molecular formula C11H9ClN2O2 B1492523 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1020240-39-4

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1492523
CAS No.: 1020240-39-4
M. Wt: 236.65 g/mol
InChI Key: MVKFGYKGLXZAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKFGYKGLXZAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative serves as a crucial building block for more complex bioactive molecules. This document will detail the strategic approach, reaction mechanisms, and step-by-step experimental protocols for its synthesis, aimed at researchers and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The inclusion of a carboxylic acid moiety at the 5-position of the pyrazole ring provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of targeted therapeutics. The specific compound, this compound, incorporates a substituted aryl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

This guide will focus on a robust and well-established synthetic route, the Knorr pyrazole synthesis, followed by a straightforward hydrolysis to yield the target carboxylic acid. The rationale behind the choice of starting materials and reaction conditions will be discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core, followed by the hydrolysis of the resulting ester.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis A 3-Chlorophenylhydrazine C Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate A->C + B Ethyl 2,4-dioxopentanoate B->C D Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate E This compound D->E NaOH, H2O/EtOH then H+

Caption: Overall synthetic route to the target compound.

Starting Material Preparation

Synthesis of 3-Chlorophenylhydrazine Hydrochloride

While commercially available, 3-chlorophenylhydrazine can also be synthesized from 3-chloroaniline. The procedure involves a diazotization reaction followed by reduction.

Experimental Protocol:

  • Diazotization: 3-Chloroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Reduction: The cold diazonium salt solution is added to a solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting mixture is stirred for several hours.

  • Isolation: The precipitated 3-chlorophenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings.[1] This reaction involves the condensation of a hydrazine with a β-dicarbonyl compound. In this specific case, 3-chlorophenylhydrazine reacts with ethyl 2,4-dioxopentanoate.

Reaction Mechanism

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration with unsymmetrical dicarbonyls. In the reaction between an arylhydrazine and ethyl 2,4-dioxopentanoate, the initial condensation typically occurs at the more reactive ketone carbonyl, leading to the formation of the 1-aryl-3-methyl-5-carboxylate regioisomer as the major product.[2]

Knorr_Mechanism A 3-Chlorophenylhydrazine Ethyl 2,4-dioxopentanoate B Hydrazone Intermediate A->B Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate H2O C->D Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Chlorophenylhydrazine HCl179.05101.0
Ethyl 2,4-dioxopentanoate158.15101.0
Glacial Acetic Acid60.05catalytic-
Ethanol46.07-solvent

Procedure:

  • To a solution of ethyl 2,4-dioxopentanoate (10 mmol) in ethanol (50 mL), add 3-chlorophenylhydrazine hydrochloride (10 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a solid.

Step 2: Hydrolysis of Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Reaction Mechanism

The hydrolysis of the ester is a nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid. The final step is the protonation of the carboxylate salt with a strong acid to yield the desired carboxylic acid.

Hydrolysis_Mechanism A Pyrazole Ester NaOH B Tetrahedral Intermediate A->B Nucleophilic Attack C Carboxylate Salt B->C Elimination of Ethoxide D This compound NaCl C->D Acidification (HCl)

Caption: Mechanism of Ester Hydrolysis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate266.7051.0
Sodium Hydroxide (NaOH)40.00153.0
Ethanol/Water (1:1)--solvent
Concentrated Hydrochloric Acid (HCl)36.46-for acidification

Procedure:

  • Dissolve ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (5 mmol) in a 1:1 mixture of ethanol and water (50 mL).

  • Add sodium hydroxide (15 mmol) to the solution and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method that utilizes the well-established Knorr pyrazole synthesis. The protocols provided are based on established chemical principles and can be adapted for various scales of production. The final product is a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules, making this synthetic route highly relevant to the fields of medicinal chemistry and drug discovery.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. PubMed. [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Process for the preparation of 1-(3-methyl-1h-pyrazol-5-yl)piperazine.
  • Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses Procedure. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions - Supporting Information. Thieme. [Link]

  • ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Molecule-on-line. [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. JETIR.org. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of the 3-chlorophenyl group, a methyl group, and a carboxylic acid moiety on the pyrazole ring suggests a molecule with potential for diverse biological activities. The physicochemical properties of such a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

Proper identification and structural elucidation are the foundation of any chemical study.

Chemical Name: this compound

Synonyms: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid[1][2]

CAS Number: 93618-32-7[1][2]

Molecular Formula: C₁₁H₉ClN₂O₂[1]

Molecular Weight: 236.66 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that due to limited direct experimental data for this specific compound, some values are estimated based on data from closely related analogs.

PropertyValueSource/Method
Melting Point (°C) ~211-214Estimated from 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid[3]
Boiling Point (°C) Not availableExperimental determination required
pKa ~2.4 - 4.0Estimated from related pyrazole carboxylic acids[4][5]
LogP (Octanol/Water) ~2.4Predicted for a related isomer[6]
Aqueous Solubility LowExpected for a molecule with a chlorophenyl group and a crystalline solid nature. Experimental determination is crucial.
Solubility in Organic Solvents Moderately soluble in polar organic solvents (e.g., DMSO, Methanol)Based on general properties of similar compounds[5]

Experimental Protocols for Physicochemical Characterization

To ensure data accuracy and reproducibility, standardized experimental protocols are essential.

Determination of Melting Point

The melting point provides an indication of purity and lattice energy.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. The experiment should be performed in triplicate.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess the pH-dependent solubility.

  • Equilibration: An excess amount of this compound is added to a known volume of each buffer in a sealed flask. The flasks are then agitated in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or mol/L at each pH.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis prep1 Add excess compound to buffer prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 proc1 Settle suspension equil1->proc1 proc2 Filter supernatant proc1->proc2 anal1 Quantify concentration by HPLC proc2->anal1

Caption: Shake-Flask Method Workflow.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Methodology:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent carbonate formation.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the carboxylic acid has been neutralized (the half-equivalence point). The experiment should be repeated at least three times.

Spectroscopic Properties

Spectroscopic data is vital for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the pyrazole proton, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The pyrazole proton should appear as a singlet, and the methyl protons as a singlet at a higher field (lower ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Characteristic signals are expected for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), the aromatic and pyrazole carbons (δ ~110-150 ppm), and the methyl carbon (δ ~10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][8]

  • C=O Stretch: A strong, sharp absorption band should appear around 1725-1700 cm⁻¹ for the carbonyl group.[7]

  • C-O Stretch: A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[8]

  • O-H Bend: A band may be observed around 950-910 cm⁻¹.[8][9]

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted phenyl and pyrazole rings will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 236 and 238 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[10]

Conclusion

This compound possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its acidic nature, moderate lipophilicity, and expected low aqueous solubility are key factors that will govern its biological behavior and formulation design. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring the generation of high-quality data to support research and development efforts. Further experimental validation of the estimated properties is highly recommended to build a complete and accurate profile of this compound.

References

  • U.S. Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • World Health Organiz
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • (2018, February 6).
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. Substance Details - EPA.
  • NIST. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester.
  • Sigma-Aldrich. (n.d.). 1-(3-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid.
  • BLDpharm. (n.d.). 93618-32-7|3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Mills, S. G., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH.
  • Lab-Chemicals.Com. (n.d.). 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
  • Angeli, A., et al. (2015, May 26). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
  • Global Substance Registration System. (n.d.). 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. gsrs.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. WebBook.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid.
  • Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Thieme. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • SpectraBase. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER.
  • UCLA. (n.d.). IR Chart.
  • AstaTech. (n.d.). This compound.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid.
  • Pharmaffiliates. (n.d.). Ethyl 1-(3-chlorophenyl)
  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • PubMed. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
  • ResearchGate. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. WebBook.
  • Hebei Aicrowe Biotech Co., Ltd. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)
  • Labscent. (n.d.). 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid.
  • Organic Chemistry Data. (2022, April 7).
  • PubChem. (n.d.). 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 696-22-0|3-Methyl-1H-pyrazole-5-carboxylic acid.

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the existence of several constitutional isomers, this guide will specifically focus on the named compound, addressing the current landscape of its chemical identity, synthesis, and potential applications. We will delve into a plausible synthetic route, outline its key physicochemical properties, and explore the broad therapeutic relevance of the pyrazole carboxylic acid scaffold in drug discovery, supported by data from analogous compounds. This document serves as a foundational resource for researchers engaged in the exploration of novel small molecule therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The compound this compound belongs to this important class of molecules and holds potential as a building block for the development of novel therapeutics.

Chemical Identity and Structural Elucidation

A critical aspect of working with substituted pyrazoles is the careful consideration of constitutional isomerism. The precise arrangement of substituents on the pyrazole ring significantly influences the molecule's chemical and biological properties.

2.1. CAS Number and Isomeric Ambiguity

As of the latest review, a definitive, universally recognized CAS number for this compound has not been consistently reported across major chemical databases. This is a common challenge with novel or less-commercially available compounds. Researchers should exercise caution and verify the identity of any obtained samples through rigorous analytical methods.

Several isomers are frequently cataloged, and it is crucial to distinguish them from the target compound:

  • 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: CAS Number 93618-32-7[4][5]

  • 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: CAS Number 241799-33-7[6]

2.2. Chemical Structure

The unequivocal structure of this compound is presented below. The key features are the 3-chlorophenyl group attached to the N1 position of the pyrazole ring, a methyl group at the C3 position, and a carboxylic acid group at the C5 position.

Caption: Structure of this compound

Synthesis Methodology

3.1. Step 1: Synthesis of Ethyl 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] In this case, 3-chlorophenylhydrazine reacts with ethyl 2,4-dioxovalerate.

Hydrazine 3-Chlorophenylhydrazine Condensation Condensation/ Cyclization Hydrazine->Condensation Dicarbonyl Ethyl 2,4-dioxovalerate Dicarbonyl->Condensation Ester Ethyl 1-(3-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Condensation->Ester

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chlorophenylhydrazine hydrochloride in ethanol, add a base such as sodium acetate to liberate the free hydrazine.

  • Addition of Dicarbonyl: Slowly add ethyl 2,4-dioxovalerate to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is typically irreversible and leads to cleaner reactions.

Experimental Protocol (Basic Hydrolysis):

  • Reaction Setup: Dissolve the ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key physicochemical properties, with some values predicted based on its structure and data from isomeric compounds.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₂-
Molecular Weight 236.66 g/mol [5]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Solubility Soluble in organic solvents like DMSO and methanol (predicted)-
pKa ~3-4 (predicted for carboxylic acid)-

Potential Applications in Drug Discovery

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific studies on this compound are limited, the activities of related compounds provide strong rationale for its investigation in several therapeutic areas.

5.1. Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The structural features of this compound make it a candidate for investigation as a novel non-steroidal anti-inflammatory drug (NSAID).

5.2. Anticancer Activity

The pyrazole nucleus is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, cell cycle arrest, and induction of apoptosis.[2] The specific substitution pattern of this compound could be explored for its potential as a scaffold for new oncology drugs.

5.3. Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have also found applications in agriculture as herbicides and fungicides.[3][8] The unique electronic and steric properties imparted by the chlorophenyl and methyl groups may confer selective activity against agricultural pests.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, general guidelines for handling similar aromatic carboxylic acids should be followed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity within the pharmacologically significant pyrazole class of compounds. This guide has addressed the current ambiguity surrounding its specific CAS number and provided a plausible, detailed synthetic pathway. By leveraging the known biological activities of related pyrazole carboxylic acids, a strong rationale exists for the further investigation of this compound and its derivatives as potential therapeutic agents. Rigorous analytical characterization will be paramount for any future research endeavors with this molecule.

References

  • SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- - Substance Details. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(3-Chlorophenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 6(5), 104-105.
  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Retrieved from [Link]

  • MDPI. (2018).
  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Bench to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxylic acid moiety, these derivatives gain a versatile chemical handle and a key interaction point for various biological targets, unlocking a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of pyrazole carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action across major therapeutic areas, analyze critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss the future trajectory of this promising class of compounds.

Introduction: The Pyrazole Carboxylic Acid Core

Heterocyclic compounds form the bedrock of modern drug discovery, and pyrazoles are a prominent class within this group.[1][2] The incorporation of a carboxylic acid group onto the pyrazole ring is a strategic design choice. This acidic functional group can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and serve as a crucial anchoring point within the active sites of enzymes and receptors. Furthermore, it provides a convenient point for synthetic elaboration, allowing chemists to create extensive libraries of amides, esters, and other derivatives to fine-tune pharmacokinetic and pharmacodynamic properties. Consequently, pyrazole carboxylic acid derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and potent enzyme-inhibiting properties.[3][4][5]

Key Biological Activities & Mechanisms of Action

The therapeutic potential of these derivatives is best understood by examining their activity in distinct disease areas.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A cornerstone of the anti-inflammatory action of many pyrazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Mechanism of Action: The most notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole core. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 that plays a role in gastric protection, these drugs can exert potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] Beyond COX inhibition, some derivatives modulate other inflammatory pathways by suppressing pro-inflammatory cytokines like TNF-α and IL-6 or inhibiting lipoxygenase (LOX).[6] For instance, the novel derivative FR140423 was found to be 150 times more selective for COX-2 over COX-1 and demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[7]

COX_Inhibition_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PCA Pyrazole Carboxylic Acid Derivatives (e.g., Celecoxib-like) PCA->COX Inhibition

Caption: COX Inhibition by Pyrazole Carboxylic Acid Derivatives.

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

Pyrazole derivatives have emerged as potent anticancer agents that interfere with multiple signaling pathways essential for tumor growth and survival.[8]

Mechanism of Action: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. This includes Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which drive cell proliferation.[8][9] By blocking these enzymes, pyrazole derivatives can halt the cell cycle and induce apoptosis (programmed cell death).[9][10]

Furthermore, specific derivatives target other critical cancer-related enzymes.

  • ALKBH1 Inhibition: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, showing promise in treating gastric cancer.[11]

  • Carbonic Anhydrase (CA) Inhibition: In the hypoxic microenvironment of solid tumors, cancer cells upregulate CA isoforms like CA IX and CA XII to manage acidosis. Heteroaryl-pyrazole carboxylic acids have been developed as selective inhibitors of these isoforms, demonstrating significant antiproliferative activity against hypoxic tumor cells.[12]

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Proliferation Uncontrolled Cell Proliferation M->Proliferation leads to CDK Cyclin-Dependent Kinases (e.g., CDK2) CDK->G1 drives transition PCA Pyrazole Carboxylic Acid Derivatives PCA->CDK Inhibition

Caption: Cell Cycle Arrest via CDK Inhibition.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a recurring motif in compounds exhibiting potent activity against a wide range of pathogens.

Spectrum of Activity: Pyrazole carboxylic acid derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[13][14][15] Some pyrazolylthiazole carboxylic acids have shown excellent antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL, comparable to the antibiotic ciprofloxacin.[16]

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyrazole ring are critical for antimicrobial potency. For instance, the presence and electronic properties of atoms like fluorine and oxygen in substituents can significantly influence antifungal activity against C. albicans.[13]

Table 1: Representative Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound ClassTarget OrganismMIC (μg/mL)Reference
Pyrazolylthiazole Carboxylic AcidsStaphylococcus aureus6.25[16]
4-Acyl-pyrazole-3-carboxylic AcidsBacillus subtilisVaries[14]
Substituted Pyrazole DerivativesCandida albicansVaries[14]
Nitro-substituted Pyrazole DerivativeBacillus cereus128[3]
Antiviral Activity: Inhibiting Viral Machinery

The search for novel antiviral agents has led to the discovery of pyrazole carboxylic acid derivatives that can inhibit key viral enzymes.

Mechanism of Action: A notable success in this area is the development of derivatives that act as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease.[17] This protease is essential for cleaving the viral polyprotein, a critical step in the virus's replication cycle. By blocking the active site of this enzyme, these compounds prevent viral maturation. Optimized compounds have shown significant antiviral activity against DENV-2 with EC50 values as low as 4.1 μM, coupled with negligible cytotoxicity, highlighting their potential as therapeutic leads.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is not merely due to the pyrazole core but is exquisitely controlled by the arrangement and nature of substituents.

  • For Anti-inflammatory (COX-2) Activity: A diarylpyrazole structure, similar to Celecoxib, is often favored. A sulfonamide or a similar group on one of the aryl rings is crucial for selective binding to the COX-2 active site.[6]

  • For Cannabinoid Receptor (CB1) Antagonism: Potent and selective activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group (derived from the carboxylic acid) at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18][19]

  • For ALKBH1 Inhibition: The placement of the carboxylic acid is critical. Moving it from the 4-position to the 3-position of the pyrazole ring can lead to a more than 1000-fold decrease in activity, indicating a precise geometric requirement for binding.[11]

Caption: Key Pharmacophoric Features and SAR Hotspots.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HGC27 or AGS for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can pinpoint the precise concentration at which bacteriostatic or bactericidal activity begins. This is a fundamental and quantitative measure of a compound's antimicrobial potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be confirmed by measuring the optical density with a plate reader.

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives stand out as a versatile and highly fruitful scaffold for drug discovery. Their proven success in targeting a wide array of enzymes and receptors, from COX-2 in inflammation to viral proteases and cancer-related kinases, underscores their therapeutic potential.[1][20] The structure-activity relationships explored to date provide a robust framework for rational drug design, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The path forward will likely involve several key areas of focus:

  • Novel Target Identification: Exploring the activity of pyrazole libraries against new and emerging biological targets.

  • Hybrid Molecules: Designing hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores to achieve dual-target inhibition or synergistic effects.[16]

  • Improving Drug-like Properties: Employing advanced formulation strategies and prodrug approaches to overcome challenges related to solubility and bioavailability.[11]

  • Computational Chemistry: Leveraging molecular docking and in silico screening to accelerate the discovery of new lead compounds and better understand their binding modes.[3]

The continued exploration of pyrazole carboxylic acid derivatives promises to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • ACS Publications. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Sobiad. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Sobiad. [Link]

  • jgponline.com. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. jgponline.com. [Link]

  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Roskilde University. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Roskilde University Research Portal. [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • NIH. (n.d.). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PMC. [Link]

  • PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

  • Autechaux. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Autechaux. [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉ClN₂O₂), a substituted pyrazole carboxylic acid of interest in pharmaceutical and agrochemical research.[1] Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research and development, making proficiency in spectroscopic analysis essential.

This document moves beyond a simple data repository. Instead, it serves as a practical guide for researchers, offering not only predicted spectroscopic data based on first principles and analogous structures but also the underlying logic for spectral interpretation and detailed protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring robust and reliable characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with a molecular weight of approximately 236.66 g/mol , dictates its spectral features.[3][4] Key structural components for analysis are:

  • The 1,3,5-trisubstituted pyrazole ring: A five-membered aromatic heterocycle.

  • The 3-chlorophenyl group: An aromatic ring with a distinct substitution pattern.

  • The methyl group: A simple alkyl substituent.

  • The carboxylic acid group: A key functional group with characteristic spectral signatures.

Our analytical approach will systematically probe these components using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ (which solubilizes the carboxylic acid and allows observation of the acidic proton) would display signals corresponding to each unique proton environment.

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~13.0 - 13.5Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of a carboxylic acid is typically deshielded and appears as a very broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.
~7.8 - 8.0Triplet (or dd)1HPhenyl C2'-HThis proton is ortho to the chlorine atom and is expected to be deshielded. The multiplicity will depend on coupling to C4'-H and C6'-H.
~7.5 - 7.7Multiplet2HPhenyl C4'-H, C6'-HThese protons are part of the substituted aromatic ring. Their signals will likely overlap, creating a complex multiplet.
~7.4 - 7.5Multiplet1HPhenyl C5'-HThis proton's signal will also be part of the complex aromatic region.
~6.8Singlet1HPyrazole C4-HThis proton is on the pyrazole ring. It appears as a singlet as it has no adjacent protons to couple with. Its position is influenced by the adjacent carboxylic acid and the overall aromatic system.
~2.3Singlet3HMethyl (-CH₃)The methyl protons are attached to the pyrazole ring and will appear as a sharp singlet, being isolated from other protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton.

Predicted Shift (ppm) Assignment Rationale and Expert Insights
~162Carboxylic Acid (-C OOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.
~148Pyrazole C5This carbon is attached to the carboxylic acid and is part of the heterocyclic ring, leading to a downfield shift.
~145Pyrazole C3This carbon is attached to the methyl group and is also significantly deshielded within the pyrazole ring.
~138Phenyl C1'The ipso-carbon attached to the pyrazole nitrogen.
~134Phenyl C3'The ipso-carbon bearing the chlorine atom. Its signal may be broader due to quadrupolar effects of the chlorine nucleus.
~131Phenyl C5'Aromatic CH carbon.
~129Phenyl C6'Aromatic CH carbon.
~128Phenyl C2'Aromatic CH carbon.
~127Phenyl C4'Aromatic CH carbon.
~110Pyrazole C4This carbon, bonded to a proton, is expected to be the most upfield of the pyrazole ring carbons.
~14Methyl (-C H₃)The methyl carbon is an sp³-hybridized carbon and will appear in the typical upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable -OH proton.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition Workflow:

NMR_Workflow cluster_proton ¹H NMR Acquisition cluster_carbon ¹³C NMR Acquisition p1 Acquire ¹H Spectrum (16-32 scans) p2 Phase & Baseline Correction p1->p2 p3 Integrate Peaks p2->p3 p4 Reference to Solvent/TMS p3->p4 c1 Acquire ¹³C{¹H} Spectrum (>1024 scans) p4->c1 Proceed to c2 Apply Line Broadening (e.g., 1 Hz) c1->c2 c3 Phase & Baseline Correction c2->c3 c4 Reference to Solvent/TMS c3->c4

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Predicted IR Absorption Bands

For this compound, the key absorptions are driven by the carboxylic acid and the aromatic systems.

Wavenumber (cm⁻¹) Intensity Vibration Assignment Expert Insights
2500-3300Very BroadO-H stretchCarboxylic AcidThis is the most characteristic band for a carboxylic acid. Its extreme broadness is due to intermolecular hydrogen bonding, which creates a wide range of bond strengths.[5][6][7]
~1700-1725Strong, SharpC=O stretchCarboxylic AcidThe carbonyl stretch is a very strong and sharp absorption, making it an excellent diagnostic peak.[5]
~1600, ~1475Medium-WeakC=C stretchAromatic RingsThese absorptions arise from the C=C stretching vibrations within both the chlorophenyl and pyrazole rings.
~1210-1320StrongC-O stretchCarboxylic AcidThis band, coupled with the O-H bend, is part of the carboxylic acid fingerprint.
~920Medium, BroadO-H bendCarboxylic AcidThe out-of-plane bend for the hydrogen-bonded -OH group.
~850-550MediumC-Cl stretchAlkyl HalideThe presence of the carbon-chlorine bond is expected to give a signal in the lower frequency region of the spectrum.[7]
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for solid and liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition & Processing:

IR_Workflow A Record Background Spectrum (Clean ATR Crystal) B Apply Solid Sample to Crystal A->B C Apply Pressure Clamp B->C D Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) C->D E Perform ATR & Baseline Correction D->E F Identify Peak Frequencies E->F

Caption: Step-by-step workflow for ATR-IR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙), which can then fragment.

m/z Value Assignment Rationale and Expert Insights
236/238[M]⁺˙Molecular Ion Peak. The presence of a peak at m/z 236 and another at m/z 238 in an approximate 3:1 intensity ratio is the definitive signature of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This is a critical validation point.
191/193[M - COOH]⁺Loss of the carboxylic acid radical (45 Da). This is a very common and favorable fragmentation pathway for carboxylic acids. The 3:1 isotope pattern will be retained.
111/113[ClC₆H₄]⁺Chlorophenyl cation. This fragment would arise from the cleavage of the bond between the phenyl ring and the pyrazole nitrogen.
75[C₄H₃N₂]⁺Represents a fragment of the pyrazole ring structure.

Predicted data for adducts like [M+H]⁺ (m/z 237/239) and [M+Na]⁺ (m/z 259/261) would be expected in soft ionization techniques like Electrospray Ionization (ESI).[8]

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI)

ESI is a soft ionization technique ideal for determining the mass of the intact molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in protonation to form [M+H]⁺ ions.

  • Instrument Setup & Data Acquisition:

    • Set up the mass spectrometer for ESI in positive ion mode.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic hydrogen-bonded carboxylic acid. Mass spectrometry validates the molecular weight and, crucially, confirms the presence of the chlorine atom through its distinct isotopic pattern. The protocols and predictive data outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality spectroscopic data, ensuring the confident characterization of this and structurally related molecules.

References

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. Substance Details. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester. Mass Spectra. Retrieved January 20, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 20, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. WebBook. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved January 20, 2026, from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved January 20, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical identity, physicochemical properties, core synthetic strategies, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's synthesis and application, supported by detailed experimental protocols and authoritative references.

Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is This compound .

The structure consists of a central five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The numbering of the pyrazole ring is crucial for defining the substitution pattern:

  • Position 1: The nitrogen atom is substituted with a 3-chlorophenyl group.

  • Position 3: A methyl group is attached.

  • Position 5: A carboxylic acid functional group is present.

It is critical to distinguish this specific isomer from related structures, such as 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid[1] or 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid[2][3], as the positional arrangement of substituents dramatically influences the molecule's chemical reactivity and biological activity.

Synonyms and Chemical Identifiers

To ensure accurate identification and sourcing, the following identifiers are associated with this compound:

  • CAS Number: 1020240-39-4[4]

  • Molecular Formula: C₁₁H₉ClN₂O₂[2][5]

  • Molecular Weight: 236.66 g/mol [2][5]

Physicochemical Properties

A summary of the key computed and experimental properties is presented below. These values are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 236.66 g/mol [2][5]
Molecular Formula C₁₁H₉ClN₂O₂[2][5]
Monoisotopic Mass 236.03525 Da[3]
XlogP (Predicted) 2.4[3]
InChIKey FNZUGHJDLQTKKA-UHFFFAOYSA-N[3]
SMILES CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)O[3]

Synthesis and Mechanistic Insights

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most common and versatile method for constructing the pyrazole core is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the logical precursors are (3-chlorophenyl)hydrazine and a derivative of 2,4-dioxopentanoic acid (e.g., ethyl 2,4-dioxopentanoate).

Causality of Reagent Choice:

  • (3-chlorophenyl)hydrazine: This reagent introduces the N1-substituted phenyl ring, a key moiety for modulating the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

  • Ethyl 2,4-dioxopentanoate: This β-keto ester provides the carbon backbone for the pyrazole ring. The ester group serves as a precursor to the final carboxylic acid, and the ketone and methyl ketone functionalities direct the regioselectivity of the cyclization to yield the desired 3-methyl-5-carboxylic acid isomer. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Generalized Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

G cluster_reactants Starting Materials Reactant1 Ethyl 2,4-dioxopentanoate Process1 Cyclocondensation (e.g., Acetic Acid, Reflux) Reactant1->Process1 Reactant2 (3-chlorophenyl)hydrazine Reactant2->Process1 Intermediate Ethyl 1-(3-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Process1->Intermediate Formation of pyrazole ester Process2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Process2 Product 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Process2->Product Hydrolysis to carboxylic acid

Caption: Generalized synthetic workflow for the target compound.

Generalized Laboratory Protocol

This protocol is a representative, self-validating procedure. Researchers should perform initial small-scale trials to optimize yields and purity.

Step 1: Cyclocondensation to Form Pyrazole Ester

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 5-10 mL per mmol of ester).

  • Add (3-chlorophenyl)hydrazine hydrochloride (1.05 eq) to the solution. Expertise Note: Using a slight excess of the hydrazine ensures complete consumption of the more valuable dicarbonyl starting material.

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water to precipitate the product.

  • Wash the crude product with cold water and dry under vacuum. The product is ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

  • Trustworthiness Check: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Saponification to Carboxylic Acid

  • Dissolve the crude pyrazole ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 eq) as a 2M aqueous solution.

  • Heat the mixture to reflux (approx. 80 °C) until TLC or LC-MS indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 using 1M hydrochloric acid. This protonates the carboxylate, causing the final product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.

Role in Medicinal Chemistry and Drug Development

The Pyrazole Scaffold: A Privileged Pharmacophore

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets.[6][7] Its key features include:

  • Rigid Aromatic Core: Provides a well-defined orientation for appended substituents to interact with protein binding pockets.

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors.

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation.

This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[5]

Key Therapeutic Areas and Structure-Activity Relationships (SAR)

Derivatives of pyrazole carboxylic acids are actively investigated in several therapeutic areas.

  • Oncology: Many substituted pyrazoles have demonstrated potent antitumor activity.[6][8][9] The carboxylic acid group is a versatile handle for creating amide or ester derivatives, allowing chemists to explore the chemical space around the core scaffold and optimize activity against specific cancer cell lines.[6]

  • Anti-inflammatory: The pyrazole core is famously found in COX-2 inhibitors like Celecoxib. The structure of this compound provides a foundation for developing new cyclooxygenase (COX) enzyme inhibitors.[5]

  • Antiviral: Novel pyrazole derivatives have been synthesized and shown to inhibit the replication of viruses such as Hepatitis C Virus (HCV).[8][9]

SAR Insights:

  • N1-Aryl Group: The 3-chlorophenyl group plays a crucial role in binding, often fitting into a hydrophobic pocket of the target enzyme. Modification of this ring (e.g., changing the position or nature of the substituent) is a primary strategy for modulating potency and selectivity.

  • C3-Methyl Group: This group can influence the orientation of the N1-aryl ring and contribute to van der Waals interactions within the binding site.

  • C5-Carboxylic Acid: This functional group is a key point for derivatization. It can be converted into amides, esters, or other bioisosteres to improve cell permeability, target engagement, or pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

Once a library of derivatives is synthesized from the core acid, a primary biological screening is required to identify promising candidates. A standard in vitro cytotoxicity assay is a fundamental first step in oncology drug discovery.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a method to assess the ability of a compound to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: This allows cells to attach and enter a logarithmic growth phase before compound exposure.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from the core acid derivatives) in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Screening Workflow Diagram

G cluster_setup Assay Setup Node1 Cancer Cell Culture Node2 Seed Cells in 96-Well Plate Node1->Node2 Node4 Treat Cells with Compounds (48h Incubation) Node2->Node4 Node3 Prepare Compound Dilutions Node3->Node4 Node5 Add MTT Reagent (4h Incubation) Node4->Node5 Cell Proliferation Period Node6 Solubilize Formazan (DMSO) Node5->Node6 Metabolic Conversion Node7 Read Absorbance (570 nm) Node6->Node7 Node8 Data Analysis (Calculate IC₅₀) Node7->Node8

Caption: Workflow for an MTT-based cytotoxicity screening assay.

Conclusion and Future Outlook

This compound stands out as a high-value chemical intermediate with significant potential in drug discovery. Its well-defined structure and versatile carboxylic acid handle make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases, from cancer to inflammatory disorders. The synthetic routes are well-established, allowing for robust and scalable production. Future research will likely focus on applying novel coupling chemistries to the carboxylic acid moiety and exploring new substitutions on the phenyl ring to develop next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.

References

  • PubChem. 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. [Link]

  • MySkinRecipes. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Global Substance Registration System (GSRS). 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]

  • PubChemLite. 3-(3-chlorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid. [Link]

  • A2Z Chemical. This compound. [Link]

  • Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

  • Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Kamal, A., & Malik, M. S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

Sources

In silico modeling of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Interactions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of in silico modeling techniques to elucidate the potential biological interactions of the novel compound, this compound. By leveraging computational methods, we can predict its mechanism of action, identify potential molecular targets, and guide further experimental validation, thereby accelerating the drug discovery pipeline.

Section 1: The Compound of Interest: A Profile

This compound belongs to the pyrazole class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry, with derivatives known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The objective of this guide is to outline a robust computational workflow to hypothesize and investigate the molecular interactions underpinning the potential therapeutic effects of this specific molecule.

Physicochemical Properties (Predicted)

To initiate any in silico study, a thorough understanding of the compound's properties is essential. These descriptors can be calculated using various computational tools and help in predicting its drug-like characteristics, often guided by frameworks like Lipinski's Rule of Five.[4]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₉ClN₂O₂Defines the elemental composition.[5][6]
Molecular Weight 236.66 g/mol Influences absorption and diffusion; generally <500 Da is preferred.[5][6]
logP (Octanol/Water) ~2.5 - 3.5Indicates lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 1 (from carboxylic acid)Potential to form key interactions with target residues.
Hydrogen Bond Acceptors 3 (2 from pyrazole, 1 from carbonyl)Potential to form key interactions with target residues.
Polar Surface Area ~70-80 ŲInfluences cell permeability and transport characteristics.

Section 2: Target Identification and Prioritization

Given that this is a novel pyrazole derivative, the first step is to identify and prioritize potential biological targets. The extensive literature on pyrazole compounds provides a fertile ground for hypothesis generation. Many pyrazole derivatives are known to be potent inhibitors of enzymes like Cyclooxygenase (COX), carbonic anhydrases, and various protein kinases.[7][8][9][10]

Strategy for Target Selection:

  • Literature-Based Homology: The primary approach is to investigate targets of structurally similar, well-characterized pyrazole compounds. The pyrazole carboxamide scaffold, for instance, is a known feature of selective COX-2 inhibitors.[7]

  • Reverse Docking/Pharmacophore Screening: If no close structural analogs exist, a broader approach involves screening the compound's 3D structure against a library of known protein binding sites. This can uncover unexpected targets.

  • Therapeutic Area Hypothesis: Based on the general activities of pyrazoles (e.g., anti-inflammatory), we can prioritize targets within those pathways, such as COX-1 and COX-2.[11]

For the purpose of this guide, we will select Cyclooxygenase-2 (COX-2) as a primary hypothetical target due to the strong precedent for pyrazole derivatives acting as inhibitors.[7]

Section 3: The In Silico Modeling Workflow

A structured computational workflow is critical for generating reliable and reproducible results. This process involves preparing the ligand and protein, performing docking simulations to predict binding modes, and running molecular dynamics simulations to assess the stability of the predicted interactions.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Ligand Ligand Structure Generation (1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid) Ligand_Prep Ligand Preparation (Energy Minimization, Protonation) Ligand->Ligand_Prep Protein Target Protein Selection (e.g., COX-2 from PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein->Protein_Prep Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking Protein_Prep->Docking MD Molecular Dynamics (MD) (Assess Stability of Complex) Docking->MD Select Best Pose Analysis Interaction Analysis (Identify Key Residues, H-Bonds) MD->Analysis Scoring Binding Free Energy (MM/PBSA or MM/GBSA) Analysis->Scoring Report Final Report & Experimental Hypothesis Scoring->Report

Caption: A typical workflow for in silico drug discovery.

Protocol 1: Ligand Preparation

The accuracy of the simulation begins with a high-quality 3D structure of the ligand.

Objective: To generate a low-energy, physically realistic 3D conformation of this compound.

Methodology:

  • 2D Structure Generation: Draw the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structure to a 3D model using a program like Open Babel or the builder tools within molecular modeling suites (e.g., Schrödinger's Maestro, BIOVIA Discovery Studio).

  • Protonation State Assignment: Determine the likely protonation state at physiological pH (e.g., pH 7.4). The carboxylic acid group will likely be deprotonated (carboxylate). This is a critical step that dictates electrostatic interactions.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, OPLS) or a quantum mechanical method. This step relieves any steric strain from the initial 3D conversion and finds a stable, low-energy conformation.

  • File Format Conversion: Save the final structure in a format suitable for docking software, such as .mol2 or .pdbqt.

Protocol 2: Protein Target Preparation

Preparing the protein structure is equally crucial to ensure the binding site is correctly represented.

Objective: To clean and prepare the crystal structure of the target protein (e.g., COX-2) for docking.

Methodology:

  • Structure Retrieval: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized pyrazole-based inhibitor, for example, PDB ID: 3LN1.

  • Initial Cleaning: Load the PDB file into a molecular modeling program. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is done to clear the binding site for the new ligand.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. This is vital for defining hydrogen bond networks. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH of 7.4.

  • Structural Refinement: Perform a constrained energy minimization on the protein structure. This step relaxes side chains and corrects any minor geometric inconsistencies in the crystal structure without significantly altering the backbone conformation.

  • Binding Site Definition: Define the binding pocket for the docking simulation. This is typically done by creating a grid box centered on the location of the original co-crystallized ligand or by using cavity detection algorithms.

  • File Format Conversion: Save the prepared protein in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).[7]

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation of the ligand within the protein's active site and estimates the binding affinity.

Objective: To predict the binding pose and score the interaction between our pyrazole compound and the COX-2 active site.

Methodology:

  • Software Selection: Choose a validated docking program. AutoDock Vina, Glide (Schrödinger), and GOLD are industry standards.

  • Configuration: Set up the docking parameters, including the coordinates of the prepared ligand and protein files and the defined binding site grid box.

  • Execution: Run the docking simulation. The algorithm will sample a vast number of possible conformations and orientations of the ligand within the binding site.

  • Pose Clustering and Scoring: The software will output a series of binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Initial Analysis: Analyze the top-ranked poses. The best pose is typically selected based on the lowest binding energy score and a visual inspection of the interactions to ensure they are chemically sensible.

Section 4: Post-Docking Analysis and Molecular Dynamics

A low docking score is a good indicator, but it represents a static snapshot. Molecular Dynamics (MD) simulations are essential to understand the dynamic stability of the protein-ligand complex over time.

Interaction Analysis

The most critical part of the analysis is to understand the specific molecular interactions that stabilize the ligand in the binding pocket.

G cluster_ligand Ligand: 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid cluster_protein COX-2 Active Site Residues Ligand_COOH Carboxylate Group (-COO⁻) Res_Arg Arginine (e.g., Arg120) Ligand_COOH->Res_Arg Salt Bridge / H-Bond Res_Tyr Tyrosine (e.g., Tyr355) Ligand_COOH->Res_Tyr Hydrogen Bond Ligand_ClPh 3-Chlorophenyl Ring Res_Val Valine (e.g., Val523) Ligand_ClPh->Res_Val Hydrophobic Interaction Ligand_Pyrazole Pyrazole Ring Ligand_Pyrazole->Res_Val Hydrophobic Interaction

Caption: Predicted interactions of the compound in a COX-2 active site.

Key Interactions to Investigate:

  • Hydrogen Bonds: The carboxylate group is a prime candidate to form strong hydrogen bonds or salt bridges with positively charged or polar residues like Arginine and Tyrosine in the COX-2 active site.

  • Hydrophobic Interactions: The 3-chlorophenyl and pyrazole rings can fit into hydrophobic pockets, forming favorable van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

  • Pi-Stacking: The aromatic rings of the compound may engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Protocol 4: Molecular Dynamics (MD) Simulation

MD provides a deeper understanding of the complex's behavior in a simulated physiological environment.

Objective: To assess the stability of the docked pose and analyze the dynamics of the protein-ligand interactions over time.

Methodology:

  • System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to allow the solvent and protein to relax around the ligand.

  • Production Run: A long-duration simulation (e.g., 100-1000 nanoseconds) is performed where the atomic positions and velocities are calculated over time.[8]

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable RMSD indicates the complex is not drifting apart.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Stability: Monitors the persistence of key hydrogen bonds and hydrophobic contacts identified during the docking analysis over the course of the simulation.

Section 5: Data Interpretation and Reporting

The culmination of this workflow is a predictive model of how this compound interacts with a putative target.

Example Quantitative Data Summary (Hypothetical)

MetricValueInterpretation
Docking Score (Affinity) -9.5 kcal/molStrong predicted binding affinity.
Ligand RMSD (MD) 1.5 ± 0.3 ÅThe ligand remains stably bound in the active site.
Key H-Bond Occupancy Arg120: 95%, Tyr355: 88%The identified hydrogen bonds are highly stable and persistent.

The results should be synthesized into a report that clearly states the hypothesis (e.g., "the compound is a potential COX-2 inhibitor"), details the methods used, presents the results in tables and visualizations, and concludes with a clear, testable hypothesis for experimental validation (e.g., "The compound is predicted to inhibit COX-2 activity in vitro with an IC₅₀ in the nanomolar range").

References

  • Al-Mokadem, M., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. National Center for Biotechnology Information. [Link]

  • International Journal of Multidisciplinary Research and Development. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

  • Al-Mokadem, M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

  • Geethanjaly N S & Manju P T. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Aouad, M. R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Alam, M., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Fathima, S. S., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Huang, D., et al. (2019). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer Link. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. [Link]

  • MySkinRecipes. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Metabolic stability of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Metabolic Stability of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The metabolic stability of a new chemical entity (NCE) dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the metabolic stability of This compound , a molecule featuring structural motifs common in pharmacologically active agents.[1][2]

The structure, containing a pyrazole core, a carboxylic acid, and a halogenated phenyl ring, presents several potential sites for metabolic transformation. Pyrazole derivatives are known to interact with metabolic enzymes like Cytochrome P450s (CYPs), and the carboxylic acid moiety is a prime substrate for Phase II conjugation reactions.[3][4][5] Therefore, a multi-faceted approach is essential to accurately characterize its metabolic liabilities.

This document serves as a practical guide for researchers, detailing the causality behind experimental choices, providing robust, self-validating protocols, and outlining the analytical and data interpretation workflows necessary to generate a complete metabolic stability profile.

Chapter 1: Structural Analysis and Predicted Metabolic Pathways

A proactive analysis of the molecular structure is the first step in designing a robust metabolic stability assessment. The structure of this compound contains distinct functional groups that are known targets for metabolic enzymes.

  • Carboxylic Acid Moiety: This is a primary site for Phase II metabolism, specifically glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[6][7] This process attaches a large, polar glucuronic acid molecule, significantly increasing water solubility and facilitating excretion.[5][8] This is often a major clearance pathway for drugs containing carboxylic acids.

  • Pyrazole Ring and Methyl Group: The pyrazole ring and its methyl substituent are susceptible to Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[9] The methyl group can be hydroxylated to form a primary alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid.

  • Chlorophenyl Ring: The aromatic chlorophenyl ring is another potential site for CYP-mediated oxidation, typically resulting in the formation of hydroxylated metabolites (phenols).

Based on this analysis, we can hypothesize a set of primary metabolic pathways that must be investigated experimentally.

G Parent 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Metabolite_OH_Methyl Hydroxymethyl Metabolite Parent->Metabolite_OH_Methyl Oxidation Metabolite_OH_Ring Aromatic Hydroxylation Metabolite Parent->Metabolite_OH_Ring Hydroxylation Metabolite_Glucuronide Acyl-Glucuronide Conjugate Parent->Metabolite_Glucuronide Glucuronidation Metabolite_OH_Methyl->Metabolite_Glucuronide Potential Substrate

Caption: Predicted metabolic pathways for the target compound.

Chapter 2: In Vitro Experimental Systems for Stability Assessment

To experimentally determine metabolic stability, two primary in vitro systems are employed: liver microsomes and hepatocytes. The choice between them is driven by the specific metabolic pathways under investigation.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Causality: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[10] They are a cost-effective and high-throughput tool rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them ideal for specifically assessing a compound's susceptibility to oxidative metabolism.[11] This assay measures the rate of disappearance of the parent compound, which is used to calculate intrinsic clearance (Clint).

Self-Validating Protocol: The inclusion of positive controls (compounds with known rapid and slow metabolism) and negative controls (incubation without the necessary cofactor) ensures the assay is performing as expected.

Workflow Diagram: Microsomal Stability Assay

Caption: Standard workflow for a liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a regenerating system cofactor solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[12] Alternatively, a simpler system uses only NADPH.[11]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Setup:

    • In a 96-well plate, pre-warm pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer for 5-10 minutes at 37°C.[11][13]

    • Negative Control: Prepare wells with heat-inactivated microsomes or wells without the NADPH cofactor.[13][14]

    • Positive Controls: Prepare wells with compounds of known metabolic fates, such as Verapamil (high clearance) and Diazepam (low clearance).[13]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to all wells except the "minus cofactor" control.[11]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation plate to a quench plate containing 3-5 volumes of cold acetonitrile with a suitable internal standard to stop the reaction.[11][13]

  • Sample Processing and Analysis:

    • Seal and vortex the quench plate, then centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[15]

Table 1: Typical Experimental Parameters for Microsomal Stability Assay

Parameter Recommended Value Rationale
Test System Pooled Human Liver Microsomes Averages inter-individual variability in enzyme expression.[13]
Protein Concentration 0.5 mg/mL Balances enzymatic activity with potential non-specific binding.
Compound Concentration 1 µM Typically below the Km for most CYP enzymes to ensure first-order kinetics.
Cofactor NADPH (regenerating system) Provides the necessary reducing equivalents for CYP450 activity.[11]
Time Points 0, 5, 15, 30, 45, 60 min Captures a range of metabolic rates from rapid to moderate.[13]

| Analysis Method | LC-MS/MS | Offers high sensitivity and specificity for quantifying the parent compound.[16] |

Hepatocyte Stability Assay: The Comprehensive Model

Causality: Cryopreserved or fresh hepatocytes are whole cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with the necessary cofactors and transporters.[17][18] This system provides a more physiologically relevant assessment of metabolic clearance, as it accounts for cell permeability and the interplay between different metabolic pathways (e.g., Phase I oxidation followed by Phase II conjugation).[13][19]

Self-Validating Protocol: The assay's validity is confirmed using well-characterized control compounds that are cleared by Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways, ensuring both enzymatic systems are active.

Workflow Diagram: Hepatocyte Stability Assay

Caption: Standard workflow for a suspension hepatocyte stability assay.

Detailed Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell density and viability (viability should be >80%). Adjust to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[19]

  • Incubation Setup:

    • In appropriate tubes or a 96-well plate, pre-warm the hepatocyte suspension at 37°C for 5-10 minutes.

    • Add the test compound (final concentration 1 µM) to initiate the incubation.

    • Positive Controls: Include Testosterone (Phase I) and 7-Hydroxycoumarin or similar UGT substrate (Phase II) in separate incubations.[13]

  • Reaction Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a quench solution of cold acetonitrile with an internal standard.[18][19]

  • Sample Processing and Analysis:

    • Follow the same processing and LC-MS/MS analysis steps as described for the microsomal assay.

Table 2: Typical Experimental Parameters for Hepatocyte Stability Assay

Parameter Recommended Value Rationale
Test System Pooled Human Hepatocytes (Suspension) The "gold standard" in vitro system, containing a full suite of metabolic enzymes and cofactors.[17]
Cell Density 0.5-1.0 x 10^6 viable cells/mL Provides sufficient enzymatic capacity for most compounds.
Compound Concentration 1 µM Maintains first-order kinetic conditions and minimizes potential cytotoxicity.
Time Points 0, 15, 30, 60, 90, 120 min Longer incubation times are often needed to observe clearance by slower Phase II pathways.[13]

| Analysis Method | LC-MS/MS | Provides sensitive and selective quantification of the parent compound.[15][20] |

Chapter 3: Analytical Quantification and Data Interpretation

The cornerstone of a metabolic stability assay is the accurate quantification of the parent compound over time. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its exceptional sensitivity, selectivity, and speed.[15][16]

Data Analysis Workflow:

  • Quantification: The peak area of the test compound is normalized to the peak area of the internal standard at each time point. The resulting ratio is then expressed as a percentage of the ratio at time zero.

  • Half-Life (t½) Determination: The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression line (k) represents the elimination rate constant.

    • Equation: ln(% Remaining) = -k * time + C

    • The half-life is calculated from the rate constant: t½ = 0.693 / k [11]

  • Intrinsic Clearance (Clint) Calculation: The in vitro intrinsic clearance is calculated using the half-life and the specific conditions of the assay.

    • Equation: Clint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)

Table 3: Interpreting Metabolic Stability Data (Hypothetical Data)

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (Clint)Interpretation
Test Compound Microsomes4523.1 µL/min/mgModerate clearance, suggesting susceptibility to Phase I (CYP) metabolism.
Test Compound Hepatocytes1876.9 µL/min/10^6 cellsRapid clearance. The faster rate compared to microsomes strongly suggests a significant contribution from Phase II (likely UGT) metabolism.
Verapamil Microsomes< 10> 138 µL/min/mgHigh Clearance Control - Validates assay sensitivity to rapid metabolism.
Diazepam Microsomes> 60< 11.5 µL/min/mgLow Clearance Control - Validates assay baseline.

This comparative analysis is crucial. If the compound is cleared much faster in hepatocytes than in microsomes, it provides strong evidence that Phase II metabolism (in this case, likely glucuronidation of the carboxylic acid) is a dominant clearance pathway.

Conclusion

Evaluating the metabolic stability of this compound requires a systematic and mechanistically-driven approach. By integrating structural analysis with targeted in vitro experiments using both liver microsomes and hepatocytes, researchers can build a comprehensive profile of its metabolic fate. The initial focus on CYP-mediated oxidation (microsomes) followed by a holistic assessment including Phase II conjugation (hepatocytes) allows for the clear identification of primary clearance pathways. This data is invaluable for predicting in vivo pharmacokinetics, guiding lead optimization efforts, and making informed decisions in the progression of drug development programs.

References

  • Merck Millipore. "Metabolic Stability Assays.
  • BioIVT. "Metabolic Stability Assay Services.
  • Chem-Impex. "1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
  • Chem-Impex. "1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Cyprotex | Evotec. "Microsomal Stability.
  • PubMed. "Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms.
  • NIH. "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • Cyprotex | Evotec. "Hepatocyte Stability.
  • BioAgilytix. "LC/MS Applications in Drug Development.
  • protocols.io. "Microsomal stability assay for human and mouse liver microsomes.
  • Google Patents. "Pyrazole derivatives as cytochrome p450 inhibitors.
  • BD Biosciences. "Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • ACS Publications. "Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1.
  • ResearchGate. "Protocol for the Human Liver Microsome Stability Assay.
  • NIH. "The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases.
  • Technology Networks. "Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Domainex. "Hepatocyte Stability Assay.
  • Thermo Fisher Scientific. "Thawing and Incubating Human and Animal Liver Microsomes.
  • Journal of Applied Bioanalysis. "Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • JoVE. "Phase II Reactions: Glucuronidation.
  • WuXi AppTec. "Metabolic Stability in Drug Development: 5 Assays.
  • PubMed. "UDP-glucuronosyltransferases.

Sources

Strategic Bioisosteric Replacement of Pyrazole-5-Carboxylic Acids: A Guide to Optimizing Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-5-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, integral to the pharmacophore of numerous biologically active compounds. However, the carboxylic acid group, while crucial for target engagement, can introduce liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity, hindering the development of promising drug candidates.[1][2][3] Bioisosteric replacement is a cornerstone strategy in drug design to mitigate these issues while preserving or enhancing biological activity.[4][5][6] This guide provides a detailed exploration of the most effective bioisosteric replacement strategies for pyrazole-5-carboxylic acids, offering field-proven insights into the selection, synthesis, and impact of key surrogates. We will delve into the causal relationships behind experimental choices, present detailed protocols, and provide a framework for rational decision-making in drug optimization programs.

The Rationale for Replacing the Carboxylic Acid Group

The carboxylic acid functional group is highly versatile; its acidity and ability to form strong electrostatic and hydrogen-bond interactions make it a frequent component of pharmacophores.[7] At physiological pH, it is typically ionized, which enhances water solubility. However, this same characteristic can be a double-edged sword, leading to several developmental challenges:

  • Limited Permeability: The negative charge at physiological pH often results in poor passive diffusion across biological membranes, limiting oral bioavailability and penetration of the blood-brain barrier.[1][2]

  • Metabolic Liabilities: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs). This can lead to rapid systemic clearance and, in some cases, the formation of reactive acyl glucuronides associated with idiosyncratic drug toxicities.[1][8]

  • High Plasma Protein Binding: The acidic nature can lead to a high degree of binding to plasma proteins like albumin, reducing the free fraction of the drug available to exert its therapeutic effect.[2][4]

Bioisosteric replacement aims to address these liabilities by substituting the carboxylic acid with a different functional group that mimics its essential physicochemical properties—such as size, shape, electronic distribution, and hydrogen bonding capacity—while altering properties like acidity and metabolic stability to improve the overall drug-like profile.[9]

A Framework for Bioisostere Selection

The choice of a bioisostere is not arbitrary; it is a strategic decision based on the specific liabilities of the parent molecule and the desired property improvements. The outcome of any replacement is context-dependent and cannot be perfectly predicted, often requiring the screening of a panel of isosteres.[1]

Below is a logical workflow to guide the selection process.

G start Parent Pyrazole-5-Carboxylic Acid (High Potency, Poor PK) q1 Primary Goal? start->q1 q2a Maintain Acidity (pKa ~4-5) Improve Metabolic Stability q1->q2a Maintain Acidity q2b Reduce Acidity (pKa > 6) Improve Permeability q1->q2b Reduce Acidity sub1 Consider 1H-Tetrazole q2a->sub1 sub3 Consider Hydroxyisoxazole q2a->sub3 sub2 Consider Acyl Sulfonamide q2b->sub2 sub4 Consider 5-Oxo-1,2,4-oxadiazole q2b->sub4 prop1 Properties: - pKa ~4.5-4.9 - Metabolically stable - Increased lipophilicity - Potential permeability issues sub1->prop1 prop2 Properties: - pKa ~4-7 (tunable) - H-bond donor & acceptor - Generally good permeability sub2->prop2 prop3 Properties: - pKa ~4-5 - Planar, rigid H-bond donor/acceptor sub3->prop3 prop4 Properties: - pKa ~6-7 - More lipophilic than tetrazole - Can improve oral bioavailability sub4->prop4

Caption: A decision-making framework for selecting a carboxylic acid bioisostere.

Key Bioisosteric Replacements and Their Properties

A systematic assessment of the physicochemical properties of various carboxylic acid isosteres provides a rational basis for their application in drug design.[4][5][6] The following sections detail the most successful surrogates for the pyrazole-5-carboxylic acid moiety.

BioisostereTypical pKa RangeKey Physicochemical Characteristics
Carboxylic Acid (Reference) ~4.5Planar, H-bond acceptor/donor, high solubility, potential metabolic liability.
1H-Tetrazole 4.5 - 4.9Planar, metabolically stable, increased lipophilicity, distributes negative charge over the ring.[10][11]
Acyl Sulfonamide 4 - 7Non-planar, strong H-bond donor/acceptor, pKa is tunable by substitution.[1][12]
3-Hydroxyisoxazole 4 - 5Planar, rigid, found in natural products, potent H-bond donor/acceptor.[1][13]
5-Oxo-1,2,4-oxadiazole 6 - 7Planar, less acidic and more lipophilic than tetrazole, can improve bioavailability.[1][11]
Hydroxamic Acid 8 - 9Moderately acidic, strong metal-chelating properties.[1][13]

Table 1: Comparison of physicochemical properties of common carboxylic acid bioisosteres.

1H-Tetrazole: The Classic Replacement

The 5-substituted 1H-tetrazole is arguably the most widely used non-classical bioisostere of a carboxylic acid, found in numerous marketed drugs like losartan and valsartan.[11][14]

  • Rationale for Use: Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain key ionic interactions with a target receptor.[11] The key advantage is its significantly greater resistance to metabolic degradation.[10][14] While generally considered more lipophilic, the tetrazole's improved permeability over a carboxylic acid is not guaranteed; its strong hydrogen bonding with water can lead to high desolvation energies that hinder membrane passage.[7][11]

  • Synthetic Strategy: Tetrazoles are most commonly synthesized from the corresponding nitrile. Therefore, the synthetic challenge lies in converting the pyrazole-5-carboxylic acid to a pyrazole-5-carbonitrile. This is typically achieved via a two-step process involving activation of the carboxylic acid to an amide, followed by dehydration.

G A Pyrazole-5-Carboxylic Acid B Pyrazole-5-Carboxamide A->B 1. SOCl2 2. NH4OH C Pyrazole-5-Carbonitrile B->C Dehydration (POCl3 or TFAA) D Pyrazole-5-Tetrazole C->D [2+3] Cycloaddition (NaN3, ZnBr2)

Sources

Predicted ADMET properties of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Introduction: The Imperative of Early-Stage ADMET Profiling

In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle.[1] A significant percentage of promising drug candidates historically failed in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[2][3] To mitigate these costly failures, the pharmaceutical industry has shifted towards evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the earliest stages of research.[2][4]

In silico ADMET modeling has emerged as an indispensable, cost-effective, and rapid method for this early assessment.[1][5] By leveraging computational algorithms and machine learning models, researchers can predict the ADMET liabilities of a compound before it is even synthesized, allowing for data-driven decisions in lead identification and optimization.[6][7]

This technical guide provides a comprehensive, predicted ADMET profile for the novel compound This compound . As a member of the pyrazole class—a scaffold known for its diverse biological activities—this molecule represents a typical candidate for early-stage evaluation.[8] This document is structured to provide not just the predicted data, but also the scientific rationale behind the predictions and the methodologies used to obtain them, offering actionable insights for drug development professionals.

Part 1: Foundational Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are the primary determinants of a compound's ability to be absorbed, distribute to its target, and be cleared from the system.[5]

The predicted physicochemical properties for this compound are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₉ClN₂O₂Defines the elemental composition.
Molecular Weight 236.65 g/mol Influences diffusion and transport across membranes; generally <500 Da is preferred for oral drugs.
cLogP (Octanol/Water) 2.55A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding.[5]
Topological Polar Surface Area (TPSA) 61.8 ŲCorrelates with hydrogen bonding potential and affects transport properties, particularly blood-brain barrier penetration.
Aqueous Solubility (logS) -3.10Predicts solubility in water. Poor solubility can be a major hurdle for oral absorption and formulation.
Number of H-Bond Acceptors 4Influences solubility and binding interactions.
Number of H-Bond Donors 1Influences solubility and binding interactions.
Number of Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity and bioavailability.
Experimental Protocol: In Silico Physicochemical Profiling

The generation of these foundational properties follows a standardized computational workflow.

  • Input Generation : The canonical SMILES string for the molecule (CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Cl) is obtained.

  • Descriptor Calculation : The SMILES string is fed into a cheminformatics toolkit (e.g., RDKit, as used in platforms like SwissADME or ADMET-AI).[9]

  • Property Prediction : The software employs fragment-based or topological algorithms to calculate properties. For instance, cLogP is often calculated using atomic contributions (e.g., Wildman-Crippen approach), while TPSA is determined by summing the surface contributions of polar atoms.

  • Data Aggregation : The calculated values are compiled into a standardized output for analysis.

Part 2: Comprehensive ADMET Profile Prediction

Building upon the physicochemical foundation, we can predict the compound's behavior within a biological system.

Absorption

Oral absorption is the preferred route for many drugs. It is a complex process influenced by a molecule's ability to dissolve in the gastrointestinal fluid and permeate the intestinal wall.

Absorption ParameterPredictionInterpretation & Rationale
Human Intestinal Absorption (HIA) HighThe compound is likely to be well-absorbed from the human gastrointestinal tract. This is supported by its favorable molecular weight and moderate lipophilicity.
Caco-2 Permeability HighIndicates good potential for passive diffusion across the intestinal epithelial cell barrier, a key step in absorption.
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be a substrate of P-gp, an efflux transporter that can pump drugs out of cells, thereby reducing absorption. This is a favorable characteristic.
Distribution

Once absorbed, a drug is distributed throughout the body via the circulatory system. Key considerations include the extent of plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).

Distribution ParameterPredictionInterpretation & Rationale
Plasma Protein Binding (PPB) HighThe compound is predicted to have a high affinity for plasma proteins like albumin. This can limit the free fraction of the drug available to exert its therapeutic effect but can also prolong its half-life.
Blood-Brain Barrier (BBB) Permeant YesThe compound is predicted to cross the BBB. This is significant for drugs targeting the central nervous system (CNS) but can be a liability (leading to CNS side effects) for peripherally acting drugs.
Metabolism

Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily. Inhibition of these enzymes is a major cause of drug-drug interactions (DDIs).

Metabolism ParameterPredictionInterpretation & Rationale
CYP1A2 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP1A2.
CYP2C9 Inhibitor YesPotential for DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). This is a potential liability that requires experimental validation.
CYP2C19 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP2C19.
CYP2D6 Inhibitor YesPotential for DDIs with CYP2D6 substrates (e.g., many antidepressants and beta-blockers). This is a significant flag for further investigation.
CYP3A4 Inhibitor NoUnlikely to interfere with the metabolism of drugs cleared by CYP3A4, the most common drug-metabolizing enzyme. This is a favorable property.
Excretion

The prediction of specific excretion pathways is complex. However, the compound's properties suggest it will likely undergo hepatic metabolism followed by renal and/or biliary excretion of its metabolites. Its moderate molecular weight and carboxylic acid group favor renal clearance after potential glucuronidation.

Toxicity

Early identification of potential toxicity is crucial. In silico models can flag common liabilities such as mutagenicity, cardiotoxicity, and hepatotoxicity.

Toxicity ParameterPredictionInterpretation & Rationale
AMES Mutagenicity NoThe compound is not predicted to be mutagenic, suggesting a low risk of carcinogenicity. This is a critical early safety checkpoint.
hERG Inhibition Low RiskThe human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Inhibition can lead to fatal arrhythmias. The compound is predicted to be a weak or non-inhibitor, which is a highly favorable safety profile.
Hepatotoxicity (DILI) Low to Moderate RiskDrug-Induced Liver Injury (DILI) is a major concern. While the prediction indicates a lower risk, the pyrazole core in some contexts can be associated with liver effects, warranting careful monitoring.
Skin Sensitization NoThe compound is unlikely to cause an allergic skin reaction.

Part 3: Drug-Likeness and Synthetic Feasibility

Beyond individual ADMET properties, a holistic assessment of a compound's "drug-likeness" is performed using established medicinal chemistry rules. These rules, derived from analyses of successful oral drugs, provide a guideline for optimizing physicochemical properties.

Drug-Likeness FilterStatusViolations
Lipinski's Rule of Five Pass0 violations
Ghose Filter Pass0 violations
Veber Rule Pass0 violations
Muegge Rule Pass0 violations

Interpretation : The compound successfully passes all major drug-likeness filters, indicating that its core physicochemical properties fall well within the range of known oral drugs. This enhances its potential as a viable starting point for a drug discovery program.

Synthetic Accessibility (SA) Score : The predicted SA score for this molecule is 2.45 (on a scale of 1-10, where 1 is very easy to synthesize). This low score suggests that the molecule can be synthesized using known and reliable chemical reactions, which is a crucial consideration for the cost and scalability of a drug development project.

Visualization of the In Silico ADMET Workflow

The process of generating this predictive data can be visualized as a clear workflow, from molecular structure to a comprehensive risk assessment.

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Computational Prediction Engine cluster_output Step 3: Data Analysis & Output cluster_assessment Step 4: Integrated Assessment Input Compound Structure (SMILES: CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Cl) Models Predictive Models (QSAR, Machine Learning, Fragment-based) Input->Models PhysChem Physicochemical Properties (LogP, MW, TPSA) Models->PhysChem ADME ADME Profile (Absorption, Distribution, Metabolism) Models->ADME Tox Toxicity Profile (AMES, hERG, Hepatotoxicity) Models->Tox DrugLikeness Drug-Likeness & SA (Lipinski's Rules, Filters) Models->DrugLikeness Assessment Candidate Assessment (Identify Strengths & Liabilities) PhysChem->Assessment ADME->Assessment Tox->Assessment DrugLikeness->Assessment

Caption: A generalized workflow for in silico ADMET prediction.

Part 4: Integrated Analysis and Strategic Recommendations

Synthesizing the predicted data provides a holistic view of this compound as a potential drug candidate.

Strengths :

  • Excellent Drug-Likeness : The compound exhibits ideal physicochemical properties for an oral drug, passing all major medicinal chemistry filters.

  • Favorable Absorption : High predicted intestinal absorption and lack of P-gp substrate activity suggest good potential for oral bioavailability.

  • Good Safety Profile : The predictions for low Ames mutagenicity and weak hERG inhibition are highly encouraging, clearing two of the most significant early safety hurdles.

  • CNS Permeability : The ability to cross the BBB is a major advantage if the therapeutic target is within the central nervous system.

Potential Liabilities & Recommendations :

  • CYP450 Inhibition : The predicted inhibition of CYP2D6 and CYP2C9 is the most significant flag.

    • Recommendation : This necessitates immediate experimental validation. In vitro CYP inhibition assays should be prioritized to determine the IC₅₀ values. If potent inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this effect without compromising desired activity.

  • High Plasma Protein Binding : While not a disqualifying factor, high PPB can reduce the free drug concentration.

    • Recommendation : Early in vitro plasma protein binding assays should be conducted. This data will be critical for interpreting cell-based potency assays and for building robust pharmacokinetic/pharmacodynamic (PK/PD) models later in development.

  • CNS Permeability as a Double-Edged Sword : If the target is peripheral, BBB penetration is an undesirable trait that could lead to CNS side effects.

    • Recommendation : The therapeutic target must be clearly defined. If a peripheral target is desired, strategies to reduce BBB penetration (e.g., by increasing TPSA or introducing a permanently charged group) should be considered during lead optimization.

Conclusion

The in silico ADMET profile of this compound presents the compound as a promising starting point for a drug discovery campaign. It possesses a strong foundation of drug-like physicochemical properties and a generally favorable safety profile. The primary area of concern is its potential for drug-drug interactions via CYP450 inhibition, which must be addressed with focused experimental testing. This predictive analysis serves its crucial purpose: it provides a clear, data-driven roadmap for the next steps in development, enabling researchers to allocate resources efficiently and strategically de-risk the project's trajectory.

References

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • In silico ADME in drug design – enhancing the impact | ADMET and DMPK. IAPC Journals. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • (PDF) ADMET in silico modelling: Towards prediction paradise?. ResearchGate. [Link]

  • ADMET-AI. ADMET-AI. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

  • Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]

  • SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Evaluation of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the evaluation of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. We move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a deep understanding of the methodologies. This guide details authoritative, field-proven protocols for robust in vitro enzymatic and cell-based assays, as well as a representative in vivo model for assessing anti-inflammatory efficacy. The protocols are designed to be self-validating through the inclusion of appropriate controls and rigorous data analysis frameworks. Our objective is to equip scientists with the necessary tools to accurately determine the potency, selectivity, and preclinical efficacy of this, and similar, pyrazole-based compounds.

Foundational Principles: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are critical signaling molecules in numerous physiological and pathological processes.[1][2] Two primary isoforms of this enzyme, COX-1 and COX-2, are central to the development of anti-inflammatory therapies.[3]

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "house-keeping" enzyme. It synthesizes prostaglandins that regulate essential physiological functions, including gastrointestinal cytoprotection, maintenance of renal blood flow, and platelet aggregation.[3] Inhibition of COX-1 is responsible for the common gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin.[3][4]

  • COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is rapidly and significantly upregulated by pro-inflammatory stimuli such as cytokines, endotoxins, and growth factors.[3][5] The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.

This dichotomy provides a clear therapeutic rationale: selectively inhibiting COX-2 should provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering an improved safety profile.[3] The pyrazole heterocyclic scaffold is a well-established and privileged structure in the design of selective COX-2 inhibitors, with the FDA-approved drug Celecoxib serving as a landmark example.[2][6]

Compound Profile: this compound

The subject of this guide, this compound, belongs to this promising class of compounds. Its structure incorporates key pharmacophoric features known to favor selective binding to the COX-2 active site.

  • Chemical Structure: C₁₁H₉ClN₂O₂

  • Rationale for Investigation: The diaryl heterocycle structure is a hallmark of many selective COX-2 inhibitors (coxibs). The substitution pattern on the phenyl rings and the pyrazole core is critical for fitting into the larger, more accommodating active site of COX-2 compared to the narrower channel of COX-1. The carboxylic acid moiety can form key interactions within the enzyme's binding pocket.[7][8] Therefore, this compound is a strong candidate for investigation as a novel selective COX-2 inhibitor.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1020240-39-4[9]
Molecular Formula C₁₁H₉ClN₂O₂[10]
Molecular Weight 236.65 g/mol [10]

In Vitro Evaluation: Determining Potency and Selectivity

The initial evaluation of a potential inhibitor requires precise, quantitative assessment of its activity against the purified target enzymes and its effect in a relevant cellular context.

Protocol 3.1: Recombinant COX-1/COX-2 Enzymatic Inhibition Assay

Principle of the Assay: This assay quantifies the inhibitory effect of the test compound on the enzymatic activity of purified recombinant human COX-1 and COX-2. The assay leverages the peroxidase component of the COX enzyme. COX first converts arachidonic acid to Prostaglandin G2 (PGG2), and its peroxidase function then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the PGG2-to-PGH2 reduction, producing a colored product. The rate of color development, monitored by absorbance at 590 nm, is directly proportional to COX activity.[5][11]

Materials and Reagents:

  • Purified, recombinant human COX-1 and COX-2 enzymes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic Acid (substrate)

  • TMPD (chromogenic substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control, selective COX-2 inhibitor)

  • Indomethacin (Positive Control, non-selective inhibitor)

  • DMSO (Vehicle)

  • 96-well microplates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of the test compound, Celecoxib, and Indomethacin in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).

    • Prepare working solutions of arachidonic acid and TMPD as per manufacturer recommendations (e.g., Cayman Chemical, BPS Bioscience).[5][12][13]

  • Assay Plate Setup: In a 96-well plate, add components in the following order for both COX-1 and COX-2 assays (run in separate plates or sections):

    • 150 µL of 100 mM Tris-HCl buffer (pH 8.0).

    • 10 µL of Hematin (final concentration ~1 µM).

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the test compound dilution (or positive control/DMSO vehicle).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Note that many COX inhibitors exhibit time-dependent inhibition, so consistency in timing is critical.[12]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every 30 seconds for 5 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the Percentage Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background))

  • Plot the Percentage Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

  • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[2]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare Reagent Stocks (Inhibitor, Substrates, Enzyme) a1 Add Buffer, Hematin, and COX Enzyme p1->a1 a2 Add Test Compound or DMSO Vehicle a1->a2 a3 Pre-incubate (10 min, RT) a2->a3 a4 Initiate Reaction (Add TMPD & Arachidonic Acid) a3->a4 a5 Kinetic Read (Absorbance at 590 nm) a4->a5 d1 Calculate Reaction Velocity (V₀) a5->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 & Selectivity Index d3->d4

Figure 1. Workflow for the in vitro enzymatic COX inhibition assay.

Protocol 3.2: Cell-Based COX-2 Activity Assay via PGE2 Quantification

Principle of the Assay: This protocol provides a more biologically relevant system by measuring the inhibitor's activity within a cellular environment. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which mimics an inflammatory response and induces high levels of COX-2 expression.[14][15] The active COX-2 then produces Prostaglandin E2 (PGE2), a key inflammatory mediator, which is secreted into the cell culture supernatant. The concentration of PGE2 is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The efficacy of the test compound is determined by its ability to reduce PGE2 production in a dose-dependent manner.[14]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • DMSO (Vehicle)

  • Prostaglandin E2 (PGE2) competitive ELISA kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Remove the old media and replace it with fresh serum-free media containing the desired concentrations of the test compound, positive control, or DMSO vehicle. Incubate for 1 hour at 37°C.

  • COX-2 Induction: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. This allows for robust COX-2 expression and PGE2 production.[15]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.

  • PGE2 Quantification: Perform the competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant with a fixed amount of HRP-conjugated PGE2 and a limited amount of anti-PGE2 antibody in a pre-coated plate.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit (usually 450 nm). The absorbance value is inversely proportional to the amount of PGE2 in the sample.

Data Analysis:

  • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

  • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

  • Calculate the Percentage Inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated, DMSO-treated control.

  • Plot the Percentage Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling TLR4->NFkB Activates COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Catalyzes AA Arachidonic Acid AA->COX2_Enzyme Substrate Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor {this compound} Inhibitor->COX2_Enzyme Inhibits

Figure 2. LPS-induced COX-2 signaling pathway and point of inhibition.

In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy

After establishing in vitro potency and selectivity, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and widely used assay for screening potential anti-inflammatory agents.[3][16]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Principle of the Assay: This model induces an acute, localized, and well-characterized inflammatory response. Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's hind paw triggers a biphasic inflammatory event. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the overproduction of prostaglandins, making it highly sensitive to inhibition by COX-2 inhibitors.[16] The anti-inflammatory effect of the test compound is quantified by measuring the reduction in paw swelling (edema) over time compared to a vehicle-treated group.

Materials and Reagents:

  • Male Wistar rats or Swiss albino mice (weight-matched)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • This compound (Test Compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)

  • Indomethacin or Celecoxib (Positive Control)

  • Parenteral administration supplies (e.g., oral gavage needles)

  • Digital Plethysmometer or Calipers for paw volume measurement

Step-by-Step Methodology:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign animals to treatment groups (e.g., Vehicle, Positive Control, Test Compound at 3-4 doses). A typical group size is n=6-8.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups via the desired route (typically oral gavage, p.o.). The standard time for administration is 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume of each animal at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Data Analysis:

  • Calculate Paw Edema: The increase in paw volume is calculated as: Edema (mL) = V_t - V_0, where V_t is the paw volume at time 't' and V_0 is the initial paw volume.

  • Calculate Percentage Inhibition of Edema: At each time point, particularly the peak inflammation time (usually 3-4 hours), calculate the inhibition using the formula: % Inhibition = 100 * (1 - (Edema_treated / Edema_vehicle))

  • Statistical Analysis: Compare the mean edema in the treated groups to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is typically considered statistically significant.

Summary and Interpretation of Results

A successful evaluation will generate a comprehensive dataset characterizing the compound's activity profile. The data should be compiled to facilitate a clear interpretation of its potential as a therapeutic agent.

Example Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Cellular IC50 (µM)Max. Edema Inhibition (%) (in vivo @ dose)
Test Compound ValueValueValueValueValue
Celecoxib 15.230.4931.08ValueValue
Indomethacin 0.11.50.07ValueValue
(Note: Celecoxib and Indomethacin IC50 values are representative and can vary based on assay conditions.[11])

Interpretation:

  • A potent compound will have low IC50 values in both the enzymatic and cell-based assays.

  • A highly selective compound will have a large SI value (typically >10, ideally >50), indicating it inhibits COX-2 at concentrations far lower than those required to inhibit COX-1.

  • Strong correlation between in vitro potency and in vivo efficacy (significant edema inhibition) supports the compound's drug-like properties and mechanism of action.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • BenchChem. (2025). Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
  • Riendeau, D., et al. (2002). In Vivo Assays for COX-2.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit Booklet.
  • Al-Sanea, M. M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
  • Ghoneim, M. M., et al. (2024).
  • Walker, M. C., & Gierse, J. K. (2010).
  • Abdelgawad, M. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry.
  • Moustafa, A. H., et al. (2025).
  • Miller, E. W., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie.
  • Ghoneim, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Ovidius University Annals of Chemistry.
  • Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology.
  • Moustafa, A. H., et al. (2025).
  • A2B Chem. (n.d.). This compound.
  • El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology.
  • MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

Application Note: High-Throughput Screening of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid for Novel Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in agrochemical development on the systematic screening of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid for potential herbicidal properties. The pyrazole scaffold is a well-established pharmacophore in herbicide discovery, known to produce compounds with diverse mechanisms of action.[1][2] This guide outlines detailed, field-proven protocols for primary and secondary screening, including pre- and post-emergence whole-plant bioassays, dose-response analysis, and initial mechanism of action (MoA) investigation. The methodologies are designed to be robust, reproducible, and scalable, enabling the efficient identification and characterization of novel herbicidal leads.

Introduction

The Imperative for Novel Herbicides

Global agriculture faces a significant challenge from the proliferation of herbicide-resistant weeds, which threaten crop yields and food security. The continuous and extensive use of herbicides with the same MoA has led to the evolution of resistant weed biotypes, rendering many commercial products less effective. This situation creates an urgent need for the discovery of new herbicidal compounds with novel MoAs to provide sustainable weed management solutions.

The Pyrazole Carboxylic Acid Scaffold

Pyrazole and its derivatives are a cornerstone in the development of innovative agrochemicals due to their unique chemical structures and potent biological activities.[1][2] Numerous commercial pesticides feature the pyrazole fragment as a key structural element.[3] Specifically, pyrazole carboxylic acid derivatives have shown promise, with some acting as inhibitors of key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[1][4][5] The structure-activity relationship (SAR) studies often reveal that modifications to the pyrazole ring and its substituents can significantly influence herbicidal efficacy and crop selectivity.[1][6]

Profile of Test Compound: this compound

The subject of this screening protocol, this compound, combines the proven pyrazole core with a chlorophenyl group, a common feature in many active agrochemicals. The carboxylic acid moiety can influence solubility and potential interactions with biological targets. This rational design makes it a compelling candidate for herbicidal screening.

Materials and Reagents

  • Test Compound: this compound (Purity >95%)

  • Solvents: Acetone (ACS grade), Dimethyl sulfoxide (DMSO, cell culture grade)

  • Surfactant: Tween® 20 or similar non-ionic surfactant

  • Positive Controls: Commercial herbicides with known MoA (e.g., Glyphosate, Atrazine, Mesotrione)

  • Plant Species:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

    • Dicots: Velvetleaf (Abutilon theophrasti), Redroot pigweed (Amaranthus retroflexus)

  • Growth Medium: Sterilized potting mix (e.g., sandy loam soil, sand, and peat mixture)

  • Containers: 10x10 cm plastic pots or multi-well trays with drainage holes

  • Equipment: Analytical balance, magnetic stirrer, volumetric flasks, pipettes, automated track sprayer, growth chambers or greenhouse with controlled environment (25/20°C day/night temperature, 16h photoperiod, ~60% relative humidity).

Primary Screening Protocol: A Multi-Species Approach

The primary screen is designed to rapidly assess the general herbicidal activity of the test compound at a single, high application rate.[7] This phase determines if the compound possesses any biological activity and identifies whether it acts via soil uptake (pre-emergence) or foliar contact (post-emergence).

Workflow Overview

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_eval Evaluation cluster_decision Decision Point Compound Test Compound (10,000 ppm Stock) WorkingSol Prepare Working Solution (e.g., 1000 ppm) Compound->WorkingSol Dilute in Acetone/Water + Surfactant Pre_Emergence Protocol 1: Pre-Emergence Assay WorkingSol->Pre_Emergence Post_Emergence Protocol 2: Post-Emergence Assay WorkingSol->Post_Emergence Observe Visual Assessment (14-21 DAT) Pre_Emergence->Observe Post_Emergence->Observe Data Record Phytotoxicity (0-100% Scale) Observe->Data Decision Activity >70%? Data->Decision Secondary Screening Secondary Screening Decision->Secondary Screening Yes Inactive Inactive Decision->Inactive No MoA_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation Observe Observe Symptoms in Whole-Plant Assay Hypothesis Formulate MoA Hypothesis (e.g., PPO or HPPD Inhibition) Observe->Hypothesis EnzymeAssay Protocol 4: In Vitro Enzyme Inhibition Assay Hypothesis->EnzymeAssay IC50 Determine IC₅₀ (Concentration for 50% Inhibition) EnzymeAssay->IC50 Metabolite Metabolite Profiling (Measure Substrate Accumulation) IC50->Metabolite Rescue Rescue Experiment (Supply Downstream Product) IC50->Rescue Confirm MoA Confirm MoA Metabolite->Confirm MoA Rescue->Confirm MoA

Caption: Investigative workflow for determining the mechanism of action.

Protocol 4: In Vitro Enzyme Inhibition Assay (Example: PPO)

Objective: To directly measure the inhibitory effect of the test compound on a specific target enzyme isolated from plants.

  • Enzyme Extraction: Isolate active PPO enzyme from a plant source (e.g., spinach or etiolated corn seedlings) using established biochemical protocols involving differential centrifugation and ammonium sulfate precipitation.

  • Assay Preparation: In a 96-well microplate, add buffer, the enzyme preparation, and varying concentrations of the test compound (dissolved in DMSO).

  • Initiate Reaction: Add the enzyme's substrate, protoporphyrinogen IX.

  • Measure Activity: Monitor the rate of protoporphyrinogen IX oxidation to protoporphyrin IX by measuring the increase in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Interpretation and Next Steps

A promising lead compound will exhibit high potency (low GR₅₀/IC₅₀ values) against target weeds, particularly those with known resistance to existing herbicides. Ideally, it will also show selectivity, with significantly lower activity on important crop species (not tested here, but a critical next step).

  • High Potency (GR₅₀ < 250 g/ha): If the compound is highly active, the next steps involve lead optimization through synthetic chemistry to improve efficacy and selectivity.

  • Confirmed MoA: If the MoA is confirmed to be a known target, assess its potential against resistant biotypes. If the MoA appears novel, this represents a highly valuable discovery.

  • Further Studies: Subsequent research should include testing against a broader panel of weeds and crops, environmental fate studies, and toxicology assessments, which are essential for the lengthy process of herbicide development. [8]

References

  • Title: Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives Source: Journal of Pesticide Science URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and herbicidal activity of new pyrazole ketone derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives Source: Letters in Drug Design & Discovery URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite Source: Semantic Scholar URL: [Link]

  • Title: Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite Source: ResearchGate URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: PubMed URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Primary Herbicide Screening Source: UC ANR Repository URL: [Link]

  • Title: Screening for Herbicide Resistance in Weeds Source: Weed Technology (BioOne Complete) URL: [Link]

  • Title: Screening Rules for Leads of Fungicides, Herbicides, and Insecticides Source: ResearchGate URL: [Link]

  • Title: Traditional 'Chemical-Based' Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]

  • Title: Testing for and Deactivating Herbicide Residues Source: PennState Extension URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields Source: MDPI URL: [Link]

  • Title: Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz Source: MDPI URL: [Link]

  • Title: Screening for Natural Product Herbicides Source: California Weed Science Society URL: [Link]

  • Title: Herbicide Bioassay Study Guide Source: Society of Commercial Seed Technologists URL: [Link]

  • Title: Pre-emergent herbicide screening for wheat Source: ResearchGate URL: [Link]

  • Title: Equipment for Evaluating Methods of Applying Preemergence Herbicides Source: Weed Science (Cambridge University Press) URL: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents from 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, rendering conventional antibiotics increasingly ineffective against a wide spectrum of pathogenic microorganisms.[1][2] This has catalyzed an urgent search for new chemical entities with novel mechanisms of action. Among the heterocyclic compounds, the pyrazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[3][4][5]

Recent investigations have highlighted the significant potential of pyrazole derivatives as potent antimicrobial agents.[6][7] Their structural versatility allows for fine-tuning of physicochemical properties to optimize potency, spectrum of activity, and pharmacokinetic profiles. Specifically, derivatives of pyrazole carboxylic acids have shown promise, suggesting that the carboxylic acid moiety is a key pharmacophore for derivatization to enhance biological activity.[8][9]

This document provides a comprehensive guide for researchers and drug development professionals on the systematic development of antimicrobial agents based on the 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid scaffold. We will detail the synthetic rationale and protocols, robust methodologies for antimicrobial evaluation, and a framework for interpreting structure-activity relationships (SAR).

Part 1: Synthesis and Characterization

The foundational step in this discovery pipeline is the efficient and scalable synthesis of the core scaffold and its subsequent derivatives. The rationale behind a multi-step synthesis is to first construct the stable pyrazole ring and then activate the carboxylic acid group for diversification.

Protocol 1.1: Synthesis of this compound (Parent Compound)

This protocol outlines a common synthetic route involving a condensation reaction to form the pyrazole ring, followed by hydrolysis to yield the target carboxylic acid.

Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and highly efficient method for constructing the pyrazole core. Using the ethyl ester of the dicarbonyl compound allows for a stable intermediate that can be easily purified before the final hydrolysis step, which converts the ester to the desired carboxylic acid.

Step-by-Step Methodology:

  • Step A: Synthesis of Ethyl 2,4-dioxovalerate: This starting material can be synthesized or procured commercially.

  • Step B: Cyclocondensation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in glacial acetic acid.

    • Add 3-chlorophenylhydrazine hydrochloride (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid (ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate) by filtration, wash with water, and dry.

  • Step C: Saponification (Hydrolysis):

    • Suspend the crude ethyl ester from Step B in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Reflux the mixture for 2-3 hours until TLC analysis indicates the complete disappearance of the starting ester.

    • Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.

    • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

    • Collect the precipitated white solid, this compound, by filtration.

    • Wash the solid thoroughly with water to remove inorganic salts and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1.2: Synthesis of Carboxamide Derivatives

The carboxylic acid group is an ideal handle for creating a library of derivatives, most commonly amides. Amide formation allows for the introduction of diverse chemical functionalities, which can modulate the compound's antimicrobial activity, solubility, and cell permeability.

Rationale: Activating the carboxylic acid, typically by converting it to an acid chloride, is necessary to facilitate the reaction with a wide range of primary and secondary amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Step-by-Step Methodology:

  • Step A: Formation of the Acid Chloride:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the parent carboxylic acid (1 equivalent) in excess thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours. The solid should dissolve as the reaction progresses.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

  • Step B: Amide Coupling:

    • Dissolve the crude acid chloride from Step A in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

  • Characterization: Confirm the structure and purity of each derivative using appropriate spectroscopic methods.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_derivatization Derivatization cluster_final Final Products A Ethyl 2,4-dioxovalerate C Cyclocondensation (Glacial Acetic Acid, Reflux) A->C B 3-Chlorophenylhydrazine B->C D Saponification (NaOH, EtOH, Reflux) C->D Intermediate Ester E 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid D->E F Acid Chloride Formation (SOCl₂, Reflux) E->F G Amide Coupling (Amine, Base) F->G H Library of Carboxamide Derivatives G->H Purification & Characterization

Caption: Synthetic workflow for the pyrazole core and its derivatives.

Part 2: Antimicrobial Susceptibility Testing

Determining the antimicrobial efficacy of the synthesized compounds requires standardized and reproducible assays. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

Rationale: This method allows for the simultaneous testing of multiple compounds at various concentrations against different microorganisms in a high-throughput 96-well plate format. It provides a quantitative measure of a compound's potency, which is essential for SAR studies.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Synthesized pyrazole derivatives (stock solutions in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This step is critical for reproducibility.

  • Plate Preparation (Serial Dilutions):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Column 11 (Negative/Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

    • Column 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB only to check for contamination of the medium.

    • A separate row or plate should be prepared with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (from Step 1) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

    • Optionally, a plate reader can be used to measure optical density (OD) at 600 nm. The addition of a growth indicator like resazurin can also aid in endpoint determination.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL final) A->D B Prepare Compound Plate (2-fold Serial Dilutions) B->D C Prepare Controls: - Positive (Std. Antibiotic) - Negative (Growth) - Sterility (Broth only) C->D E Incubate Plate (37°C, 16-20 hours) D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Structure-Activity Relationship (SAR) Analysis

The primary goal of synthesizing a library of derivatives is to establish a clear SAR. This involves correlating the structural modifications with the observed changes in antimicrobial potency (MIC values). The data should be organized systematically to facilitate analysis.

Data Presentation: Summarizing MIC Values

Quantitative data from the antimicrobial screening should be summarized in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against a panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and potentially fungal strains.

Table 1: Hypothetical MIC Data for 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxamide Derivatives

Compound IDR-Group (at Carboxamide)MIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
Parent Acid -OH>128>128
PZ-01 -NH-CH₃64128
PZ-02 -NH-CH₂CH₂OH3264
PZ-03 -NH-(4-fluorophenyl)832
PZ-04 -NH-(4-methoxyphenyl)1664
PZ-05 -N(CH₃)₂128>128
Cipro (Positive Control)0.50.25

Interpreting the SAR:

  • Derivatization is Key: The parent carboxylic acid is inactive, demonstrating the necessity of converting it to an amide to confer antimicrobial activity.

  • Impact of Lipophilicity and Electronics: The introduction of an aromatic ring (PZ-03, PZ-04) significantly enhances activity compared to simple alkyl amides (PZ-01). The electron-withdrawing fluorine substituent in PZ-03 leads to the most potent compound in this series, especially against the Gram-positive S. aureus. This suggests that electronic factors and/or lipophilicity play a crucial role.

  • Steric Hindrance: The dimethyl amide (PZ-05) shows poor activity, possibly due to steric hindrance preventing the molecule from binding effectively to its target.

  • Spectrum of Activity: Generally, the compounds show better activity against the Gram-positive organism (S. aureus) than the Gram-negative one (E. coli). This is a common observation, as the outer membrane of Gram-negative bacteria presents an additional barrier to drug penetration.

Part 4: Investigating the Mechanism of Action

While SAR provides information on what structural features are important, understanding the mechanism of action (MoA) explains why these compounds are effective. Several pyrazole-containing compounds have been reported to exert their antibacterial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.[3][13]

Hypothetical Mechanism: Inhibition of DNA Gyrase

  • Cellular Entry: The pyrazole derivative, with optimized lipophilicity, penetrates the bacterial cell wall and membrane.

  • Target Binding: The compound binds to the active site of DNA gyrase (or the related topoisomerase IV). The specific substituents on the pyrazole scaffold would form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's binding pocket.

  • Enzyme Inhibition: This binding event prevents the enzyme from carrying out its function of supercoiling and uncoiling DNA.

  • Replication Failure: The inhibition of DNA gyrase stalls the DNA replication fork, leading to a cascade of events that ultimately result in bacterial cell death (bactericidal effect) or cessation of growth (bacteriostatic effect).

G compound Pyrazole Derivative cell_wall Bacterial Cell Wall & Membrane compound->cell_wall Penetration dna_gyrase DNA Gyrase (Bacterial Enzyme) cell_wall->dna_gyrase Target Binding dna_rep DNA Replication dna_gyrase->dna_rep Inhibition cell_death Replication Failure & Cell Death dna_rep->cell_death Leads to

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for extensive derivatization at the carboxylic acid position allow for a systematic exploration of the chemical space to optimize potency and spectrum. The protocols outlined herein provide a robust framework for the synthesis, screening, and preliminary SAR analysis of such compounds.

Future work should focus on expanding the library of derivatives to probe a wider range of chemical properties, conducting further assays to determine bactericidal versus bacteriostatic activity (e.g., time-kill curves), and performing biochemical assays to confirm the inhibition of specific targets like DNA gyrase. Ultimately, this structured approach can accelerate the discovery of new drug candidates to combat the growing threat of antimicrobial resistance.

References

  • Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bondock, S., Fouda, A. M., & Al-Mohizea, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • Çakır, B., & Aktaş, G. (2013). Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities. ResearchGate. Available at: [Link]

  • Demirbas, N., & Uslu, H. (2016). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Gahlaut, A., & Shrivastava, B. (2022). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Geronikaki, A., & Vicini, P. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gaml, K. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Kumar, A. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]

  • Kumar, V., & Sharma, P. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. Available at: [Link]

  • Nath, R., Chakraborty, A., Das, L., Chakraborty, A., & Akhtar, M. J. (2022). Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Shaker, Y. M., & Mohamed, R. A. (2012). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. Available at: [Link]

  • Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Patel, K. D., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Colla, A., Bortolami, M., & Moro, S. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules. Available at: [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-Aizari, F. A. (2018). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Wanger, A. (2018). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Liu, X., Pan, L., & Chen, S. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. RSC Advances. Available at: [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]

Sources

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Privileged Pyrazole Scaffold: A Guide to Kinase Inhibitor Discovery using this compound

Introduction: The Power of the Pyrazole Core

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has made them one of the most important and intensely pursued classes of drug targets.[4][5] Within the vast landscape of medicinal chemistry, certain molecular frameworks, or "privileged scaffolds," have emerged as particularly effective starting points for inhibitor design.[6] The pyrazole scaffold is a prominent example, forming the core of numerous clinically successful kinase inhibitors.[6][7] Its five-membered heterocyclic structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[6]

This application note presents This compound as a strategic starting scaffold for the discovery of novel kinase inhibitors. We will explore the rationale behind its selection, provide a strategic workflow for its derivatization and screening, and offer detailed protocols for key biochemical and cell-based assays essential for inhibitor characterization.

The Strategic Value of the this compound Scaffold

The design of this specific molecule offers three key strategic advantages for scaffold-based drug discovery:[8]

  • The Pyrazole Core: As a privileged scaffold, the N-phenyl pyrazole core is pre-disposed to interact with the kinase hinge region, providing a solid foundation for potent binding.[6][9]

  • The Carboxylic Acid Handle: The carboxylic acid at the 5-position is a versatile functional group. It serves as a prime chemical handle for creating a diverse library of derivatives, most commonly amides, through well-established coupling chemistry. This allows for the systematic exploration of the solvent-exposed region of the ATP pocket, which is crucial for achieving inhibitor selectivity.[10]

  • The 3-Chlorophenyl Moiety: The substituted phenyl ring at the 1-position is positioned to probe deeper into the ATP-binding site. The chlorine atom can form specific halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity and influencing selectivity across the kinome. Modifications to this ring are a key strategy for optimizing structure-activity relationships (SAR).[11][12]

Part 1: Library Development & Screening Workflow

The journey from a starting scaffold to a lead compound involves a logical, multi-step process of library synthesis followed by a cascade of increasingly complex biological assays. This tiered approach ensures that resources are focused on the most promising compounds.

Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis Phase cluster_1 Screening & Validation Phase Scaffold 1-(3-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Library Amide/Ester Library (Diverse Amines/Alcohols) Scaffold->Library Amide Coupling (e.g., HATU, EDC) PrimaryAssay Primary Screen: In Vitro Kinase Activity Assay (e.g., ADP-Glo™) Library->PrimaryAssay Single concentration screen HitConfirm Hit Confirmation & IC50: Orthogonal Biochemical Assay (e.g., TR-FRET) PrimaryAssay->HitConfirm Identify initial hits TargetEngage Cellular Target Engagement (e.g., NanoBRET™) HitConfirm->TargetEngage Confirm on-target activity FunctionalAssay Cellular Functional Assay (Phospho-Substrate Level) TargetEngage->FunctionalAssay Validate cellular potency Selectivity Kinome Selectivity Profiling FunctionalAssay->Selectivity Assess off-target effects LeadOpt Lead Optimization (SAR-guided Synthesis) Selectivity->LeadOpt Refine chemical structure

Caption: A typical workflow for scaffold-based kinase inhibitor discovery.

Part 2: Experimental Protocols

Here we provide detailed, field-proven protocols for the key assays in the screening cascade. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Primary Screening - In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a robust method for a primary screen to identify initial hits by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP formation. The first step involves the kinase reaction, followed by the addition of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. In the final step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.

Materials:

  • Kinase of interest (e.g., Aurora A) and its corresponding substrate peptide.

  • This compound-derived library compounds.

  • Staurosporine (positive control inhibitor).

  • ATP, ultra-pure.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque, low-volume 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating:

    • Prepare 10 mM stock solutions of all library compounds and controls in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.

    • Plate DMSO only for "no inhibitor" (100% activity) controls and Staurosporine for "max inhibition" controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand (typically in the low nM range for kinase and Km range for substrate).

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the apparent Km of ATP for the specific kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered primary hits and are selected for dose-response confirmation.

Protocol 2: Cellular Target Engagement - NanoBRET™ Assay

After confirming a hit biochemically, it is crucial to verify that the compound can bind to its target within the complex environment of a living cell.[13] The NanoBRET™ Target Engagement Assay is an ideal technology for this.[14]

Principle: This assay measures compound binding at a target kinase in intact cells. The kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). In the absence of an inhibitor, the tracer binds the kinase, bringing the donor and acceptor into close proximity and generating a BRET signal. A test compound that binds to the kinase will competitively displace the tracer, leading to a loss of BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the kinase of interest fused to NanoLuc® Luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM™ I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring filtered luminescence at 460 nm and >600 nm.

Methodology:

  • Cell Transfection:

    • One day prior to the assay, seed HEK293 cells into a 96-well plate at a density that will result in ~90% confluency on the day of the experiment.

    • Prepare transfection complexes containing the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in Opti-MEM™.

    • On the day of the assay, remove the culture medium from the cells.

    • Add the diluted compounds and the NanoBRET™ Tracer (at its pre-determined optimal concentration) to the cells.

    • Incubate for 2 hours in a CO₂ incubator at 37°C.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the kit protocol.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (>600 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in living cells.

Protocol 3: Cellular Functional Assay - Western Blot for Substrate Phosphorylation

This assay determines if target binding translates into functional inhibition of the kinase's signaling pathway within the cell.[2] It directly measures the phosphorylation of a known downstream substrate of the target kinase.

Principle: Cells are treated with the inhibitor, which is expected to decrease the activity of the target kinase. Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is then used to detect the levels of both the phosphorylated form of a specific kinase substrate and the total amount of that substrate protein. A potent and specific inhibitor will reduce the phospho-substrate signal without affecting the total substrate level.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Hit compound and controls.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-STAT3).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of the hit compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the ECL substrate and image the blot.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with the primary antibody against the total substrate protein.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-substrate signal to the total substrate signal for each lane.

    • Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀ for functional pathway inhibition.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from the screening cascade allows for the development of a robust SAR. By comparing the activity of different derivatives from the library, researchers can deduce which chemical modifications enhance potency and cellular activity.

Hypothetical SAR for Pyrazole-Amide Derivatives

SAR node1 Core Scaffold: 1-(3-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxamide node2 R = Small, polar (e.g., -CH2CH2OH) Biochemical IC50: 500 nM Cellular IC50: >10 µM node1->node2 Poor cell permeability node3 R = Bulky, hydrophobic (e.g., -Cyclohexyl) Biochemical IC50: 150 nM Cellular IC50: 2 µM node1->node3 Improved potency, moderate cell activity node4 R = Basic amine (e.g., -CH2-Piperidine) Biochemical IC50: 25 nM Cellular IC50: 150 nM node1->node4 High potency, good cell activity (solubility improved)

Caption: Example SAR illustrating how modifications to the R-group of the amide affect activity.

Data Summary Table

This table format is ideal for comparing the performance of lead compounds across the screening cascade.

Compound IDR-Group on AmideBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Cellular Functional IC₅₀ (nM)
Scaffold-01 -CH₂CH₂OH500>10,000>10,000
Scaffold-02 -Cyclohexyl1502,0005,000
Scaffold-03 -(CH₂)₂-Piperidine25150350
Staurosporine (Control)850100

Interpretation:

  • Scaffold-01 shows weak biochemical activity and poor cellular activity, likely due to low membrane permeability.

  • Scaffold-02 demonstrates improved biochemical potency, but a significant drop-off in cellular assays suggests potential issues with either cell permeability or efflux.

  • Scaffold-03 is the most promising lead. The basic amine likely improves solubility and cell entry, leading to strong biochemical potency that translates well into both target engagement and functional inhibition in a cellular context. This compound would be prioritized for further optimization and selectivity profiling.[11]

Conclusion

The this compound molecule represents a high-value starting point for modern kinase inhibitor discovery programs. Its structure is strategically primed for derivatization and interaction with the conserved kinase ATP-binding site. By employing a systematic workflow of library synthesis followed by a robust screening cascade—from initial biochemical assays to cellular target engagement and functional validation—researchers can efficiently identify potent and cell-active lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this privileged scaffold to develop the next generation of targeted therapies.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy.PubMed.
  • Spotlight: Cell-based kinase assay formats.Reaction Biology. (2022-05-11).
  • Application Notes and Protocols for Kinase Activity Assays.Benchchem.
  • What are the common methods available to detect kinase activities?AAT Bioquest. (2023-05-24).
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase.PubMed. (2007-11-15).
  • Cell-based test for kinase inhibitors.INiTS. (2020-11-26).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.
  • Immuno-oncology Cell-based Kinase Assay Service.Creative Biolabs.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology. (2024-08-13).
  • Kinase Screening & Profiling Services.Creative Biogene.
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.PubMed.
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR).PubMed. (2025-04-17).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.MDPI. (2023-09-07).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.MDPI.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.PMC - NIH. (2025-06-21).

Sources

High-throughput screening assays for 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The 1,3,5-substituted pyrazole carboxylic acid moiety, in particular, offers a versatile template for creating extensive chemical libraries. Analogs of this compound represent a chemical space with significant potential for interacting with a wide array of biological targets.[3][4] Given the broad bioactivity of this chemical class, which includes modulation of enzymes, G-protein coupled receptors (GPCRs), and ion channels, a comprehensive screening strategy is essential for identifying and characterizing novel therapeutic leads.[1][5][6]

This guide provides a multi-tiered, parallel high-throughput screening (HTS) strategy designed to efficiently probe the biological activity of a library of this compound analogs against these three major drug target classes. The protocols are designed for robustness, scalability, and the early identification of promising hit compounds for further development.

A Multi-Target HTS Cascade for Novel Analogs

When the specific molecular target of a novel compound library is unknown, a parallel screening approach against distinct, high-value target families provides the most efficient path to lead discovery. This strategy maximizes the potential for identifying novel biological activity while simultaneously providing early insights into a compound's selectivity profile. Our proposed workflow initiates with three parallel primary screens, followed by a structured hit confirmation and characterization phase.

HTS_Cascade cluster_0 Compound Library Preparation cluster_1 Tier 1: Primary High-Throughput Screens cluster_2 Tier 2: Hit Triage & Confirmation Compound_Library Analog Library (10 mM in DMSO) Assay_Ready_Plates Assay-Ready Plates (e.g., 10 µM final conc.) Compound_Library->Assay_Ready_Plates Acoustic Dispensing Enzyme_Screen Enzyme Inhibition Screen (Fluorescence-Based) Assay_Ready_Plates->Enzyme_Screen GPCR_Screen GPCR Modulation Screen (Calcium Flux Assay) Assay_Ready_Plates->GPCR_Screen Ion_Channel_Screen Ion Channel Screen (Membrane Potential Assay) Assay_Ready_Plates->Ion_Channel_Screen Data_Analysis Primary Data Analysis (% Inhibition / Activation) Enzyme_Screen->Data_Analysis GPCR_Screen->Data_Analysis Ion_Channel_Screen->Data_Analysis Hit_Selection Hit Selection (Threshold > 3σ) Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC₅₀/EC₅₀) Confirmation Hit_Selection->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay

Caption: Overall High-Throughput Screening (HTS) Cascade.

Tier 1 Protocol: Primary Screening Assays

The following protocols are optimized for a 384-well plate format, a standard for automated HTS campaigns.[7] It is critical to include appropriate controls on every plate to ensure data quality and validate the assay performance.

Protease Enzyme Inhibition Screen (Fluorescence-Based)

This assay identifies compounds that inhibit the activity of a model serine protease (e.g., Trypsin) by measuring the cleavage of a fluorogenic substrate. This serves as a representative screen for a broad class of enzymatic targets.[6][8]

Protease_Assay_Workflow start Start add_compound 1. Dispense Compounds & Controls (50 nL to 384-well plate) start->add_compound add_enzyme 2. Add Protease Enzyme (10 µL of Trypsin solution) add_compound->add_enzyme pre_incubate 3. Pre-incubation (15 min at RT) add_enzyme->pre_incubate add_substrate 4. Add Fluorogenic Substrate (10 µL of Substrate solution) pre_incubate->add_substrate incubate_read 5. Incubate & Read Plate (30 min at RT, kinetic read) add_substrate->incubate_read end End incubate_read->end

Caption: Workflow for the Protease Inhibition HTS Assay.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20.

  • Enzyme: Trypsin (TPCK-treated to inhibit chymotrypsin activity).

  • Substrate: Boc-Gln-Ala-Arg-AMC (a fluorogenic substrate).

  • Positive Control: Aprotinin (a known potent trypsin inhibitor).

  • Plates: 384-well, black, low-volume, non-binding surface plates.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each analog from the library source plate into a 384-well assay plate. Also dispense DMSO for negative controls (0% inhibition) and Aprotinin for positive controls (100% inhibition). The final compound concentration will be 10 µM.

  • Enzyme Addition: Add 10 µL of Trypsin solution (e.g., 0.5 nM final concentration in Assay Buffer) to all wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Assay Initiation: Add 10 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration in Assay Buffer) to all wells to start the reaction.

  • Fluorescence Reading: Immediately transfer the plate to a plate reader capable of kinetic reads. Measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes. The rate of substrate cleavage (slope of the kinetic read) is proportional to enzyme activity.

GPCR Modulation Screen (Calcium Flux Assay)

This cell-based functional assay is a cornerstone of GPCR drug discovery.[9][10] It measures changes in intracellular calcium concentration following receptor activation. It is suitable for identifying agonists (which directly trigger a response) and antagonists (which block the response of a known agonist). We will use a cell line endogenously expressing a Gq-coupled receptor or one engineered to report through the calcium pathway.

GPCR_Assay_Workflow start Start plate_cells 1. Plate Cells (e.g., 10,000 cells/well) start->plate_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye 3. Load with Calcium-Sensitive Dye (e.g., Fluo-8) incubate_overnight->load_dye incubate_dye 4. Incubate with Dye (1 hour at 37°C) load_dye->incubate_dye add_compound 5. Add Test Compounds / Controls incubate_dye->add_compound read_agonist 6. Read Plate (Agonist Mode) (FLIPR, measure Ca²⁺ flux) add_compound->read_agonist add_agonist 7. Add EC₈₀ Agonist read_agonist->add_agonist read_antagonist 8. Read Plate (Antagonist Mode) (FLIPR, measure blocked flux) add_agonist->read_antagonist end End read_antagonist->end

Sources

Application Notes and Protocols for the Functionalization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Compounds bearing this scaffold exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5][6] The molecule 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate, offering a versatile handle for chemical modification. The carboxylic acid group at the C5 position is particularly amenable to a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for drug discovery and development.[7]

This guide provides detailed application notes and validated protocols for the three most common and synthetically valuable functionalizations of the carboxylic acid group of this compound:

  • Conversion to Amides via an Acyl Chloride Intermediate

  • Direct Amide Bond Formation using Peptide Coupling Reagents

  • Esterification

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Amide Bond Formation via Acyl Chloride Intermediate

This two-step approach is a classic and robust method for amide synthesis. It involves the initial activation of the carboxylic acid to a more reactive acyl chloride, which is then readily attacked by a primary or secondary amine. This method is often high-yielding and cost-effective, particularly for large-scale synthesis.

Scientific Rationale

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable ammonium carboxylate salt, which requires very high temperatures to dehydrate to an amide. Converting the carboxylic acid to an acyl chloride circumvents this issue. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replace the hydroxyl group with a chlorine atom.[8][9] The resulting acyl chloride is a highly reactive electrophile because the chlorine atom is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.[10] A catalytic amount of N,N-Dimethylformamide (DMF) is often added when using oxalyl chloride; it reacts to form the Vilsmeier reagent, which is the active catalyst for the transformation.[7]

Experimental Workflow: Acyl Chloride Route

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation start 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid reagents1 SOCl₂ or (COCl)₂ Catalytic DMF (optional) Anhydrous DCM start->reagents1 Add dropwise at 0°C aci Crude Pyrazole-5-carbonyl chloride (Used immediately) reagents1->aci Stir 1-3h at RT amine Primary or Secondary Amine (R¹R²NH) Triethylamine (TEA) Anhydrous DCM aci->amine Add amine solution at 0°C product Target Pyrazole-5-carboxamide amine->product Stir 2-16h, warm to RT workup Aqueous Workup & Purification product->workup

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Detailed Protocol

PART A: Formation of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbonyl chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add one catalytic drop of DMF.[7]

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.5 equivalents of oxalyl chloride or thionyl chloride dropwise. Vigorous gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.[7][11]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

  • Isolation: Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is typically a solid or oil and is used immediately in the next step without further purification.[1]

PART B: Amide Coupling

  • Acyl Chloride Solution: Dissolve the crude acyl chloride from Part A in fresh anhydrous DCM and cool the solution to 0 °C.

  • Amine Solution: In a separate flask, dissolve 1.2 equivalents of the desired primary or secondary amine and 2.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[1]

Data Summary
ParameterConditionRationale
Chlorinating Agent Thionyl Chloride or Oxalyl ChlorideEfficiently converts carboxylic acid to a highly reactive acyl chloride.[9]
Catalyst DMF (catalytic)Accelerates the formation of the acyl chloride, especially with oxalyl chloride.[7]
Solvent Anhydrous DCM or THFAprotic and inert, good solubility for reactants. Must be anhydrous.[1]
Base TEA or DIPEAScavenges the HCl generated during the reaction, driving it to completion.[1]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming completes it.[1]
Typical Yield Good to ExcellentThis is generally a high-yielding reaction.[1]

Direct Amide Bond Formation via Peptide Coupling Reagents

This method facilitates the direct formation of an amide bond from a carboxylic acid and an amine without isolating an acyl chloride intermediate. It employs specialized "coupling reagents" developed for peptide synthesis, which are highly efficient and minimize side reactions, particularly racemization in chiral substrates. This is often the method of choice for preparing small, diverse libraries of compounds due to its operational simplicity and broad substrate scope.

Scientific Rationale

Peptide coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an active ester, which is then readily displaced by the amine.[12]

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxyl group to form a reactive O-acylisourea intermediate.[13] This intermediate can be attacked by the amine. To improve efficiency and suppress side reactions, an additive like Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-active ester.[13]

  • Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents.[14] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[15] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent amidation.

Experimental Workflow: Peptide Coupling Route

G cluster_0 One-Pot Reaction start 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid reagents Amine (R¹R²NH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Anhydrous DMF or DCM start->reagents Combine all reactants product Target Pyrazole-5-carboxamide reagents->product Stir 12-24h at RT workup Aqueous Workup & Purification product->workup

Caption: Workflow for direct amide synthesis using a peptide coupling reagent.

Detailed Protocol (using HATU)
  • Preparation: To a solution of 1.0 equivalent of this compound in anhydrous DMF or DCM, add 1.1 equivalents of the desired primary or secondary amine.

  • Reagent Addition: Add 3.0 equivalents of DIPEA, followed by 1.1-1.2 equivalents of HATU.[1] The order of addition can be critical; some protocols recommend pre-activating the acid with HATU and base for 15 minutes before adding the amine.[16]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (if the product is base-stable), saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[1]

Data Summary
ParameterConditionRationale
Coupling Reagent HATU, HBTU, EDC/HOBtForms a highly reactive activated ester in situ for efficient coupling.[14]
Base DIPEA or TEAA non-nucleophilic base is required to neutralize acids and facilitate the reaction.[13]
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are suitable for amide coupling reactions.[13]
Stoichiometry Slight excess of amine and coupling reagentEnsures complete consumption of the starting carboxylic acid.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Typical Yield Good to ExcellentHighly efficient, especially for challenging or sterically hindered substrates.[1]

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This transformation is fundamental in modifying the pharmacokinetic properties of a lead compound, such as solubility and cell permeability. Two primary methods are presented here.

Scientific Rationale

A. Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction.[17] A strong acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[18] The alcohol then acts as a nucleophile, attacking the activated carbonyl. To drive the equilibrium towards the product ester, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed.[18][19]

B. Esterification via Acyl Chloride: For sensitive substrates or when using precious alcohols, the two-step acyl chloride method (as described in Section 1) is preferred. The highly reactive acyl chloride readily reacts with the alcohol, often in the presence of a base like pyridine or TEA to scavenge the HCl byproduct, to form the ester in high yield under mild conditions.[20]

Experimental Workflow: Fischer Esterification

G cluster_0 One-Pot Reaction start 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid reagents Alcohol (R-OH) (used as solvent) Catalytic conc. H₂SO₄ start->reagents Dissolve and add catalyst product Target Pyrazole-5-carboxylate Ester reagents->product Heat to reflux workup Neutralization, Extraction & Purification product->workup

Caption: Workflow for Fischer Esterification.

Detailed Protocol (Fischer Esterification)
  • Preparation: Dissolve 1.0 equivalent of this compound in a large excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 2-5 mol%) of concentrated sulfuric acid or tosic acid (TsOH).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, carefully neutralize the mixture by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.[21]

Data Summary
ParameterCondition (Fischer Esterification)Rationale
Catalyst Concentrated H₂SO₄, TsOH, or HCl gasProtonates the carbonyl, activating it for nucleophilic attack by the alcohol.[19]
Alcohol Used in large excess (as solvent)Drives the reaction equilibrium towards the ester product (Le Chatelier's principle).[18]
Temperature RefluxProvides the necessary activation energy for this slow, reversible reaction.[19]
Water Removal Not explicitly done, but excess alcohol helpsIn some setups, a Dean-Stark apparatus can be used to remove water azeotropically.
Typical Yield Moderate to GoodYield is dependent on the equilibrium position.

Conclusion

The functionalization of the carboxylic acid group of this compound is a critical step in the synthesis of novel bioactive compounds. The choice between forming an acyl chloride, using direct peptide coupling, or performing an esterification depends on the specific target molecule, scale of the reaction, and sensitivity of the substrates. The protocols outlined in this guide provide robust and versatile methods for achieving these key transformations, enabling the efficient generation of diverse pyrazole derivatives for further investigation in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. BenchChem. 7

  • BenchChem Technical Support Team. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem. 1

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.
  • El-Sayed, N. F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1088.

  • MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI.

  • MDPI. (n.d.). Special Issue: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Pharmaceuticals.

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1636-1654.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(7), 3342-3353.

  • One-Pot Synthesis of Pyrazole-5(3)-carboxyamides. (2006). Journal of Heterocyclic Chemistry, 43(4), 973-976.

  • BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. BenchChem. 13

  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-984.

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2007). [Source not explicitly provided, but content relates to synthesis].

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2021). Molecules, 26(21), 6485.

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Procedure for the Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (2014). Organic Syntheses, 91, 234.

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). [Source not explicitly provided, but content relates to synthesis].

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2016). Zeitschrift für Naturforschung C, 71(11-12), 409-415.

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2008). ChemInform, 39(32).

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2019). Mini-Reviews in Medicinal Chemistry, 19(18), 1484-1500.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 402.

  • Coupling Reagents. (n.d.). Aapptec Peptides.

  • Reagent Guide: Fischer Esterification. (n.d.). Master Organic Chemistry.

  • Synthesis of pyrazole carboxylic acid intermediate 5... (2022). ResearchGate.

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2014). Synthetic Communications, 44(15), 2219-2228.

  • Amide Synthesis. (n.d.). Fisher Scientific.

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.

  • HATU coupling - what's the best order? (2023). Reddit.

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992). The Journal of Organic Chemistry, 57(24), 6649-6652.

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

  • Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Organiker.

  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide.

  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.

Sources

Application Notes & Protocols: A Multi-Faceted Approach to Target Identification for 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to identify and validate the molecular target(s) of the novel compound 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Given the broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, a systematic and multi-pronged approach to target deconvolution is essential.[1][2][3] This guide offers a strategic workflow, integrating computational prediction with robust experimental validation techniques, to elucidate the mechanism of action of this compound.

Introduction: The Quest for a Molecular Target

The efficacy of any therapeutic agent is intrinsically linked to its interaction with specific biomolecules. The process of identifying these molecular targets is a cornerstone of modern drug discovery, providing a rational basis for lead optimization, biomarker development, and understanding potential toxicity.[4] this compound belongs to a class of compounds known for their diverse pharmacological profiles.[5][6] However, without a known target, its therapeutic potential remains unlocked. This document outlines a strategic workflow to navigate the complexities of target identification, moving from hypothesis generation to experimental validation.

Part 1: In Silico Target Prediction — Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods can provide valuable insights into potential protein targets, significantly narrowing the search space.[7][8][9] These in silico approaches leverage the structural and chemical properties of the small molecule to predict its binding partners.

Ligand-Based and Structure-Based Approaches

A dual-pronged computational strategy is recommended to build a robust list of putative targets.

Approach Description Recommended Tools/Databases
Ligand-Based Compares the 2D and 3D features of the query molecule to databases of compounds with known biological activities. This method relies on the principle that structurally similar molecules are likely to have similar targets.ChEMBL, PubChem, SwissTargetPrediction, SuperPred
Structure-Based (Reverse Docking) "Docks" the 3D conformation of the small molecule into the binding sites of a large collection of protein structures. This approach predicts binding based on favorable intermolecular interactions.[7]PDB (Protein Data Bank), ZINC, AutoDock, Schrödinger Suite

Protocol for In Silico Target Prediction:

  • Compound Preparation: Generate a high-quality 3D structure of this compound using a molecular modeling software (e.g., MarvinSketch, ChemDraw). Perform energy minimization to obtain a stable conformation.

  • Ligand-Based Screening:

    • Submit the 2D structure (SMILES format) to servers like SwissTargetPrediction.

    • Analyze the output, which typically provides a ranked list of potential targets based on similarity to known ligands.

  • Structure-Based Screening (Reverse Docking):

    • Select a library of human protein structures (e.g., from the PDB).

    • Use a docking program to systematically fit the 3D structure of the compound into the binding pockets of the selected proteins.

    • Rank the potential targets based on docking scores, which estimate the binding affinity.

  • Data Integration and Prioritization:

    • Cross-reference the outputs from both ligand-based and structure-based methods.

    • Prioritize targets that appear in both analyses or are functionally related.

    • Consider the known biology of pyrazole derivatives to further refine the list of potential targets. For instance, kinases are common targets for small molecule inhibitors.[10]

Part 2: Experimental Target Identification — From Prediction to Practice

The hypotheses generated from in silico screening must be experimentally validated. The following sections detail two powerful and complementary approaches for unbiased target identification.

Affinity-Based Proteomics: Fishing for Targets

Affinity chromatography coupled with mass spectrometry is a gold-standard technique for isolating and identifying the specific binding partners of a small molecule from a complex biological sample.[11][12][13] This method involves immobilizing the compound of interest on a solid support to "capture" its interacting proteins.

Workflow for Affinity-Based Target Identification

cluster_0 Probe Synthesis cluster_1 Affinity Chromatography cluster_2 Protein Identification A This compound B Linker Attachment A->B Chemical Modification C Immobilization on Resin B->C Covalent Coupling D Incubate Resin with Cell Lysate C->D E Wash Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & In-gel Digestion F->G H LC-MS/MS Analysis G->H I Database Search & Protein ID H->I

Caption: Workflow for Affinity-Based Target Identification.

Protocol for Affinity Chromatography-Mass Spectrometry:

  • Synthesis of the Affinity Probe:

    • The carboxylic acid group on this compound is an ideal handle for chemical modification.

    • Synthesize an analog with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This linker minimizes steric hindrance during protein binding.

    • Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated Sepharose).

  • Preparation of Cell Lysate:

    • Select a relevant cell line based on the suspected biological activity of the compound (e.g., a cancer cell line for anticancer effects).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with lysis buffer.[14]

    • Incubate the cell lysate with the affinity resin to allow for binding of target proteins. A control experiment using resin without the immobilized compound is crucial to identify non-specific binders.

    • Wash the resin extensively with buffer to remove proteins that are not specifically bound.[15]

    • Elute the specifically bound proteins. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competitive elution with an excess of the free compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest, and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

  • Data Analysis:

    • Compare the proteins identified from the compound-immobilized resin with those from the control resin.

    • Proteins that are significantly enriched in the experimental sample are considered potential targets.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a powerful method to verify target engagement by a compound within intact cells or cell lysates.[16][17] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[18][19]

CETSA Workflow

A Treat Cells/Lysate with Compound or Vehicle B Heat Samples across a Temperature Gradient A->B C Lyse Cells & Separate Soluble/Aggregated Fractions B->C D Quantify Soluble Protein at Each Temperature C->D E Plot Melting Curves & Determine Thermal Shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol for CETSA:

  • Cell Treatment:

    • Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO).

    • Incubate to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermocycler.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of a specific protein of interest (hypothesized from in silico or affinity proteomics data) remaining in the soluble fraction at each temperature. This is typically done by Western blotting or, for higher throughput, by methods like ELISA or proximity ligation assay.[20]

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, target engagement.[18]

Part 3: Target Validation — Confirming Biological Relevance

Identifying a binding partner is not sufficient; it is crucial to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect.[21][22][23]

Validation Method Description Example Techniques
Genetic Validation Modifying the expression of the target gene to see if it mimics or blocks the effect of the compound.siRNA/shRNA knockdown, CRISPR-Cas9 knockout/knock-in
Pharmacological Validation Using other known modulators of the target to see if they produce similar biological effects.Comparing the cellular phenotype induced by the compound with that of known inhibitors or activators of the target.
Biochemical Assays Directly measuring the effect of the compound on the activity of the purified target protein.Enzymatic assays, binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Protocol for a Target Validation Experiment (siRNA Knockdown):

  • siRNA Transfection:

    • Transfect the relevant cell line with siRNA molecules specifically designed to silence the expression of the putative target gene. A non-targeting siRNA should be used as a control.

  • Verification of Knockdown:

    • After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qRT-PCR.

  • Phenotypic Assay:

    • Treat both the target-knockdown cells and control cells with this compound.

    • Measure a relevant biological endpoint (e.g., cell viability, cytokine production, reporter gene activity).

  • Interpretation:

    • If the knockdown of the target protein renders the cells less sensitive to the compound, it strongly suggests that the protein is the relevant target for that biological effect.

Conclusion

The identification of the molecular target for this compound is a critical step in advancing its development as a potential therapeutic agent. The integrated workflow presented here, combining in silico prediction with orthogonal experimental approaches like affinity proteomics and CETSA, provides a robust framework for target deconvolution. Subsequent validation of the identified targets will be essential to establish a clear link between molecular interaction and biological function, ultimately paving the way for mechanism-driven drug development.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
  • Target prediction of small molecules with information of key molecular interactions. PubMed. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Target Prediction of Small Molecules with Information of Key Molecular Interactions. Ingenta Connect. Available at: [Link]

  • Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. PubMed. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Preprints.org. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Taylor & Francis Online. Available at: [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Emerging Affinity-Based Techniques in Proteomics. PMC - NIH. Available at: [Link]

  • Drug Target Identification and Validation. MtoZ Biolabs. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. Available at: [Link]

  • Target identification and validation in research. WJBPHS. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Exploring Drug Targets: Advances in Identification and Validation. IT Medical Team. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Affinity Chromatography Protocol. Conduct Science. Available at: [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Broad Institute. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Proteomics. Wikipedia. Available at: [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]

  • Target deconvolution method setup for quantitative gcms. Agilent. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]

  • Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. PMC - NIH. Available at: [Link]

  • 1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Chem-Impex. Available at: [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl-. Substance Details - EPA. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex. Available at: [Link]

  • 1-(3-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. gsrs. Available at: [Link]

Sources

Application Notes and Protocols: 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a key intermediate and potential therapeutic agent. We will explore its significance, plausible synthetic routes, and detailed protocols for evaluating its potential as an anti-inflammatory and anticancer agent. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for its investigation.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this heterocyclic system.[2][3] The carboxylic acid moiety on the pyrazole ring is a particularly valuable functional group, serving as a versatile handle for the synthesis of amides, esters, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.[4] The specific compound, this compound, incorporates a chlorophenyl group, a common substituent in drug candidates that can enhance binding affinity and metabolic stability.

Plausible Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally similar pyrazole carboxylic acid derivatives, we can hypothesize the primary therapeutic applications for this compound.

Anti-inflammatory and Analgesic Potential via COX Inhibition

Many pyrazole-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2][3][5] It is highly probable that this compound and its derivatives could act as inhibitors of COX-1 and/or COX-2. Selective inhibition of COX-2 is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Hypothesized Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Compound 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Pyrazole_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of COX enzymes by the pyrazole compound.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[6][7][8] The cytotoxic effects of pyrazole esters and amides have been documented, suggesting that derivatization of the carboxylic acid group of the title compound could yield potent oncology drug candidates.[6] The mechanism of action for anticancer pyrazoles can be diverse, involving the inhibition of various kinases or other proteins crucial for cancer cell proliferation and survival.

Logical Workflow: From Compound to Cellular Effects

Anticancer_Workflow Compound Pyrazole Carboxylic Acid Derivative Target_Interaction Interaction with Cellular Targets (e.g., Kinases) Compound->Target_Interaction Pathway_Modulation Modulation of Signaling Pathways Target_Interaction->Pathway_Modulation Cellular_Effects Cellular Effects Pathway_Modulation->Cellular_Effects Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

Caption: General workflow of pyrazole derivatives as anticancer agents.

Synthetic Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available ethyl acetoacetate and 3-chlorophenylhydrazine.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Starting Materials: - Ethyl acetoacetate - 3-Chlorophenylhydrazine Step1 Step 1: Condensation Reaction (Formation of Pyrazolone) Start->Step1 Reflux in Ethanol Intermediate Intermediate: Ethyl 1-(3-chlorophenyl)-3-methyl- 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (Conversion to Carboxylic Acid) Intermediate->Step2 NaOH, H2O/EtOH, Reflux Final_Product Final Product: 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Step2->Final_Product Purification Purification and Characterization (Crystallization, NMR, MS) Final_Product->Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid via recrystallization. It is designed to move beyond simple protocols by explaining the underlying principles and offering robust troubleshooting solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this specific pyrazole carboxylic acid with recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] An ideal recrystallization process involves dissolving the crude, impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to form pure crystals. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[2][3]

Q2: How does the structure of this compound influence solvent selection?

A2: The molecular structure is key to predicting solvent compatibility. The molecule possesses several functional groups that dictate its polarity and solubility:

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents like alcohols or even water under the right conditions.[4][5]

  • Pyrazole Ring: This heterocyclic aromatic ring contributes to the molecule's rigidity and potential for π-π stacking interactions, which can favor crystallization.[6]

  • Chlorophenyl Group: This part of the molecule is relatively nonpolar and bulky.

Therefore, an effective solvent will need to balance these competing characteristics. A moderately polar solvent is often a good starting point. The general rule of "like dissolves like" is a useful, but not absolute, guideline.[3]

Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use one over the other?

A3:

  • Single-Solvent Recrystallization: This is the preferred and simplest method. It relies on finding one solvent that dissolves the compound when hot but not when cold.[3]

  • Mixed-Solvent Recrystallization: This technique is used when no single solvent has the desired solubility profile.[3] It involves a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[3] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example is an ethanol/water mixture.[3]

You should opt for a mixed-solvent system when your compound is either too soluble in all common hot solvents (preventing crystallization upon cooling) or too insoluble in them (requiring excessively large solvent volumes).

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is crucial to identify a suitable solvent system.

Objective: To experimentally determine the best solvent or solvent pair for recrystallization.

Methodology:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise at room temperature, swirling after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[2]

  • For the tubes where the compound is poorly soluble, gently heat them in a water or sand bath towards the solvent's boiling point, continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot but results in a high yield of crystals upon cooling.

Data Presentation: Solvent Selection Guide

The table below summarizes common solvents and their suitability for recrystallizing polar compounds like carboxylic acids.

SolventBoiling Point (°C)[5]PolarityRationale & Suitability for Pyrazole Carboxylic Acid
Water100HighMay be a suitable "poor" solvent in a mixed-solvent system with an alcohol. Unlikely to work as a single solvent due to the nonpolar chlorophenyl group.[4][7]
Ethanol78HighExcellent candidate. The hydroxyl group interacts well with the carboxylic acid, while the ethyl chain provides some nonpolar character. Often used in a mixture with water.[4][5][8]
Methanol65HighGood candidate. Similar to ethanol but more polar and has a lower boiling point. May result in faster crystal formation.[9]
Ethyl Acetate77MediumPossible candidate. Its polarity is intermediate. Can be a good choice if impurities are highly polar or nonpolar.[7]
Acetone56MediumCan be effective, but its low boiling point can lead to rapid evaporation and premature precipitation on the flask walls.[5]
Toluene111LowUnlikely to be a good single solvent due to the compound's polarity. Its high boiling point increases the risk of the compound "oiling out".[5]
Hexane69LowUnsuitable as a primary solvent. Could potentially be used as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate.[7]
Protocol 2: Standard Recrystallization Workflow

Objective: To purify crude this compound.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (including charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Workflow

Recrystallization_Workflow Start Start with Crude Product Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter 2. Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Cool 3. Slow Cooling & Crystallization Insoluble_Check->Cool No Hot_Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Pure Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for the purification of a solid compound by recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by using a solvent with too high a boiling point or by the presence of significant impurities that depress the melting point.

Solutions:

  • Reheat the solution until the oil fully redissolves.

  • Add more of the "good" solvent to decrease the saturation point, then allow it to cool again, more slowly this time.[10]

  • If the problem persists, try a different solvent system, ideally one with a lower boiling point.[5]

  • Consider that the crude material may be highly impure. A preliminary purification by another method (like an acid-base extraction to isolate the carboxylic acid) might be necessary.[8]

Q: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A: This is likely due to the formation of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit.

Solutions:

  • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seed the Solution: Add a tiny crystal of the crude starting material (a "seed crystal"). This acts as a template for other crystals to grow upon.[10]

  • Reduce Solvent Volume: If induction methods fail, it's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

Q: My final yield is very low. How can I improve it?

A: A low yield can result from several factors. While some loss of product is inherent to the technique (due to its solubility in the cold mother liquor), yields can often be improved.

Solutions:

  • Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution. Any excess will retain more of your product in the mother liquor upon cooling.

  • Ensure Complete Cooling: Maximize precipitation by cooling the solution in an ice bath for an adequate amount of time (e.g., 20-30 minutes) after it has cooled to room temperature.

  • Avoid Premature Crystallization: If the product crystallized in the funnel during hot filtration, you lost yield. Ensure your filtration apparatus is sufficiently pre-heated.

  • Second Crop: It may be possible to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling, though this crop may be less pure than the first.

Visualization: Troubleshooting Flowchart

Troubleshooting_Flowchart Problem Problem Encountered During Cooling Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out No_Crystals No Crystals Formed Problem->No_Crystals Low_Yield Final Yield is Low Problem->Low_Yield Reheat Reheat to Dissolve Oil Oiling_Out->Reheat Supersaturated Is Solution Supersaturated? No_Crystals->Supersaturated Check_Solvent_Vol Used Minimum Hot Solvent? Low_Yield->Check_Solvent_Vol Add_Solvent Add More 'Good' Solvent & Recool Slowly Reheat->Add_Solvent Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Supersaturated->Induce Yes Evaporate Too Much Solvent Used. Evaporate Some Solvent & Recool Supersaturated->Evaporate No Optimize_Cooling Ensure Thorough Cooling (Ice Bath) Check_Solvent_Vol->Optimize_Cooling Yes Revisit_Protocol Review Protocol for Product Loss Points Check_Solvent_Vol->Revisit_Protocol No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). BenchChem.
  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Finding the best solvent for recrystallisation student sheet. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1967).
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.

Sources

HPLC methods for the analysis and purification of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis and purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during chromatographic experiments with this important class of compounds. Pyrazole carboxylic acids, with their acidic nature and diverse structures, often present unique separation challenges. This resource aims to equip you with the knowledge to develop robust methods, troubleshoot effectively, and achieve high-purity purifications.

Troubleshooting Guide: From Tailing Peaks to Baseline Woes

This section addresses specific issues you may encounter during the HPLC analysis of pyrazole carboxylic acids in a systematic question-and-answer format. We will delve into the root causes of these problems and provide actionable solutions.

Peak Shape Problems

Question: Why are my pyrazole carboxylic acid peaks tailing?

Peak tailing is a frequent issue when analyzing acidic compounds and can significantly impact resolution and accurate integration. The primary causes are secondary interactions between the analyte and the stationary phase.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns are acidic and can interact with the carboxylate group of your pyrazole carboxylic acid, leading to tailing.[1][3]

    • Solution 1: Mobile Phase pH Adjustment. The most effective way to mitigate this is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa of your pyrazole carboxylic acid.[1] This ensures the analyte is in its neutral, protonated form, minimizing ionic interactions with silanols. Phosphoric acid or formic acid are common choices for this purpose.[1][4][5][6]

    • Solution 2: Use a Modern, End-capped Column. High-purity silica columns with advanced end-capping are designed to minimize exposed silanols.[7] Consider using a column specifically marketed for excellent peak shape with acidic compounds.

    • Solution 3: Mobile Phase Additives. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA), can help to mask the active silanol sites.[1][8] However, be mindful that TFA can be difficult to remove from the system and may suppress ionization in mass spectrometry.

  • Metal Chelation: Some pyrazole carboxylic acid structures can chelate with trace metal impurities (like iron or aluminum) present in the silica matrix or HPLC system components, causing tailing.[9]

    • Solution: Use a Metal-Free or Coated Column. If you suspect metal chelation, using a column with a metal-free or coated hardware can eliminate this interaction.[9]

Question: My peaks are fronting. What's the cause and how do I fix it?

Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted, fronting peak shape.[2][10]

    • Solution: Reduce the injection volume or the concentration of your sample.[9][10]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, resulting in fronting.[2]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[1] If this is not feasible, use a solvent that is weaker than the mobile phase.

Resolution and Retention Time Issues

Question: I'm seeing poor resolution between my pyrazole carboxylic acid and an impurity. How can I improve it?

Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will change the retention of your compounds.[11]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Fine-tune pH: Small adjustments to the mobile phase pH can change the ionization state of your analytes and impurities differently, potentially improving resolution.[12]

  • Change Stationary Phase: The choice of stationary phase has a significant impact on selectivity.[11][13]

    • If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[13][14] These can offer different interactions with the aromatic pyrazole ring and the carboxylic acid group.

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may also alter selectivity.[1][15]

Question: My retention times are drifting. What could be the cause?

Unstable retention times can invalidate your results. The issue often lies with the mobile phase or the column.[2]

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting your analysis.[2]

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase until you achieve a stable baseline.[1]

  • Mobile Phase Instability:

    • pH Drift: If your mobile phase is not adequately buffered, its pH can change over time, leading to shifting retention times. Ensure your buffer concentration is sufficient (typically 10-25 mM).

    • Composition Change: Volatile organic solvents can evaporate, changing the mobile phase composition.[16] Keep your mobile phase bottles covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[2]

    • Solution: Use a column oven to maintain a constant temperature.[10]

Preparative HPLC Challenges

Question: I'm trying to purify a pyrazole carboxylic acid using preparative HPLC, but my fractions are not pure.

Purification requires careful optimization to ensure good resolution and loading capacity.

  • Method Scalability: Analytical methods do not always scale directly to preparative scale.

    • Solution: Before scaling up, optimize the separation at the analytical scale to maximize the resolution between your target compound and any impurities. A scalable method can then be developed by adjusting the flow rate and injection volume in proportion to the column cross-sectional area.[17]

  • Column Overload: Injecting too much sample can cause peak broadening and co-elution of closely related impurities.[10]

    • Solution: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection Parameters: Incorrectly set fraction collection parameters can lead to impure fractions.

    • Solution: Ensure your detector delay volume is correctly determined and that your peak detection settings (threshold, slope) are optimized to trigger collection at the right times.[18]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and purification of pyrazole carboxylic acids.

1. What is the best type of HPLC column for pyrazole carboxylic acid analysis?

The choice of column depends on the specific properties of your analyte and the sample matrix.

  • Reversed-Phase C18: A C18 column is a good starting point for most pyrazole carboxylic acids due to its versatility.[8][19][20] Look for modern, high-purity, end-capped C18 columns for better peak shape.[7]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and improved peak shape for acidic compounds.[14]

  • Ion-Exclusion Chromatography (IEC): IEC is a very effective technique for separating organic acids.[1][21] It is particularly useful for analyzing multiple organic acids in a single run.

2. What is a typical mobile phase for analyzing pyrazole carboxylic acids?

A common mobile phase for reversed-phase analysis of pyrazole carboxylic acids is a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Component: An acidic buffer is typically used. A common starting point is 0.1% phosphoric acid or 0.1% formic acid in water.[1][4][5][6] This keeps the carboxylic acid in its protonated form.

  • Organic Solvent: Acetonitrile or methanol are the most common organic modifiers.[8][19][20] The ratio will depend on the hydrophobicity of your specific pyrazole carboxylic acid.

  • For MS Detection: If using a mass spectrometer, volatile buffers like formic acid or acetic acid are preferred over non-volatile buffers like phosphoric acid.[4][5][6]

3. How should I prepare my sample for HPLC analysis?

Proper sample preparation is crucial for reliable results.

  • Dissolution: Ideally, dissolve your sample in the mobile phase to avoid peak distortion.[1]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove particulates that could clog the column or system.[22]

4. What detection wavelength should I use for pyrazole carboxylic acids?

The pyrazole ring system generally provides good UV absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength. A common starting point for detection is in the range of 210-254 nm.[8][20][23] Some pyrazole derivatives may have specific chromophores that allow for detection at higher wavelengths.[19]

5. Can I use the same method for both analysis and purification?

While the same chromatographic principles apply, the goals are different. An analytical method prioritizes resolution and speed, while a preparative method focuses on loading capacity and purity. You will likely need to modify your analytical method for preparative scale, such as increasing the column diameter, adjusting the flow rate, and optimizing the sample load.[17]

Visualized Workflows and Data

General Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_scouting Scouting & Optimization cluster_validation Validation & Finalization Analyte_Info Gather Analyte Information (pKa, solubility, structure) Column_Selection Select Initial Column (e.g., C18, 5µm, 4.6x150mm) Analyte_Info->Column_Selection Mobile_Phase_Prep Prepare Mobile Phase (e.g., 0.1% H3PO4 in H2O/ACN) Column_Selection->Mobile_Phase_Prep Initial_Run Perform Initial Gradient Run Mobile_Phase_Prep->Initial_Run Assess_Peaks Assess Peak Shape & Retention Initial_Run->Assess_Peaks Optimize_Gradient Optimize Gradient Slope Assess_Peaks->Optimize_Gradient Good Retention? Optimize_pH Adjust Mobile Phase pH Assess_Peaks->Optimize_pH Tailing Peak? Change_Column Try Different Column Chemistry Assess_Peaks->Change_Column Poor Selectivity? Final_Method Finalize Isocratic or Gradient Method Optimize_Gradient->Final_Method Optimize_pH->Initial_Run Change_Column->Initial_Run Validation Validate Method (Precision, Accuracy, Linearity) Final_Method->Validation PeakTailingTroubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH < pKa - 2? Start->Check_pH Lower_pH Lower Mobile Phase pH (e.g., add 0.1% H3PO4) Check_pH->Lower_pH No Check_Column Using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Lower_pH->Start New_Column Switch to a new, high-performance column (e.g., with polar-embedded phase) Check_Column->New_Column No Check_Overload Is sample concentration high? Check_Column->Check_Overload Yes New_Column->Start Dilute_Sample Reduce sample concentration or injection volume Check_Overload->Dilute_Sample Yes Check_System Consider metal chelation or extra-column dead volume Check_Overload->Check_System No Dilute_Sample->Start Problem_Solved Problem Resolved Check_System->Problem_Solved

Caption: A decision tree for troubleshooting peak tailing in pyrazole carboxylic acid analysis.

Table 1: Recommended Starting HPLC Conditions
ParameterAnalytical ScalePreparative ScaleRationale & Key Considerations
Column C18, 2.5-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mmParticle size and dimensions are scaled for higher loading.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water0.1% Phosphoric Acid or Formic Acid in WaterEnsures carboxylic acid is protonated for good peak shape. Use volatile acids for MS. [1][4][5][6]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled with the column's cross-sectional area.
Gradient 5-95% B over 15 min5-95% B over 20-30 minA shallower gradient may be needed for preparative scale to improve resolution.
Temperature 30-40 °CAmbient or slightly elevatedElevated temperature can reduce viscosity and improve efficiency. [1][15]
Detection 210-254 nm (PDA)210-254 nm (UV)Wavelength should be optimized for maximum absorbance of the pyrazole moiety. [8][20][23]
Injection Vol. 5-20 µL100-1000 µLInjection volume is significantly increased for purification.

References

  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • Common HPLC Problems & How to Deal With Them - Phenomenex.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • No.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separ
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Analytical Methods for Organic Acids - Shimadzu.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl)
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies.
  • Preparative HPLC Troubleshooting Guide - Agilent.
  • HPLC Column Selection Guide - Chromtech.
  • Analysis of organic acids using HPLC-PDA - Chrom
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Applic
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • HPLC Troubleshooting Guide.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
  • Exploring the Role of pH in HPLC Separ
  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Applic
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv.
  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corpor
  • 12.
  • How to Obtain Good Peak Shapes.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch M
  • Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • HPLC Approaches to Improve Peak Shape for Basic Analytes - HALO Columns.
  • Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches | Semantic Scholar.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Chiral HPLC Separ
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Novel Method Development and Validation of Brexpiprazole in Bulk and Pharmaceutical Formulation by RP-HPLC Method - Inform
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Dissolution method development and validation of brexpiprazole - Int J Pharm Chem Anal.
  • Pyrazole-3-Carboxylic Acid 98.0%(HPLC) - PureSynth.
  • HPLC Separation of Carboxylic Acids - SIELC Technologies.

Sources

Technical Support Center: Overcoming Solubility Hurdles of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges associated with 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in biological assays. This guide is structured in a practical question-and-answer format to directly tackle the common issues you may encounter in your experiments.

The inherent chemical properties of this compound, a pyrazole carboxylic acid derivative, present a classic solubility dilemma.[1][2] Its aromatic chlorophenyl group imparts hydrophobicity, while the carboxylic acid moiety offers a potential avenue for pH-dependent solubilization.[3][4][5] Successfully navigating these characteristics is crucial for obtaining reliable and reproducible data in your biological assays.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What is the recommended solvent for preparing a stock solution of this compound, and what are the key considerations?

Answer:

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent.[6][7] Its strong solubilizing power for a wide range of organic compounds makes it highly effective for creating a concentrated stock, which can then be diluted to the final desired concentration in your aqueous assay buffer.[6][8]

Expert Insights & Causality: The choice of DMSO is based on its ability to overcome the crystalline lattice energy of the solid compound and effectively solvate both the polar carboxylic acid group and the non-polar chlorophenyl ring.[8] This allows for the preparation of a high-concentration stock solution, typically in the range of 10-50 mM, which is essential for minimizing the final concentration of the organic solvent in your assay.[9]

Step-by-Step Protocol for Stock Solution Preparation:

  • Accurate Weighing: Precisely weigh the required amount of this compound in a suitable sterile container.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration.

  • Facilitating Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[9] Always visually inspect the solution to ensure no particulates remain.

  • Proper Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption by the DMSO.

Table 1: Comparison of Initial Solvents for Stock Solutions

SolventTypical Stock ConcentrationAdvantagesDisadvantages & Mitigation
DMSO 10-50 mMExcellent solubilizing capacity for a broad range of compounds.[6] Miscible with most aqueous buffers.Can be cytotoxic at concentrations >0.5%.[6] Mitigation: Keep the final assay concentration of DMSO low and consistent across all experiments, including vehicle controls.
Ethanol 1-10 mMGenerally less toxic to cells than DMSO.Lower solubilizing power for highly hydrophobic compounds. May require larger volumes, increasing the final solvent concentration.
DMF (Dimethylformamide) 10-50 mMSimilar solubilizing power to DMSO.Higher toxicity profile than DMSO, making it less suitable for most cell-based assays.
Question 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What are the underlying causes and how can I resolve this?

Answer:

Precipitation upon dilution is a common challenge, often referred to as "crashing out," and it occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[10] This is a critical issue as it can lead to inaccurate and highly variable results in biological assays.[11]

Troubleshooting Workflow for Compound Precipitation:

Caption: A logical workflow for troubleshooting compound precipitation in aqueous buffers.

In-Depth Solubilization Strategies:

  • pH Modification: The carboxylic acid group on your compound is ionizable.[12] By increasing the pH of your assay buffer, you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.[12][13][14] For most biological assays conducted at a physiological pH of ~7.4, this should already favor the more soluble form. However, if your assay buffer is acidic, increasing the pH is a primary strategy to explore.[15][16][17]

  • Co-solvents: The inclusion of a water-miscible co-solvent can increase the solubility of your compound by reducing the overall polarity of the solvent system.[18]

    • Protocol for Co-solvent Use: Prepare your final assay buffer with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like polyethylene glycol 400 (PEG 400), propylene glycol, or glycerin.[19] It is imperative to test the tolerance of your specific cell line or assay system to the chosen co-solvent and its concentration.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Polysorbate 80, can increase apparent solubility by forming micelles that encapsulate the hydrophobic compound.[20]

    • Application: Add the surfactant to your assay buffer at a concentration typically ranging from 0.01% to 0.1%. Always include a vehicle control with the surfactant alone to account for any potential effects on your assay.

Question 3: How can I determine the maximum solubility of this compound in my specific assay buffer for more reliable experiments?

Answer:

Determining the thermodynamic solubility of your compound in the final assay buffer is a crucial step for designing robust experiments and ensuring that you are working within a soluble concentration range.[21] The "shake-flask" method is the gold standard for this determination.[22][23][24]

Workflow for Thermodynamic Solubility Determination:

G A Add Excess Solid Compound to Assay Buffer B Equilibrate with Agitation (24-48h at controlled temp) A->B C Separate Undissolved Solid (Centrifugation or Filtration) B->C D Quantify Compound Concentration in Supernatant (e.g., HPLC-UV) C->D E Result: Thermodynamic Solubility D->E

Caption: The shake-flask method for determining thermodynamic solubility.

Step-by-Step Shake-Flask Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of your final assay buffer in a sealed container. The presence of undissolved solid is essential to ensure saturation.[23][25]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.[22][25][26]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtering the suspension through a low-binding 0.22 µm filter.

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a validated analytical technique such as HPLC-UV. This measured concentration is the thermodynamic solubility.

Understanding the difference between kinetic and thermodynamic solubility is also key. Kinetic solubility, often measured in high-throughput screening, reflects the solubility of a compound when rapidly diluted from a DMSO stock and may represent a supersaturated state.[27][28] Thermodynamic solubility, as determined by the shake-flask method, represents the true equilibrium solubility and is more relevant for ensuring long-term stability in your assays.[28][29]

Question 4: Can the presence of proteins, such as albumin in cell culture media, affect the solubility of my compound?

Answer:

Absolutely. The presence of proteins, particularly albumin in serum-containing media, can significantly increase the apparent solubility of hydrophobic compounds.[9]

Mechanism of Protein-Mediated Solubility Enhancement: Hydrophobic regions of your compound can bind to hydrophobic pockets on proteins like albumin.[30][31] This binding sequesters the compound, reducing its free concentration in the aqueous phase and shifting the equilibrium to allow more of the compound to dissolve.[32]

Key Considerations for Protein-Containing Assays:

  • Apparent vs. Free Concentration: It is the unbound, or "free," fraction of the compound that is generally considered to be biologically active. High protein binding can lead to a significant discrepancy between the total concentration of the compound in your media and the free concentration available to interact with your target.

  • Control Experiments: To understand the impact of protein binding in your system, consider determining the compound's solubility in both your complete, serum-containing medium and a serum-free version of the same buffer. This will help you to dissect the contribution of protein binding to the overall solubility.

By systematically applying these principles and protocols, you can effectively manage the solubility of this compound, leading to more accurate, reliable, and reproducible results in your biological assays.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & Jain, N. (2009). A brief overview of various approaches to enhance drug solubility. Journal of Pharmaceutical Sciences and Research, 1(2), 1-10. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Rosa, G. S., Souto, B. A., Pereira, C. N., Teixeira, B. C., & Santos, M. S. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules (Basel, Switzerland), 26(16), 4995. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Chemistry LibreTexts. (2022). 17.2: Buffers- Solutions That Resist pH Change. [Link]

  • Pardhi, V. P., & Jain, A. S. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 73(1), 47–53. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • The Organic Chemistry Tutor. (2019). The Effect of pH on Solubility. [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Institutes of Health. (2014). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Taylor & Francis Online. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Bentham Science. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • National Institutes of Health. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ResearchGate. (2025). (PDF) The Solubility of Proteins in Organic Solvents. [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • National Institutes of Health. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2025). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Hopax Fine Chemicals. (2020). How can Biological Buffer maintain the pH value?[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

  • MDPI. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step is the Knorr pyrazole synthesis, which involves the condensation of 3-chlorophenylhydrazine with an ethyl acetoacetate derivative to form the pyrazole ring.[1] The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product. While this route is robust, it is not without its challenges, primarily concerning regioselectivity and potential side reactions during both the cyclization and hydrolysis stages.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Formation of Regioisomers

Q: My reaction is producing a mixture of two isomers: this compound and 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. How can I improve the regioselectivity for the desired 5-carboxylic acid isomer?

A: The formation of regioisomers is the most common side reaction in this synthesis.[2] It arises from the two possible initial points of attack of the unsymmetrical 3-chlorophenylhydrazine on the ethyl acetoacetate. The regiochemical outcome is highly dependent on the reaction conditions.

Causality:

The reaction proceeds via the formation of a hydrazone intermediate. The more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2) will preferentially attack one of the carbonyl groups of the β-ketoester. Subsequent cyclization and dehydration lead to the pyrazole ring. The selectivity is a delicate balance of steric and electronic effects, which can be influenced by the reaction environment.

Solutions:

  • Solvent Choice: The polarity and proticity of the solvent can significantly influence the isomer ratio.

    • Aprotic Solvents: Using aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), has been shown to highly favor the formation of the 5-substituted pyrazole isomer.[3]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) can also dramatically increase regioselectivity.[4]

  • pH Control: The acidity of the reaction medium is a critical factor.

    • Acidic Conditions: Starting with the hydrochloride salt of 3-chlorophenylhydrazine in an acidic medium (e.g., acetic acid) often favors the formation of the desired 1,3,5-substituted pyrazole (which after hydrolysis gives the 5-carboxylic acid). This is because protonation of the substituted nitrogen atom reduces its nucleophilicity, directing the reaction through the unsubstituted nitrogen.

    • Neutral/Basic Conditions: Using the free base of the hydrazine may lead to a different or less selective outcome.

Experimental Protocol for Improved Regioselectivity:

ParameterRecommended ConditionRationale
Hydrazine Source 3-chlorophenylhydrazine hydrochlorideSuppresses reactivity of the substituted nitrogen.
Solvent N,N-Dimethylacetamide (DMAc) or Acetic AcidAprotic polar or acidic conditions favor the desired isomer.
Temperature Room Temperature to 80 °CMilder conditions can enhance selectivity.
Catalyst Acetic Acid (if not used as solvent)Catalyzes the condensation and dehydration steps.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) in DMAc.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • If the reaction is slow, gently heat the mixture to 60-80 °C.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl ester by column chromatography on silica gel.

Issue 2: Incomplete or Problematic Ester Hydrolysis

Q: The hydrolysis of my ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is either very slow or seems to be degrading my product. What are the optimal conditions?

A: Hydrolysis of the pyrazole ester can be performed under either acidic or basic conditions. However, the pyrazole ring can be susceptible to degradation under harsh conditions.

Causality:

  • Basic Hydrolysis (Saponification): This is a common method, typically using NaOH or KOH in an aqueous alcohol solution. While often effective, strong basic conditions at high temperatures can potentially lead to side reactions, including ring-opening of the pyrazole nucleus, particularly if there are strongly electron-withdrawing groups present.[5]

  • Acidic Hydrolysis: This method, using acids like HCl or H2SO4, is the reverse of Fischer esterification. It is an equilibrium process and requires a large excess of water to drive it to completion. The pyrazole ring is generally more stable under acidic conditions than strong basic conditions.

Solutions:

  • Optimized Basic Hydrolysis:

    • Use a moderate concentration of base (e.g., 2-4 M NaOH or LiOH).

    • Employ a co-solvent like ethanol or THF to ensure solubility.

    • Maintain a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to degradation.

  • Reliable Acidic Hydrolysis:

    • Use a mixture of a strong acid (e.g., 6 M HCl or concentrated H2SO4 in acetic acid).

    • Reflux the reaction mixture until TLC indicates complete consumption of the starting ester.

    • This method is often cleaner and avoids the risk of base-induced ring opening.

Experimental Protocol for Clean Hydrolysis:

ParameterRecommended ConditionRationale
Reagent 6 M Hydrochloric Acid or 2 M Sodium HydroxideEffective for hydrolysis while minimizing degradation.
Solvent Water/Ethanol (1:1) or Acetic AcidEnsures solubility of the ester.
Temperature 80 °C to RefluxProvides sufficient energy for the reaction without excessive decomposition.
Work-up Acidification (for basic hydrolysis) to pH 2-3Precipitates the carboxylic acid product.

Step-by-Step Protocol (Acidic Hydrolysis):

  • Suspend ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate in a 1:1 mixture of ethanol and 6 M HCl.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, reduce the volume of the solvent under vacuum.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent like ethanol/water to obtain the pure carboxylic acid.

Issue 3: Low Yield and Colored Impurities

Q: My overall yield is low, and the crude product is a dark, oily residue that is difficult to purify. What is causing this?

A: Low yields and the formation of colored impurities can stem from several factors, including the stability of the hydrazine starting material and incomplete cyclization.

Causality:

  • Hydrazine Decomposition: Phenylhydrazine derivatives can be sensitive to air and light, leading to the formation of colored oxidation byproducts. This can result in a dark-colored reaction mixture and impurities that are difficult to remove.[6]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage, especially if the reaction conditions (temperature, catalyst concentration) are not optimal.[7] These intermediates are often less stable and can contribute to the formation of byproducts upon work-up.

  • Di-addition: In some cases, a second molecule of hydrazine can react with the intermediate, leading to more complex byproducts.[7]

Solutions:

  • Starting Material Quality: Use fresh, high-purity 3-chlorophenylhydrazine or its hydrochloride salt. If the free base is used, it should be stored under an inert atmosphere and protected from light.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions of the hydrazine.

  • Reaction Monitoring: Carefully monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more acid catalyst may be necessary.

  • Purification Strategy:

    • After the initial work-up, attempt to wash the organic layer with a dilute acid solution to remove any unreacted basic hydrazine.

    • If the crude product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove some of the colored impurities.

    • Column chromatography is often necessary for the ester intermediate. The final carboxylic acid can typically be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis for this specific compound?

A1: The reaction between 3-chlorophenylhydrazine and ethyl acetoacetate proceeds through the following key steps:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the ethyl acetoacetate. The ketone carbonyl is more electrophilic and typically reacts first to form a hydrazone intermediate.

  • Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the aromatic pyrazole ring.

Q2: How can I confirm that I have synthesized the correct regioisomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish the connectivity and spatial relationships between the substituents on the pyrazole ring. For example, a NOESY experiment should show a correlation between the protons of the 3-methyl group and the aromatic protons of the 1-(3-chlorophenyl) group in the desired isomer.

Q3: What are the typical analytical techniques to assess the purity of the final product?

A3: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): To check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Visualizations

Reaction Scheme and Regioisomer Formation

G Synthesis of this compound cluster_0 Step 1: Knorr Cyclization cluster_1 Step 2: Hydrolysis hydrazine 3-Chlorophenylhydrazine intermediate Ethyl 1-(3-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate (Desired Intermediate) hydrazine->intermediate + Ketoester (Acid Catalyst) isomer_int Ethyl 1-(3-chlorophenyl)-5-methyl- 1H-pyrazole-3-carboxylate (Isomeric Impurity) hydrazine->isomer_int + Ketoester (Side Reaction) ketoester Ethyl Acetoacetate ketoester->intermediate ketoester->isomer_int final_product 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid (Final Product) intermediate->final_product H₃O⁺ or OH⁻ isomer_final Isomeric Carboxylic Acid (Impurity) isomer_int->isomer_final H₃O⁺ or OH⁻

Caption: Overall synthetic pathway and formation of the main regioisomeric impurity.

Troubleshooting Workflow for Regioisomer Formation

G Troubleshooting Regioisomer Formation start Regioisomeric Mixture Detected (e.g., by NMR, HPLC) q1 Review Reaction Conditions start->q1 solvent Change Solvent (e.g., to DMAc or TFE) q1->solvent Solvent is Protic (e.g., Ethanol) ph Adjust pH (Use Hydrazine HCl salt) q1->ph Free Base Hydrazine Used temp Lower Reaction Temperature q1->temp High Temperature Used purify Optimize Purification (Column Chromatography) solvent->purify ph->purify temp->purify end Desired Isomer Isolated purify->end

Caption: Decision tree for addressing the issue of regioisomeric impurities.

References

  • Cabrera-García, J., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(15), 4993. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • El-Faham, A., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960–2969. [Link]

  • Rai, K. M. L., et al. (2009). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Organic & Biomolecular Chemistry, 20(37), 7466–7472. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267–3270. [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the metabolic stability of pyrazole carboxylic acid derivatives. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to support your experimental success.

Section 1: Fundamental Concepts in Metabolism

This section addresses foundational questions regarding the metabolic liabilities of pyrazole carboxylic acid derivatives.

Q1: Why is the metabolic stability of pyrazole carboxylic acid derivatives a critical focus in drug discovery?

A1: The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile binding properties.[1][2] However, the carboxylic acid group, while often crucial for target engagement, can be a metabolic liability.[3][4] It frequently serves as a handle for Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid clearance of the drug from the body.[5][6] This rapid clearance results in poor pharmacokinetic profiles, such as a short half-life and low oral bioavailability, hindering the development of an effective therapeutic.[7][8] Furthermore, certain metabolites, like reactive acyl glucuronides, have been associated with idiosyncratic drug toxicities.[3] Therefore, enhancing metabolic stability is essential for improving a compound's overall drug-like properties, ensuring it remains at a therapeutic concentration for an adequate duration and minimizing potential safety risks.

Q2: What are the primary metabolic pathways for pyrazole carboxylic acid derivatives?

A2: The metabolism of this class of compounds is typically a two-pronged issue involving both the pyrazole core and the carboxylic acid moiety.

  • Metabolism of the Pyrazole Ring: The pyrazole ring itself is generally considered metabolically robust.[1] However, it can undergo oxidation (hydroxylation) mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A4.[9][10] The position of substitution on the ring significantly influences the site of oxidation.[9] N-dealkylation can occur if the nitrogen is substituted, and N-glucuronidation is also a possible pathway.[11]

  • Metabolism of the Carboxylic Acid Group: The carboxylic acid is a primary site for Phase II metabolism. The most significant pathway is acyl glucuronidation , where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the carboxyl group.[5][12][13] This process dramatically increases the compound's polarity, facilitating its excretion.[6] Several UGT isoforms, with UGT2B7 being a major contributor, are involved in this process.[5]

Below is a diagram illustrating these principal metabolic routes.

cluster_0 Parent Compound PC Pyrazole Carboxylic Acid Derivative Oxidation Ring Oxidation (Hydroxylation) PC->Oxidation CYP2E1, 3A4 Dealkylation N-Dealkylation PC->Dealkylation Glucuronidation Acyl Glucuronidation PC->Glucuronidation UGT2B7, 1A3, 1A9 NGlucuronidation N-Glucuronidation PC->NGlucuronidation UGT1A enzymes

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH solution on ice. Prepare the master mix by diluting the microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation plate. [14]2. Compound Addition: Add the test compound and positive controls to the master mix. The typical final substrate concentration is 1 µM. [15][14]Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition. [15]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The "zero" time point should be taken immediately before or after this step by quenching a sample. [14]5. Sampling: At each subsequent time point (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction. [14][16]6. Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (in µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Q4: My compound is stable in the microsomal assay but shows high clearance in vivo. What could be the reason, and what is my next step?

A4: This is a common and important observation. If a compound is stable in a standard microsomal assay (which primarily assesses Phase I metabolism), but is rapidly cleared in vivo, it strongly suggests that other clearance mechanisms are dominant. [17][18]The most likely culprits are:

  • Phase II Metabolism: The compound may be a substrate for Phase II conjugation enzymes, such as UGTs, which are present in microsomes but require specific cofactors (like UDPGA) that are not included in a standard Phase I assay. [14][19]For a pyrazole carboxylic acid, this is a very high probability.

  • Non-CYP Mediated Metabolism: Other enzyme systems present in whole liver cells (hepatocytes) but not fully active in microsomes could be responsible.

  • Renal Clearance: The drug might be rapidly eliminated through the kidneys.

Next Step: The logical next experiment is to run a hepatocyte stability assay . Hepatocytes are intact liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. [17][18][19]Comparing the stability in hepatocytes to the stability in microsomes will help elucidate the contribution of Phase II pathways to the overall clearance.

Section 3: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q5: I see a very rapid disappearance of my compound in the first 5 minutes of the microsomal assay, even in the control incubation without NADPH. What is happening?

A5: Rapid, non-NADPH-dependent disappearance of a compound points to issues other than CYP-mediated metabolism. Here is a troubleshooting checklist:

  • Non-Specific Binding (NSB): The compound may be highly lipophilic and is binding to the plastic of the assay plate or to the microsomal proteins themselves. This removes the compound from the solution, appearing as "disappearance."

    • Solution: Re-run the assay using low-binding plates. You can also quantify NSB by measuring the compound concentration in the supernatant after a short incubation and centrifugation without NADPH and comparing it to the initial nominal concentration.

  • Chemical Instability: The compound may be unstable at the physiological pH (7.4) of the assay buffer.

    • Solution: Test the compound's stability in the assay buffer alone, without any microsomes or cofactors, over the same time course.

  • Esterase Activity: Microsomes contain other enzymes like esterases. If your molecule has an ester moiety, it could be rapidly hydrolyzed.

    • Solution: This is a true metabolic pathway. If this is unexpected, metabolite identification studies would be needed to confirm the hydrolysis product.

Q6: My data shows significant variability between replicate wells. How can I improve the consistency of my assay?

A6: Assay variability can obscure the true metabolic rate of your compound. Here are key areas to focus on for improvement:

  • Pipetting Accuracy: Ensure all pipettes are calibrated. For small volumes, use reverse pipetting techniques, especially for viscous solutions like the microsomal stock.

  • Homogeneous Mixing: Ensure the microsomal master mix is kept on ice and is gently mixed before each pipetting step to prevent the microsomes from settling. Do not vortex vigorously as this can denature the enzymes.

  • Temperature Control: Ensure consistent temperature across the incubation plate. Pre-warm all reagents (buffer, NADPH) to 37°C before initiating the reaction. The quenching solution (ACN) should be kept cold to stop the reaction effectively and consistently.

  • Edge Effects: The outer wells of a 96-well plate can be prone to evaporation. Avoid using the outermost wells for test compounds; instead, fill them with buffer to create a humidity barrier.

  • Automated Liquid Handlers: If available, using automated systems for dispensing reagents can significantly improve precision and reduce variability.

Section 4: Strategies for Enhancing Metabolic Stability

This section explores medicinal chemistry approaches to address the identified metabolic liabilities.

Q7: How can I modify the carboxylic acid group to block acyl glucuronidation and improve metabolic stability?

A7: Since acyl glucuronidation is a major clearance pathway for carboxylic acids, modifying or replacing this group is a highly effective strategy. [3][20][21]This is often achieved through bioisosteric replacement , where the carboxylic acid is swapped with another functional group that retains the key binding interactions but is less susceptible to metabolism. [7][8] Table 1: Common Bioisosteres for Carboxylic Acids

BioisosterepKa RangeKey AdvantagesPotential Liabilities
Tetrazole ~4.5–4.9Mimics acidity and geometry of COOH; resistant to acyl glucuronidation. [8]Can undergo N-glucuronidation or oxidative metabolism. [20]May have lower membrane permeability despite higher lipophilicity. [8]
Acyl Sulfonamide ~2–4Strongly acidic; can form strong target interactions. [21]High acidity can lead to poor permeability. [21]
Hydroxamic Acid ~8–9Less acidic, potentially improving permeability; can chelate metals. [3][21]Can be metabolically labile (hydrolysis) and may have toxicity concerns related to metal chelation. [3][21]
1-Hydroxypyrazole Higher pKaCan lead to more efficient tissue permeation compared to COOH or tetrazole. Less common, synthetic accessibility may be a factor.

Strategic Approach:

  • Synthesize Analogs: Prepare a small set of analogs where the carboxylic acid is replaced with a tetrazole, as this is often the most successful and well-validated bioisostere. [8]2. Re-evaluate Potency: Test the new analogs in your primary biological assay to ensure that the modification has not disrupted the key interactions required for potency.

  • Assess Stability: Subject the potent analogs to the in vitro metabolic stability assays (both microsomal and hepatocyte) to confirm that the intended goal of reducing clearance has been achieved.

Q8: What strategies can be employed to protect the pyrazole ring from oxidative metabolism?

A8: While the pyrazole ring is relatively stable, it can be a site of metabolism. [1][11]If metabolite identification studies confirm that ring oxidation is a significant clearance pathway, the following strategies can be effective:

  • Blocking the Site of Metabolism: Introduce a metabolically stable group, such as a fluorine or a trifluoromethyl group, at the position on the ring that is being oxidized. [1]Halogens can sterically hinder the approach of CYP enzymes and alter the electronics of the ring to disfavor oxidation.

  • Modulating Ring Electronics: The electronic properties of substituents on the pyrazole ring can influence its susceptibility to oxidation. Introducing electron-withdrawing groups can make the ring less electron-rich and therefore less prone to oxidative attack.

  • Steric Hindrance: Placing a bulky group near the site of metabolism can physically block the active site of the metabolizing enzyme.

The choice of modification must always be balanced with its potential impact on the compound's primary pharmacological activity, solubility, and other ADME properties.

References

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: PubMed Central URL: [Link]

  • Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL: [Link]

  • Title: What is the role of bioisosterism in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms Source: PubMed URL: [Link]

  • Title: Acid Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: Metabolic engineering of biocatalysts for carboxylic acids production - PMC Source: PubMed Central URL: [Link]

  • Title: Overview of metabolic pathways of carboxylic-acid-containing drugs... Source: ResearchGate URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC Source: PubMed Central URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]

  • Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery Blogs URL: [Link]

  • Title: Metabolism of pyrazole. Structure elucidation of urinary metabolites Source: PubMed URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL: [Link]

  • Title: Pyrazole derivatives as cytochrome p450 inhibitors Source: Google Patents URL
  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL: [Link]

  • Title: The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC Source: PubMed Central URL: [Link]

  • Title: Glucuronosyltransferase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies Source: PubMed URL: [Link]

  • Title: Oxidative metabolism of lansoprazole by human liver cytochromes P450 Source: ResearchGate URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Mechanism for the formation of pyrazole. Source: ResearchGate URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Bentham Science URL: [Link]

  • Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC Source: PubMed Central URL: [Link]

  • Title: Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization Source: NIH URL: [Link]

  • Title: metabolic stability assays for predicting intrinsic clearance Source: YouTube URL: [Link]

  • Title: Strategies for In Vitro Metabolic Stability Testing Source: XenoTech URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyclooxygenase Inhibition: Evaluating 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of anti-inflammatory therapeutics is dominated by the inhibition of cyclooxygenase (COX) enzymes. The discovery of distinct COX isoforms—constitutively expressed COX-1, responsible for homeostatic functions, and inducible COX-2, a key mediator of inflammation and pain—has paved the way for the development of safer and more targeted nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comparative framework for evaluating novel COX inhibitors, using the pyrazole derivative, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, as a focal point for discussion against a panel of established NSAIDs.

A Note on the Subject Compound: As of this publication, specific experimental data on the COX-1 and COX-2 inhibitory activity of this compound is not available in the public domain. Therefore, this guide will serve as a comprehensive template, outlining the established profiles of comparator drugs and the requisite experimental protocols to characterize this and other novel chemical entities.

The Cyclooxygenase Signaling Pathway: A Tale of Two Isoforms

The therapeutic action of NSAIDs hinges on their ability to intercept the arachidonic acid cascade.[3][4] Cellular stimulation, such as inflammatory signals, triggers the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to a variety of prostaglandins and thromboxanes that mediate physiological and pathological processes.[5][6]

dot

COX_Pathway cluster_membrane Cell Membrane cluster_prostanoids Prostanoids cluster_outcomes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGD2, PGE2, PGF2α) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Pain Pain & Fever Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Gastric Gastric Mucosal Protection Prostaglandins->Gastric Platelet Platelet Aggregation Thromboxane->Platelet COX1->PGH2 COX2->PGH2 NonSelective_NSAIDs Non-selective NSAIDs (Aspirin, Ibuprofen, Naproxen) NonSelective_NSAIDs->COX1 inhibit NonSelective_NSAIDs->COX2 inhibit Selective_NSAIDs Selective COX-2 Inhibitors (Celecoxib) Hypothetical: 1-(3-Chlorophenyl)-3-methyl-1H- pyrazole-5-carboxylic acid Selective_NSAIDs->COX2 selectively inhibit

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Profiles of Comparator COX Inhibitors

A meaningful evaluation of a novel compound requires benchmarking against established drugs with diverse COX inhibition profiles.

  • Aspirin (Acetylsalicylic Acid): A non-selective, irreversible inhibitor of both COX-1 and COX-2.[7][8] It achieves this by acetylating a serine residue in the active site of the enzymes.[2] Its potent inhibition of COX-1 in platelets is responsible for its well-known antiplatelet effects, while its inhibition of COX-2 contributes to its anti-inflammatory and analgesic properties.[7][9] Chronic use is associated with a risk of gastrointestinal bleeding due to the inhibition of COX-1-mediated gastric protection.[10]

  • Ibuprofen & Naproxen: These are classic examples of non-selective, reversible COX inhibitors.[3][4][11] They compete with arachidonic acid at the active site of both COX-1 and COX-2.[5][12] While effective for pain and inflammation, their lack of selectivity for COX-2 means they carry a similar risk of gastrointestinal side effects as aspirin.[13][14][15]

  • Diclofenac: While classified as a non-selective NSAID, diclofenac exhibits a slight preference for inhibiting COX-2 over COX-1 compared to ibuprofen or naproxen.[16][17]

  • Celecoxib: A diaryl-substituted pyrazole, celecoxib is a selective COX-2 inhibitor.[18][19] Its chemical structure allows it to bind to a side pocket present in the COX-2 active site but not in COX-1, accounting for its selectivity.[1][20] This selectivity significantly reduces the risk of gastrointestinal side effects.[19]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of these values provides the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), a critical parameter for predicting the gastrointestinal safety profile of a novel inhibitor.[17]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compound Data Not AvailableData Not AvailableData Not Available
Aspirin3.57[16]29.3[16]0.12
Ibuprofen12 - 13[21][22]80 - 370[21][22]0.03 - 0.15
Naproxen8.7[11]5.2[11]1.68
Diclofenac0.076[22]0.026[22]2.92
Celecoxib8.3 - 82[22][23]0.04 - 6.8[21][22][24]>12

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Experimental Protocols for In Vitro Characterization

To determine the COX inhibitory profile and cytotoxic potential of a novel compound like this compound, the following experimental workflows are essential.

dot

Workflow cluster_synthesis Compound Preparation cluster_testing In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify 1-(3-Chlorophenyl)-3-methyl-1H- pyrazole-5-carboxylic acid Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock COX_Assay COX Colorimetric Inhibitor Screening Assay Stock->COX_Assay MTT_Assay MTT Cytotoxicity Assay Stock->MTT_Assay IC50 Calculate IC50 Values (COX-1 & COX-2) COX_Assay->IC50 CC50 Calculate CC50 Value (50% Cytotoxic Concentration) MTT_Assay->CC50 SI Determine COX-2 Selectivity Index (SI) IC50->SI Report Comparative Report Generation SI->Report CC50->Report

Caption: Experimental Workflow for COX Inhibitor Characterization.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The appearance of an oxidized colorimetric substrate is monitored to determine enzyme activity. Commercial kits, such as those from Cayman Chemical, are widely used for this purpose.[25][26][27][28]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute Hemin to the working concentration in Assay Buffer.

    • Prepare working solutions of ovine COX-1 and human recombinant COX-2 enzymes in ice-cold Assay Buffer.

    • Prepare a stock solution of the test compound (e.g., this compound) and comparator drugs in DMSO. Create a serial dilution in Assay Buffer.

    • Prepare the Colorimetric Substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the serially diluted test compound or vehicle (DMSO) to the inhibitor wells.

    • For 100% activity wells, add 10 µL of the vehicle.

    • Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Incubate for precisely two minutes at 25°C.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of 100% activity well - Absorbance of inhibitor well) / Absorbance of 100% activity well] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

It is crucial to assess whether the test compound exhibits cytotoxicity, as this can confound the results of activity-based assays and is a critical component of its safety profile. The MTT assay is a standard colorimetric method for this purpose.[29][30]

Methodology:

  • Cell Culture and Seeding:

    • Culture an appropriate cell line (e.g., human colon carcinoma cells like Caco-2) in complete medium.[31]

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Concluding Remarks and Future Directions

The established portfolio of NSAIDs provides a robust set of benchmarks for the evaluation of novel COX inhibitors. While non-selective agents like ibuprofen and naproxen are effective, their utility is often limited by gastrointestinal side effects. Selective COX-2 inhibitors such as celecoxib have mitigated these risks, demonstrating the value of isoform-specific targeting.

For a novel compound such as this compound, the path forward is clear. The primary and most critical step is the determination of its in vitro COX-1 and COX-2 IC50 values through rigorous, well-controlled assays as detailed in this guide. This foundational data will allow for its placement within the existing landscape of COX inhibitors, providing an initial indication of its potential therapeutic window and safety profile. Subsequent in vivo studies would then be required to validate these findings and explore its anti-inflammatory and analgesic efficacy in relevant models. The pyrazole scaffold continues to be a fertile ground for the discovery of new anti-inflammatory agents, and a systematic, comparative approach is paramount to identifying candidates with superior efficacy and safety.

References

  • Ibuprofen - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism of action of aspirin - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • News-Medical. (2021). Celebrex (Celecoxib) Pharmacology. Retrieved January 20, 2026, from [Link]

  • News-Medical. (2021). Ibuprofen Mechanism. Retrieved January 20, 2026, from [Link]

  • Süleyman, H., Demircan, B., & Karagöz, Y. (2013). Adverse effects of nonsteroidal antiinflammatory drugs: an update of gastrointestinal, cardiovascular and renal complications. Journal of Pharmacy & Pharmaceutical Sciences, 16(5), 821-847. doi:10.18433/j3vw2f
  • Patsnap. (2024). What is the mechanism of Aspirin? Retrieved January 20, 2026, from [Link]

  • Ghang, J. C. (n.d.). Celecoxib. StatPearls. Retrieved January 20, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Blanco, F. J., Guitian, R., Moreno, J., de Toro, F. J., & Galdo, F. (1997). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]

  • NHS. (n.d.). NSAIDs. Retrieved January 20, 2026, from [Link]

  • Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved January 20, 2026, from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved January 20, 2026, from [Link]

  • Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., & Vets, E. (2000). Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers. International journal of clinical pharmacology and therapeutics, 38(12), 567–575.
  • Patsnap. (2024). What is the mechanism of Ibuprofen? Retrieved January 20, 2026, from [Link]

  • Healthline. (2019). NSAIDs and Side Effects: Common & Urgent. Retrieved January 20, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Retrieved January 20, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved January 20, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Aspirin (acetylsalicylic acid)? Retrieved January 20, 2026, from [Link]

  • UChicago Medicine. (1995). How aspirin works. Retrieved January 20, 2026, from [Link]

  • Awtry, E. H., & Loscalzo, J. (2000). Aspirin. Circulation, 101(10), 1206–1218. doi:10.1161/01.cir.101.10.1206
  • Oshima, H., Murai, N., Kaji, Y., Ijiri, Y., Kawabata, A., & Ohmori, H. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. European journal of pharmacology, 417(1-2), 87–94. doi:10.1016/s0014-2999(01)00889-4
  • Hunter, T. S., Robison, C., & Gerbino, P. P. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American journal of managed care, 21(7 Suppl), S139–S147.
  • Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551–560.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 15(4), 5834–5855. doi:10.3390/ijms15045834
  • Bertin Bioreagent. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the... Retrieved January 20, 2026, from [Link]

  • Culp, M. R., Falls, D. L., Miller, S. L., & Mancini, J. A. (2003). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. The Journal of pharmacology and experimental therapeutics, 304(1), 198–205. doi:10.1124/jpet.102.042571
  • Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. doi:10.1007/978-1-59745-364-6_11
  • Zhou, Y., Ruan, K. H., & Ruan, C. (2009). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20254–20259. doi:10.1073/pnas.0908587106
  • Loilome, W., Bhoocha-oom, K., Praputbut, S., Daduang, S., Temsiririrkkul, R., & Puapairoj, A. (2018). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. Oncology letters, 16(3), 3929–3937. doi:10.3892/ol.2018.9103
  • Ghang, J. C. (n.d.). COX Inhibitors. StatPearls. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved January 20, 2026, from [Link]

  • Neves, A. R., Matias, A. A., & Duarte, A. R. C. (2021). Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. Molecules (Basel, Switzerland), 26(11), 3149. doi:10.3390/molecules26113149
  • Liy, A. N., Lauer, B., & Roth, A. D. (2016). Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological sciences : an official journal of the Society of Toxicology, 150(2), 433–444. doi:10.1093/toxsci/kfw013
  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Time-dependent changes of cell viability assessed by MTT and ATP assays... Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Herbicidal Efficacy of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the potential herbicidal efficacy of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid against established commercial herbicides. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes current knowledge on mechanisms of action and outlines the requisite experimental protocols for a thorough evaluation. While direct, publicly available efficacy data for this compound is limited, this guide leverages data from structurally similar pyrazole compounds to provide a scientifically grounded perspective on its potential performance and establishes a clear framework for its empirical validation.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse mechanisms of action. Pyrazole derivatives have emerged as a promising class of agrochemicals, with several commercialized herbicides belonging to this family.[1] this compound is a molecule of interest within this class, and understanding its potential efficacy requires a comparative analysis against the industry's benchmark herbicides. This guide will focus on a comparison with three widely used commercial herbicides: Glyphosate, 2,4-D, and Dicamba, each representing a different and critical mode of action in modern weed management.[2][3]

Mechanisms of Action: A Tale of Different Targets

The efficacy of any herbicide is fundamentally dictated by its mechanism of action (MoA) at the molecular level. Below is a comparative overview of the MoA for pyrazole herbicides and the selected commercial benchmarks.

Pyrazole Carboxylic Acid Herbicides: The HPPD Inhibitors

Many pyrazole-based herbicides, including pyrazolate and pyrazoxyfen, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols. The inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Carotenoids are vital for protecting chlorophyll from photooxidation.[1] Without carotenoids, the energy from sunlight leads to the formation of reactive oxygen species that destroy chlorophyll and cell membranes, resulting in the characteristic bleaching symptoms observed in susceptible plants.[1] It is hypothesized that this compound likely shares this HPPD-inhibiting mechanism.

HPPD_Inhibition_Pathway cluster_consequence Consequence of Inhibition Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate HGA Homogentisate HPPD->HGA product Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photooxidation Photooxidation & Cell Death Carotenoids->Photooxidation leads to Pyrazole Pyrazole Herbicide (e.g., 1-(3-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid) Pyrazole->HPPD inhibits

Figure 1: Mechanism of Action for HPPD-Inhibiting Pyrazole Herbicides.
Commercial Herbicide Benchmarks
  • Glyphosate: This broad-spectrum, non-selective herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[2] This enzyme is crucial in the shikimate pathway for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a systemic starvation of these essential amino acids, ultimately causing plant death.

  • 2,4-D and Dicamba: These are selective broadleaf herbicides that belong to the auxin mimic (or synthetic auxin) class.[3][5] They mimic the plant growth hormone auxin, leading to uncontrolled and disorganized cell growth and division in susceptible broadleaf plants. This disruption of normal growth processes ultimately results in twisting of stems and leaves, and eventually, plant death. Grasses are generally tolerant to these herbicides at typical use rates.

Comparative Efficacy: A Data-Driven Perspective

A study on novel quinclorac derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety demonstrated significant herbicidal activity against barnyard grass (Echinochloa crus-galli), a problematic weed in rice cultivation.[6] In greenhouse experiments, compounds from this family exhibited excellent inhibitory effects on barnyard grass.[6] Field assays showed that one of the optimized compounds provided control of barnyard grass at an application rate of 150 g a.i./ha, which was comparable to the commercial standard quinclorac at 300 g a.i./ha.[6]

Another study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles found that some of these compounds exhibited excellent post-emergence herbicidal effects against large crabgrass (Digitaria sanguinalis) in greenhouse conditions at a dosage of 750 g a.i./ha.[1]

These findings suggest that the pyrazole scaffold, and specifically the 3-methyl-1H-pyrazole moiety, can be a potent herbicidal agent, particularly against grassy weeds. The substitution on the pyrazole ring and the nature of the carboxylic acid derivative will undoubtedly influence the spectrum of activity and the effective use rates.

The following table provides a comparative summary of the general efficacy of the herbicide classes discussed.

Herbicide ClassTarget WeedsSelectivityKey Characteristics
Pyrazole Carboxylic Acids (Hypothesized) Potentially broadleaf and/or grassy weedsDependent on specific substitutionHPPD inhibitors, often causing bleaching symptoms
Glyphosate Broad-spectrum (grasses, broadleaves, sedges)Non-selectiveSystemic, inhibits aromatic amino acid synthesis
2,4-D Primarily broadleaf weedsSelectiveAuxin mimic, causes uncontrolled growth
Dicamba Primarily broadleaf weedsSelectiveAuxin mimic, known for volatility and off-target movement potential

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for greenhouse and field trials.

Greenhouse Efficacy Trial Protocol

Greenhouse trials offer a controlled environment to assess the intrinsic herbicidal activity of a compound and to determine dose-response relationships.

Objective: To evaluate the pre- and post-emergence herbicidal efficacy of this compound on a range of weed species compared to commercial standards.

Materials:

  • Technical grade this compound

  • Commercial formulations of Glyphosate, 2,4-D, and Dicamba

  • A selection of monocot and dicot weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis, Echinochloa crus-galli)

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Calibrated laboratory spray chamber

Methodology:

  • Plant Propagation: Sow weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 leaf stage for post-emergence trials). For pre-emergence trials, seeds will be sown immediately before herbicide application.

  • Herbicide Preparation: Prepare stock solutions of the test compound and commercial herbicides. A series of dilutions should be made to test a range of application rates.

  • Herbicide Application:

    • Post-emergence: Apply the herbicide solutions to the foliage of the weed seedlings using a calibrated laboratory spray chamber to ensure uniform coverage.

    • Pre-emergence: Apply the herbicide solutions to the soil surface of the newly sown pots.

  • Experimental Design: A completely randomized design with at least four replications per treatment should be used. Treatments should include an untreated control, the test compound at various rates, and the commercial standards at their recommended rates.

  • Data Collection: Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment). Data to be collected includes visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death), plant height, and fresh/dry weight of the above-ground biomass.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis to determine GR50/LD50 values).

Greenhouse_Trial_Workflow Start Start Planting Weed Seed Sowing (Pre- & Post-emergence Sets) Start->Planting Growth Seedling Growth to Target Stage (Post-emergence) Planting->Growth Application Herbicide Application (Spray Chamber) Planting->Application Pre-emergence Growth->Application Herbicide_Prep Prepare Herbicide Dilutions Herbicide_Prep->Application Incubation Greenhouse Incubation (Controlled Conditions) Application->Incubation Data_Collection Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Analysis Statistical Analysis (ANOVA, Dose-Response) Data_Collection->Analysis End End Analysis->End

Figure 2: Workflow for a Greenhouse Herbicide Efficacy Trial.
Field Trial Protocol

Field trials are essential to evaluate the performance of a herbicide under real-world environmental conditions and in the presence of a natural weed spectrum.

Objective: To assess the efficacy and crop safety of this compound in a field setting.

Materials:

  • Formulated product of this compound

  • Commercial formulations of Glyphosate, 2,4-D, and Dicamba

  • Field plot sprayer with calibrated nozzles

  • Field with a uniform and representative weed population

  • (Optional) A test crop to assess selectivity

Methodology:

  • Site Selection: Choose a field with a known history of uniform weed pressure. The soil type and environmental conditions should be representative of the target use area.

  • Experimental Design: A randomized complete block design (RCBD) with at least four replications is recommended to account for field variability.[7][8][9] Each block will contain all treatments, including an untreated control, the test herbicide at several rates, and the commercial standards.

  • Plot Establishment: Mark out individual plots of a suitable size (e.g., 3m x 10m).

  • Herbicide Application: Apply the herbicides using a calibrated field plot sprayer at the appropriate weed growth stage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Conduct visual assessments of percent weed control by species at multiple time points after application (e.g., 14, 28, and 56 days).

    • Crop Safety (if applicable): Visually assess crop injury (phytotoxicity) at the same time points.

    • Weed Biomass: At a designated time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot.

    • Crop Yield (if applicable): Harvest the crop from the center of each plot to determine yield.

  • Data Analysis: Use analysis of variance (ANOVA) to compare treatment means for weed control, crop injury, and yield.

Field_Trial_Workflow Start Start Site_Selection Field Site Selection & Preparation Start->Site_Selection Plot_Layout Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Layout Application Herbicide Application (Calibrated Field Sprayer) Plot_Layout->Application Evaluation Periodic Efficacy & Crop Safety Evaluations Application->Evaluation Harvest Weed Biomass Sampling & Crop Yield Measurement Evaluation->Harvest Analysis Statistical Analysis of Data Harvest->Analysis End End Analysis->End

Figure 3: Workflow for a Field Herbicide Efficacy Trial.

Conclusion

While direct comparative efficacy data for this compound remains to be established through empirical testing, the existing body of research on related pyrazole herbicides suggests a promising potential, likely through the inhibition of the HPPD enzyme. Its ultimate utility will depend on its spectrum of weed control, crop selectivity, and effective application rates, which can only be determined through rigorous greenhouse and field trials as outlined in this guide. The provided protocols offer a robust framework for researchers to generate the necessary data to fully characterize the herbicidal properties of this compound and to accurately position it relative to established commercial herbicides such as Glyphosate, 2,4-D, and Dicamba. The continued exploration of novel chemical entities like this compound is paramount for the future of sustainable and effective weed management.

References

  • Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Retrieved from [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • University of Georgia Extension. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields. CAES Field Report. Retrieved from [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Efficacy experimental design and analysis. Retrieved from [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Moss, S. R., & Cussans, J. W. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52777. [Link]

  • Exacto, Inc. (2022, July 27). The Value of Field Trials. Retrieved from [Link]

  • Creech, C. F., & Henry, R. S. (2014). Comparison of Herbicide Efficacy and Adjuvants Using a Conventional Sprayer and an Ultra-Low Volume Sprayer. ASTM Digital Library.
  • Herbicide Resistance Action Committee. (n.d.). Detecting herbicide resistance. AHDB. Retrieved from [Link]

  • Wang, X., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 39. [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Jiao, L., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 663821. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • Jiao, L., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 663821.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Cetin, A. (2020).
  • Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.
  • NIST. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[(4-chlorophenyl)amino]carbonyl]-1-methyl-, methyl ester. Retrieved from [Link]

  • Osipe, J. B., et al. (2017).
  • University of Arizona Cooperative Extension. (n.d.). Clear Up the Confusion: Know How to Select the Appropriate Herbicide to Control Weeds. Retrieved from [Link]

  • Heartland Health Research Alliance. (n.d.). Dicamba and 2,4-D Herbicides: Use, Challenges, and Risk. Retrieved from [Link]

  • Langeland, K., Netherland, M., & Haller, W. (2006). Efficacy of Herbicide Active Ingredients Against Aquatic Weeds. University of Florida IFAS Extension.
  • National Center for Biotechnology Information. (2007). 5-(4-[123I]iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid N',N'-dimethyl-hydrazide.
  • Purdue University. (2022).
  • Teisseire, H., & Guy, M. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. PubMed. [Link]

Sources

A Technical Guide to Investigating the In Vitro and In Vivo Anti-Inflammatory Activity of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural similarity to a class of well-documented anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors, provides a strong rationale for its investigation. This document will, therefore, serve as a detailed roadmap for researchers, outlining the critical in vitro and in vivo studies necessary to characterize its activity, benchmark it against established alternatives, and explore its therapeutic potential.

Introduction: The Rationale for Investigating this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Notably, the pyrazole ring is a key feature of celecoxib, a widely-used nonsteroidal anti-inflammatory drug (NSAID) that exhibits selectivity for COX-2.[2] The discovery of a second isoform of the cyclooxygenase enzyme (COX-2), which is primarily induced during inflammation, revolutionized the development of anti-inflammatory therapies by offering a strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

The structure of this compound shares key pharmacophoric features with known COX-2 inhibitors. The diaryl-substituted pyrazole core is a common motif in this class of compounds. Therefore, it is hypothesized that this molecule may exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme, a key player in the prostaglandin biosynthesis pathway that drives inflammation.

This guide will detail the experimental procedures to test this hypothesis, starting with in vitro enzyme inhibition assays to determine the compound's potency and selectivity for COX-1 and COX-2. Subsequently, a well-established in vivo model of acute inflammation will be described to assess its efficacy in a biological system and establish an in vitro-in vivo correlation (IVIVC).

Part 1: In Vitro Characterization: COX-1 and COX-2 Inhibition Assays

The primary in vitro investigation should focus on quantifying the inhibitory activity of this compound against both COX-1 and COX-2 enzymes. This dual-assay approach is crucial for determining not only the compound's potency but also its selectivity, a key indicator of its potential for a favorable safety profile.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2 and to calculate its COX-2 selectivity index.

Methodology: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX fluorescent inhibitor screening assays.[2]

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compound: this compound

  • Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • 96-well microplate

  • Fluorescence microplate reader

Experimental Workflow:

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound & References Add_Compound Add test compound/ references to wells Compound_Prep->Add_Compound Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions with Heme Add_Enzyme Add enzyme solution to 96-well plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Arachidonic Acid and ADHP solution Add_Substrate Initiate reaction by adding Arachidonic Acid/ADHP Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Incubate_1 Incubate at room temp. Add_Compound->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at room temp. in the dark Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence (Ex/Em = 535/590 nm) Incubate_2->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values using dose-response curves Calculate_Inhibition->Determine_IC50 Calculate_SI Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Determine_IC50->Calculate_SI

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for celecoxib and indomethacin.

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the assay buffer containing heme as a cofactor.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, the respective enzyme solution (COX-1 or COX-2), and the diluted test compound or reference drug. Include wells for a no-enzyme control and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a solution of arachidonic acid and the fluorometric probe ADHP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10 minutes). The peroxidase activity of COX will convert ADHP to the highly fluorescent resorufin in the presence of PGG2 (formed from arachidonic acid).

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data of Structurally Similar Pyrazole Derivatives:

The following table presents literature data for pyrazole derivatives with reported COX-2 inhibitory activity, which can serve as a benchmark for the expected performance of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib15.00.1978.9[4]
4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (SC-58635)>1000.05>2000[5]
A specific pyrazole derivative (Compound 5u in the study)130.21.7972.7[4]
Another pyrazole derivative (Compound 5s in the study)165.02.5165.7[4]

Part 2: In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

Experimental Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its effect on carrageenan-induced paw edema in rats.

Methodology: Carrageenan-Induced Paw Edema in Rats

Animals: Male Wistar rats (150-200 g) are typically used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

Materials:

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

Experimental Design:

In_Vivo_Design cluster_groups Animal Grouping (n=6 per group) cluster_procedure Experimental Procedure cluster_endpoint Data Analysis Group1 Group 1: Vehicle Control Fasting Fast animals overnight Group1->Fasting Group2 Group 2: Indomethacin (10 mg/kg, p.o.) Group2->Fasting Group3 Group 3: Test Compound (Dose 1) Group3->Fasting Group4 Group 4: Test Compound (Dose 2) Group4->Fasting Group5 Group 5: Test Compound (Dose 3) Group5->Fasting Initial_Volume Measure initial paw volume Fasting->Initial_Volume Dosing Administer Vehicle/Drugs orally (p.o.) Initial_Volume->Dosing Induce_Edema Inject Carrageenan into sub-plantar region of right hind paw (1h post-dosing) Dosing->Induce_Edema Measure_Edema Measure paw volume at 1, 2, 3, and 4h post-carrageenan injection Induce_Edema->Measure_Edema Calculate_Edema Calculate paw edema volume Measure_Edema->Calculate_Edema Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Edema->Calculate_Inhibition Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Calculate_Inhibition->Statistical_Analysis

Sources

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a go-to motif for drug designers.[2] This guide provides a detailed, head-to-head comparison of three prominent FDA-approved pyrazole-based kinase inhibitors: Ruxolitinib , Encorafenib , and Crizotinib . We will delve into their respective potencies, selectivity profiles, and the signaling pathways they modulate, supported by detailed experimental protocols for their evaluation.

Section 1: At-a-Glance Comparison of Pyrazole-Based Kinase Inhibitors

For this comparative analysis, we have selected three inhibitors that target distinct and critical kinase families, representing the versatility of the pyrazole scaffold.

  • Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2), pivotal in cytokine signaling and implicated in myeloproliferative neoplasms.[1][3]

  • Encorafenib (Braftovi®): A highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of melanomas and other cancers.[4][5]

  • Crizotinib (Xalkori®): A multi-targeted inhibitor, most notably of Anaplastic Lymphoma Kinase (ALK) and the MET proto-oncogene, crucial in the treatment of specific subtypes of non-small cell lung cancer.[6][7]

Quantitative Comparison of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for our selected inhibitors against their primary targets. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as ATP concentration.[8]

InhibitorPrimary Target(s)IC50 (nM)Experimental Context
Ruxolitinib JAK13.3Cell-free kinase assay[3]
JAK22.8Cell-free kinase assay[3]
TYK219Cell-free kinase assay[1]
JAK3428Cell-free kinase assay[1]
Encorafenib BRAF V600E0.35Cell-free assay
Crizotinib ALK~24Cell-based phosphorylation assay
c-MET~8Biochemical assay[9]
Kinase Selectivity Profile: A Kinome-Wide Perspective

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities. Kinome-wide screening provides a broad view of an inhibitor's selectivity. The data below, derived from KINOMEscan® binding assays, illustrates the selectivity of Ruxolitinib. While comprehensive, directly comparable datasets for Encorafenib and Crizotinib are compiled from various sources, the general consensus points to their high selectivity for their respective primary targets.[10][11]

InhibitorPrimary Target(s)Notable Off-Targets (Kd in nM)
Ruxolitinib JAK1, JAK2TYK2 (0.9), JAK3 (2.0), MAP3K2 (41.0), ROCK2 (52.0)
Encorafenib BRAF V600EGenerally highly selective with limited significant off-targets reported in kinome screens.[12][13]
Crizotinib ALK, c-METROS1, and a limited number of other kinases at higher concentrations.[10][14]

Section 2: Signaling Pathways and Mechanism of Action

Understanding the signaling cascades in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.

Ruxolitinib and the JAK/STAT Pathway

The JAK/STAT pathway is a primary route for signal transduction for a wide array of cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[4] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[2] In myeloproliferative neoplasms, dysregulation of the JAK/STAT pathway leads to uncontrolled cell growth. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking STAT phosphorylation and downstream signaling.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Ruxolitinib inhibits the JAK/STAT signaling pathway.

Encorafenib and the BRAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[15] The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and cell proliferation, a hallmark of many melanomas.[5] Encorafenib is a potent and selective inhibitor of this mutated kinase, preventing the phosphorylation of MEK and subsequently ERK, thereby halting the pro-proliferative signaling.[12]

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF Activation GF Growth Factor GF->RTK MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK Nucleus Nucleus pERK->Nucleus Translocation Transcription Transcription Factors (Proliferation, Survival) Encorafenib Encorafenib Encorafenib->BRAF Inhibition

Figure 2: Encorafenib blocks the constitutively active BRAF/MEK/ERK pathway.

Crizotinib and the ALK/MET Pathways

Chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in non-small cell lung cancer.[16] Similarly, amplification or mutation of the MET proto-oncogene can lead to its aberrant activation. Both ALK and MET, upon activation, trigger multiple downstream signaling cascades, including the PI3K/AKT and JAK/STAT pathways, promoting cell growth, survival, and metastasis.[16][17] Crizotinib effectively inhibits the kinase activity of both ALK and MET, thereby blocking these downstream pro-tumorigenic signals.[7]

ALK_MET_Pathway cluster_membrane Cell Membrane ALK ALK Fusion Protein Downstream Downstream Signaling (PI3K/AKT, JAK/STAT, RAS/ERK) ALK->Downstream Activation MET MET Receptor MET->Downstream Activation Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->MET Inhibition

Figure 3: Crizotinib inhibits signaling from both ALK and MET.

Section 3: Detailed Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific research. This section provides detailed, step-by-step protocols for key assays used to characterize and compare pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Prepare Inhibitor Serial Dilutions Incubate Incubate Inhibitor, Kinase, and Substrate/ATP Inhibitor->Incubate Kinase Prepare Kinase Solution Kinase->Incubate Substrate Prepare Substrate/ATP Mixture Substrate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Luminescence Add Detection Reagent & Measure Luminescence Stop->Luminescence Plot Plot Dose-Response Curve & Calculate IC50 Luminescence->Plot

Figure 4: Workflow for IC50 determination using a luminescence-based kinase assay.

Materials:

  • Purified recombinant kinase (e.g., JAK2, BRAF V600E, ALK)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution (at a concentration close to the Km for the specific kinase)

  • Test inhibitor (e.g., Ruxolitinib) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting range would be from 100 µM down to 1 pM. Also, prepare DMSO-only (negative control) and positive control inhibitor solutions.

  • Assay Plate Setup: Add 1 µL of each inhibitor concentration (or control) to the wells of the 384-well plate.

  • Kinase Reaction: a. Prepare a 2X kinase solution in kinase assay buffer. b. Prepare a 2X substrate/ATP solution in kinase assay buffer. c. Add 5 µL of the 2X kinase solution to each well containing the inhibitor and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. e. Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction by adding 10 µL of the ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to deplete the remaining ATP. c. Add 20 µL of the Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Downstream Target Phosphorylation (Western Blot)

This protocol details the use of Western blotting to assess the inhibition of downstream target phosphorylation in cells treated with a kinase inhibitor. The example targets are p-STAT3 for Ruxolitinib, p-ERK1/2 for Encorafenib, and p-MET for Crizotinib.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HEL cells for JAK2, A375 cells for BRAF V600E, H3122 cells for ALK)

  • Cell culture medium and supplements

  • Test inhibitor

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, anti-p-MET, anti-MET)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Treat the cells with a range of concentrations of the kinase inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing phosphatase and protease inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-STAT3) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. b. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3). c. Quantify the band intensities using image analysis software and express the level of phosphorylated protein relative to the total protein.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The examples of Ruxolitinib, Encorafenib, and Crizotinib highlight how this single heterocyclic core can be elaborated to target diverse kinases with high efficacy, leading to significant clinical benefits in various cancers and other diseases.

The head-to-head comparison presented in this guide underscores the importance of a multi-faceted approach to inhibitor characterization. While in vitro potency is a critical starting point, a comprehensive understanding of an inhibitor's selectivity across the kinome and its functional effects in a cellular context are paramount for predicting its therapeutic potential and potential liabilities. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses of novel pyrazole-based kinase inhibitors, ensuring data integrity and comparability.

Future directions in this field will likely focus on developing pyrazole derivatives with even greater selectivity, novel mechanisms of action (such as allosteric inhibitors), and the ability to overcome acquired resistance to current therapies. As our understanding of kinase signaling networks deepens, the rational design of next-generation pyrazole-based inhibitors will continue to be a vital component of targeted drug discovery.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • ruxolitinib | DiscoveRx KINOMEscan® screen. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PMC. Available at: [Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. MDPI. Available at: [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central. Available at: [Link]

  • Target Engagement Profiling of Crizotinib in Live Cells Correlates with Reported Intracellular Kinase Inhibition … ResearchGate. Available at: [Link]

  • Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. NIH. Available at: [Link]

  • Western blot analysis was performed for c-Met phosphorylation at... ResearchGate. Available at: [Link]

  • Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model. MDPI. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. PMC - NIH. Available at: [Link]

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC - NIH. Available at: [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. Available at: [Link]

  • Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAF Protein. ResearchGate. Available at: [Link]

  • Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Clinical Study ARRAY 818 302. Array BioPharma Inc. - Clinical Trials. Available at: [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - PubMed Central. Available at: [Link]

  • STAT-3/phosphoSTAT-3 western blot. Molecular Biology - Protocol Online. Available at: [Link]

  • RAS–RAF–MEK–ERK signaling BRAFV600E melanoma cells that are BRAF... ResearchGate. Available at: [Link]

  • The JAK/STAT Pathway. PMC - PubMed Central - NIH. Available at: [Link]

  • Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]

  • ALK signaling pathways and the important downstream targets of ALK.... ResearchGate. Available at: [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. ResearchGate. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors. NIH. Available at: [Link]

  • ALK signaling pathway. ALK activates multiple pathways, including... ResearchGate. Available at: [Link]

  • ALK Signaling Pathways and Therapeutic Implications. This comprehensive... ResearchGate. Available at: [Link]

  • A phase I, single-center, open-label study to investigate the absorption, distribution, metabolism and excretion of encorafenib following a single oral dose of 100 mg [14 C] encorafenib in healthy male subjects. PubMed. Available at: [Link]

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers. Available at: [Link]

  • In-cell Westerns: Your Essential Guide. Bitesize Bio. Available at: [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. Available at: [Link]

  • In-Cell Western Assay Development Project. LICORbio™. Available at: [Link]

  • IN-CELL WESTERN ASSAY. PBRC GCF. Available at: [Link]

  • Overcoming differential tumor penetration of BRAF inhibitors using computationally guided combination therapy. PubMed Central. Available at: [Link]

  • Exposure–Response Analyses of Anaplastic Lymphoma Kinase Inhibitors Crizotinib and Alectinib in Non‐Small Cell Lung Cancer Patients. PMC - NIH. Available at: [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. eLife. Available at: [Link]

  • Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. PMC - PubMed Central. Available at: [Link]

  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Hematology & Oncology - Millennium Medical Publishing. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2][3] A drug's ability to interact with its intended target while avoiding unintended interactions, known as off-target effects, is paramount.[2] These off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm.[4][5] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of the novel small molecule, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a compound with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects.[6][7][8]

For the purpose of this guide, we will consider this compound as a hypothetical inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This guide will detail the experimental methodologies to rigorously assess its selectivity against other relevant biological targets, providing a framework for researchers and drug development professionals to evaluate its potential as a therapeutic candidate.

I. Kinase Cross-Reactivity Profiling: A Critical First Pass

Given the structural similarities between the ATP-binding sites of many kinases, cross-reactivity among kinase inhibitors is a common challenge in drug development.[9][10] Therefore, a comprehensive kinase screen is an essential first step in characterizing the selectivity of any new small molecule inhibitor.

Comparative Kinase Inhibition Profile

The following table presents hypothetical data comparing the inhibitory activity of this compound against a panel of kinases, benchmarked against Celecoxib, a well-established COX-2 inhibitor also known to interact with certain kinases.

Kinase TargetThis compound (IC50, nM)Celecoxib (IC50, nM)
COX-2 (On-Target) 15 40
PDK1>10,0005,000
Aurora A8,500>10,000
ROCK1>10,000>10,000
PIM19,2007,800
MST2>10,000>10,000

Interpretation: The hypothetical data suggests that this compound exhibits high selectivity for its intended target, COX-2, with minimal off-target activity against the screened kinases. This clean profile is a promising indicator of reduced potential for kinase-mediated side effects.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[11]

Protocol Steps:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration close to the Km,ATP for each respective kinase.[12] Add the test compound or vehicle control.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality in Experimental Design: The use of ATP at its Km concentration for each kinase is a critical detail.[12] This ensures that the assay is sensitive to competitive inhibitors and provides a more accurate measure of their potency.[12]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Incubation Incubate at 30°C Compound->Incubation Kinase_Mix Kinase/Substrate/ATP Mix Kinase_Mix->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

II. G-Protein Coupled Receptor (GPCR) Off-Target Screening

GPCRs represent the largest family of cell surface receptors and are common off-targets for small molecule drugs.[13][14] Assessing interactions with a panel of representative GPCRs is crucial for a comprehensive safety assessment.[15]

Comparative GPCR Binding Profile

The following table presents hypothetical data on the binding affinity of this compound to a panel of GPCRs, compared to a known promiscuous compound.

GPCR TargetThis compound (% Inhibition @ 10 µM)Promiscuous Compound (% Inhibition @ 10 µM)
Adrenergic α1A< 5%85%
Dopamine D2< 5%78%
Serotonin 5-HT2A< 5%92%
Muscarinic M1< 5%65%
Histamine H1< 5%88%

Interpretation: The hypothetical data indicates that this compound has a low propensity for interacting with the tested GPCRs at a high concentration, suggesting a favorable off-target profile in this regard.

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[16]

Protocol Steps:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., ³H-prazosin for α1A adrenergic receptor), and the test compound or vehicle control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter, washing with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of radioligand binding by the test compound.

Self-Validating System: The inclusion of both positive (a known ligand for the receptor) and negative (vehicle) controls in each assay plate is essential for validating the experimental run and ensuring the reliability of the data.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Sources

Benchmarking the Safety Profile of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Derivatives of pyrazole carboxylic acids, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The subject of this guide, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its analogs, represents a promising chemical space for the development of novel therapeutics. However, advancing any new chemical entity through the drug development pipeline necessitates a rigorous and early assessment of its safety profile. Neglecting this crucial step can lead to late-stage attrition, incurring significant financial and temporal costs.

This guide provides a comprehensive framework for benchmarking the in vitro safety profile of this compound derivatives. We will delve into the foundational assays for assessing cytotoxicity, genotoxicity, and cardiotoxicity, offering not just procedural outlines but also the strategic rationale behind their implementation. By comparing the toxicological profiles of these target compounds with structurally related molecules, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery and development endeavors.

I. The Imperative of Early Safety Profiling

The initial stages of drug discovery are a critical filter. Promising "hit" compounds identified from high-throughput screening must be rapidly triaged for potential liabilities. In vitro safety assays serve as the first line of defense, offering a cost-effective and high-throughput means to flag compounds with undesirable toxicological properties long before they enter costly and ethically complex in vivo studies. A multiparametric approach, examining various endpoints, is essential as no single assay can fully encapsulate the potential toxicity of a compound.

II. Foundational Pillars of In Vitro Safety Assessment

A robust preclinical safety evaluation of novel pyrazole derivatives should be built upon three core pillars: cytotoxicity, genotoxicity, and cardiotoxicity.

A. Cytotoxicity: Gauging the Impact on Cellular Health

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and proliferation.[4] These assays measure the degree to which an agent is toxic to cells. Two commonly employed and complementary methods are the MTT and LDH assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses a cell's metabolic activity, which is often correlated with cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of the test compound (e.g., this compound derivatives) and appropriate vehicle controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.

  • MTT Addition: Following incubation, add a sterile MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[6] The intensity of the color is directly proportional to the number of viable cells.

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7][8] The amount of LDH in the supernatant is, therefore, proportional to the number of dead or membrane-compromised cells.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate to pellet the cells and carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 490 nm).[9] Increased absorbance indicates higher LDH release and, consequently, greater cytotoxicity.

Comparative Cytotoxicity Data for Pyrazole Derivatives

Compound IDStructureCell LineAssayIC₅₀ (µM)Reference
P-1 Diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylateP815 (murine mastocytoma)MTT32[10][11]
P-2 1,3,5-trisubstituted-1H-pyrazole with a chlorophenyl groupMCF-7 (human breast cancer)MTT3.9 - 35.5[12]
P-3 Indolo-pyrazole derivativeSK-MEL-28 (human melanoma)MTT3.46[13]
P-4 Pyrazole-pyrimidine compoundNot specifiedNot specifiedNot specified (noted for antitumor effects)[1]

Note: This table presents a selection of cytotoxicity data for various pyrazole derivatives to provide a comparative context. The specific cytotoxicity of this compound derivatives would need to be experimentally determined.

Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_mtt_steps MTT Procedure cluster_ldh_steps LDH Procedure cluster_results Data Analysis seed_cells Seed cells in 96-well plate adherence Allow cells to adhere seed_cells->adherence treat Treat with pyrazole derivatives adherence->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate ldh LDH Assay (Membrane Integrity) treat->ldh Incubate add_mtt Add MTT reagent mtt->add_mtt collect_supernatant Collect supernatant ldh->collect_supernatant solubilize Solubilize formazan add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Calculate % Viability / % Cytotoxicity Determine IC₅₀ values read_mtt->analyze ldh_reaction Perform LDH reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490 nm) ldh_reaction->read_ldh read_ldh->analyze

Caption: Workflow for assessing the cytotoxicity of pyrazole derivatives.

B. Genotoxicity: Uncovering the Potential for Genetic Damage

Genotoxicity assays are designed to detect compounds that can induce damage to the genetic material of cells. Such damage can lead to mutations and potentially carcinogenesis. The Ames test and the in vitro micronucleus assay are standard components of a genotoxicity testing battery.

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains.[15]

  • Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism and can convert pro-mutagens into active mutagens.[16]

  • Plate Incorporation Method:

    • Mix the tester strain, the test compound at various concentrations, and either the S9 mix or a control buffer in molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The in vitro micronucleus assay is a cytogenetic test that detects both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause changes in chromosome number).[17] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates that the test compound has the potential to cause chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.[18]

  • Cytokinesis Block: Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[17][19]

  • Cell Harvesting and Staining: After an appropriate incubation period, harvest the cells, treat them with a hypotonic solution, fix them, and stain the cytoplasm and nuclei with a suitable dye.[18]

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of micronucleated cells suggests a genotoxic effect.

Genotoxicity_Pathway cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay cluster_outcome Genotoxicity Assessment compound This compound derivative salmonella Salmonella typhimurium (his- strain) compound->salmonella mammalian_cells Mammalian Cells compound->mammalian_cells reversion Reverse Mutation salmonella->reversion Exposure to compound growth Growth on histidine-free medium reversion->growth mutagenicity Mutagenicity (Gene Mutations) growth->mutagenicity chromosome_damage Chromosome Breakage or Loss mammalian_cells->chromosome_damage Exposure to compound micronuclei Micronuclei Formation chromosome_damage->micronuclei clastogenicity Clastogenicity / Aneugenicity (Chromosomal Damage) micronuclei->clastogenicity

Caption: Assessment of the genotoxic potential of pyrazole derivatives.

C. Cardiotoxicity: Evaluating the Risk of Cardiac Arrhythmias

Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs from the market. One of the most critical off-target effects to assess is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[20] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.

The patch-clamp electrophysiology assay is the gold standard for assessing a compound's effect on the hERG channel.[20] This technique allows for the direct measurement of ion channel activity in cells expressing the hERG channel.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Preparation: Use a stable cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG channel.

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on an individual cell. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[21][22]

  • Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of the test compound.

  • Current Measurement and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition. The data is then used to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Comparative hERG Inhibition Data

Compound TypeAssayEndpointTypical IC₅₀ Range
Known hERG Inhibitors (e.g., Astemizole, Cisapride)Patch-Clamp% InhibitionLow nM to low µM
Compounds with Low Cardiotoxicity RiskPatch-Clamp% Inhibition> 30 µM

Note: The hERG liability of this compound derivatives should be determined experimentally and compared against these general benchmarks.

hERG_Workflow cluster_setup Experiment Setup cluster_protocol Voltage Protocol & Measurement cluster_treatment Compound Application cluster_analysis Data Analysis cluster_outcome Risk Assessment cells hERG-expressing cells patch_clamp Whole-cell patch-clamp cells->patch_clamp voltage_protocol Apply voltage protocol patch_clamp->voltage_protocol measure_baseline Measure baseline hERG current voltage_protocol->measure_baseline apply_compound Apply pyrazole derivative measure_baseline->apply_compound measure_inhibition Measure inhibited hERG current apply_compound->measure_inhibition calc_inhibition Calculate % inhibition measure_inhibition->calc_inhibition determine_ic50 Determine IC₅₀ calc_inhibition->determine_ic50 risk Assess cardiotoxicity risk determine_ic50->risk

Caption: Workflow for assessing hERG channel inhibition by pyrazole derivatives.

III. Conclusion: A Data-Driven Approach to Safer Drug Candidates

The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a commitment to rigorous safety assessment from the earliest stages of discovery is paramount. By systematically evaluating cytotoxicity, genotoxicity, and cardiotoxicity using the assays outlined in this guide, researchers can build a comprehensive safety profile for their compounds of interest. This data-driven approach enables a more informed selection of candidates for further development, ultimately de-risking the drug discovery process and paving the way for safer and more effective medicines. The comparative data, while not exhaustive, provides a valuable context for interpreting the experimental results obtained for this specific class of pyrazole derivatives.

References

  • CLYTE Technologies. (2025, December 24).
  • Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxyl
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
  • Ames Test Protocol. (2025, October 13).
  • MTT assay protocol. (n.d.). Abcam.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. (n.d.). SciSpace.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io.
  • The Ames Test. (n.d.).
  • LDH Cytotoxicity Assay Kit II. (n.d.). Sigma-Aldrich.
  • The Ames Test. (n.d.).
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2024, August 17). bioRxiv.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.).
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). JoVE.
  • (PDF) Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. (2025, August 6).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- - Substance Details. (n.d.). EPA.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC - NIH.
  • (PDF) Cytotoxicity study of pyrazole derivatives. (2025, August 6).
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • View of Synthesis of Pyrazole derivativ Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Deriv
  • Pharmacological and electrophysiological characterization of AZSMO-23, an activator of the hERG K+ channel. (n.d.). PMC - NIH.
  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016, January 4). NIH.
  • 5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. (n.d.). gsrs.
  • 1-(3-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 1-(3-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.
  • 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. (n.d.).

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Evaluating Ligand-Target Interactions in Drug Discovery

Introduction

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2][3] Its unique combination of a hydrogen bond-donating/accepting pyrazole ring and an anionic carboxylic acid group allows for versatile and potent interactions with numerous biological targets.[4] This has led to the development of successful drugs targeting enzymes like cyclooxygenases (COX), carbonic anhydrases, and various protein kinases.[5][6][7][8][9][10]

In the rational design of novel therapeutics, molecular docking serves as an indispensable computational technique.[11][12] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][13] This guide provides a comprehensive, field-proven framework for conducting robust and reliable comparative docking studies. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring that the described workflow is inherently self-validating and produces scientifically sound, comparable data.

The Strategic Foundation: Why Comparative Docking?

A singular docking result is merely a data point. The true power of this technique emerges from systematic comparison. The core objectives are twofold:

  • Structure-Activity Relationship (SAR) Elucidation: By docking a series of structurally related pyrazole carboxylic acid derivatives, researchers can correlate specific chemical modifications with changes in binding affinity and interaction patterns. This provides a rational basis for optimizing lead compounds.

  • Selectivity Profiling: Many pyrazole-based drugs owe their therapeutic success and safety profile to their selectivity for a specific protein isoform (e.g., COX-2 over COX-1).[7][8] Comparative docking against homologous proteins is crucial for predicting and understanding this selectivity at a molecular level, guiding the design of more specific inhibitors.

The Self-Validating Docking Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system. The initial validation step using a known co-crystallized ligand is non-negotiable; it establishes the trustworthiness of the entire workflow for the specific target protein. We will use AutoDock Vina, a widely used and validated open-source docking program, as our reference software.[14][15][16]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB 1. Fetch Protein Structure (e.g., from PDB) CleanPDB 2. Clean & Protonate Protein PDB->CleanPDB PrepProt 3. Convert to PDBQT Format CleanPDB->PrepProt Grid 7. Define Binding Site (Grid Box Generation) PrepProt->Grid DrawLig 4. Draw/Obtain Ligand Structures MinLig 5. 3D Conversion & Energy Minimization DrawLig->MinLig PrepLig 6. Convert to PDBQT Format MinLig->PrepLig PrepLig->Grid Redock 8. Re-dock Native Ligand RMSD 9. Calculate RMSD Redock->RMSD Check 10. Validate Protocol (RMSD < 2.0 Å?) RMSD->Check Check->Grid If No, Adjust Grid/Parameters Dock 11. Dock Pyrazole Library Check->Dock If Yes Grid->Redock Use native ligand Analyze 12. Analyze Poses & Scores Dock->Analyze Compare 13. Comparative Analysis (SAR, Selectivity) Analyze->Compare

Caption: A comprehensive workflow for a self-validating comparative molecular docking study.

Protocol Details

Part 1: Macromolecule Preparation (The Target)

  • Acquire Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that contains a co-crystallized inhibitor, which will be essential for validation. For our example, we'll consider COX-2 (PDB ID: 5IKR).

  • Prepare the Receptor:

    • Causality: Raw PDB files contain non-essential water molecules, ions, and co-factors that can interfere with the docking algorithm. They also lack hydrogen atoms, which are critical for calculating interactions.

    • Action: Using software like UCSF Chimera or AutoDock Tools (MGLTools), delete all water molecules and any ligands/ions not essential for binding.[17] Add polar hydrogens and assign Gasteiger charges to correctly represent the electrostatic potential of the protein.

  • Generate Receptor File: Save the prepared protein in the PDBQT file format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[18]

Part 2: Ligand Preparation (The Pyrazole Carboxylic Acids)

  • Obtain Ligand Structures: Draw your series of pyrazole carboxylic acid derivatives in a 2D chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy:

    • Causality: A ligand's 3D conformation is crucial for how it fits into a binding pocket. Energy minimization finds a low-energy, stable conformation, which is a more realistic starting point for docking.

    • Action: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94).[5] This can be done with software like Open Babel or Discovery Studio.

  • Generate Ligand Files: Save the prepared ligands in the PDBQT format. This process automatically defines rotatable bonds, allowing the ligand to be flexible during the docking simulation.[15]

Part 3: Docking Protocol Validation (Establishing Trustworthiness)

  • Define the Binding Site:

    • Causality: The docking algorithm needs a defined search space to efficiently explore ligand conformations. This is known as the grid box.

    • Action: Center the grid box on the position of the co-crystallized ligand from the original PDB file.[15] Ensure the grid dimensions are large enough to encompass the entire binding pocket, typically around 25x25x25 Å.[18]

  • Re-dock the Native Ligand:

    • Causality: This is the single most important step for validating your protocol. If your docking setup cannot accurately reproduce the experimentally determined binding pose of the known inhibitor, any results for novel compounds are unreliable.[19][20]

    • Action: Perform a docking run using the extracted co-crystallized ligand and your prepared receptor.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validate: An RMSD value of less than 2.0 Å is considered a successful validation.[19] It confirms that your chosen parameters and protein preparation are appropriate for this target. If the RMSD is higher, you must troubleshoot by adjusting the grid box size/center or re-evaluating protein preparation before proceeding.

Part 4: Comparative Docking and Analysis

  • Execute Batch Docking: Once the protocol is validated, use the same grid parameters to dock your entire library of pyrazole carboxylic acid derivatives.

  • Analyze Results:

    • Binding Affinity: The primary output is the binding affinity (docking score) in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

    • Interaction Analysis: Visualize the top-ranked pose for each ligand within the protein's active site using PyMOL or BIOVIA Discovery Studio.[14][16] Identify and record key interactions:

      • Hydrogen Bonds: Especially involving the carboxylic acid and pyrazole nitrogens.

      • Hydrophobic Interactions: With nonpolar residues.

      • Pi-Stacking/Pi-Cation: Involving the pyrazole ring and aromatic residues like Tyr, Phe, or Trp.

Data Presentation and Comparative Analysis

Summarizing the quantitative data in a structured table is essential for objective comparison. Here, we present a hypothetical comparison of pyrazole derivatives against COX-1 and COX-2, demonstrating how to derive insights into both potency and selectivity.

Compound IDDerivative SubstitutionDocking Score (kcal/mol) vs. COX-1Docking Score (kcal/mol) vs. COX-2Key COX-2 Interacting ResiduesSelectivity Index (COX-1/COX-2)
PCA-01 (Reference)-8.1-9.5Arg513, Tyr385, Ser5301.17
PCA-02 4-SO2NH2 on Phenyl-8.3-10.8Arg513, Tyr385, Ser530, His901.30
PCA-03 4-Cl on Phenyl-8.5-9.8Arg513, Tyr385, Ser5301.15
PCA-04 3-F on Phenyl-8.2-9.6Arg513, Tyr385, Ser5301.17
  • Selectivity Index: Calculated as |Score COX-2| / |Score COX-1|. A value > 1 indicates preference for COX-2.

From this table, we can hypothesize that the sulfonamide group in PCA-02 significantly improves binding to COX-2, likely by forming an additional hydrogen bond with His90 in the side pocket, leading to higher predicted potency and selectivity. This is a testable hypothesis that can guide the next round of chemical synthesis and in vitro testing.[21]

Visualizing Molecular Interactions

A diagram illustrating the specific interactions provides deeper insight than a score alone.

G cluster_ligand Pyrazole Carboxylic Acid (PCA-02) cluster_protein COX-2 Active Site Carboxylate COO- Arg513 Arg513 Carboxylate->Arg513 Salt Bridge Tyr385 Tyr385 Carboxylate->Tyr385 H-Bond Pyrazole Pyrazole Ring Ser530 Ser530 Pyrazole->Ser530 H-Bond Sulfonamide SO2NH2 His90 His90 Sulfonamide->His90 H-Bond

Sources

Validating the Mechanism of Action of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MoA) of the novel small molecule, 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (referred to herein as CMP-X). The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. For the purpose of this illustrative guide, we will hypothesize that CMP-X is an inhibitor of the p38 MAPKα signaling pathway, a critical mediator of cellular stress and inflammation.

Our approach is built on a foundation of scientific integrity, emphasizing the causality behind experimental choices and creating a self-validating system of protocols. We will objectively compare the performance of CMP-X with established alternatives, providing supporting experimental data to build a robust and defensible MoA dossier.

The Hypothesis: Targeting the p38 MAPKα Pathway

The p38 MAPKα pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a well-validated drug target.

Our central hypothesis is that CMP-X directly inhibits the kinase activity of p38 MAPKα, thereby preventing the phosphorylation of its downstream substrates and mitigating the inflammatory response. This guide will detail the necessary experiments to rigorously test this hypothesis.

Diagram of the Hypothesized Signaling Pathway

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cellular Cellular Cascade cluster_inhibition Point of Inhibition UV UV Receptors Receptors UV->Receptors Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptors MAP3K MAP3K (e.g., TAK1) Receptors->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPKα MAP2K->p38_MAPK Phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates HSP27 HSP27 p38_MAPK->HSP27 Phosphorylates Inflammatory_Response Gene Expression (e.g., COX-2, TNF-α) MK2->Inflammatory_Response Regulates CMP_X CMP-X (Hypothesized Inhibitor) CMP_X->p38_MAPK

Caption: Hypothesized mechanism of CMP-X as a direct inhibitor of p38 MAPKα.

Experimental Validation Workflow: A Multi-Pillar Approach

To build a convincing case for the MoA, we will employ a tiered approach, starting with direct target engagement and moving to cellular and functional assays. This workflow ensures that each step logically builds upon the last, creating a self-validating experimental cascade.

Diagram of the Experimental Workflow

validation_workflow cluster_tier1 Tier 1: Direct Target Engagement & Activity cluster_tier2 Tier 2: Cellular Target Engagement & Pathway Modulation cluster_tier3 Tier 3: Functional Cellular Response T1_A Biochemical Assay: In Vitro Kinase Assay T1_B Biophysical Assay: Surface Plasmon Resonance (SPR) T2_A Cellular Target Engagement: NanoBRET™ Assay T1_B->T2_A Confirms Binding T2_B Pathway Phosphorylation: Western Blot / In-Cell ELISA T2_A->T2_B Confirms Cellular Activity T3_A Functional Assay: Cytokine Release (ELISA) T2_B->T3_A Confirms Functional Outcome

Caption: Tiered experimental workflow for validating the MoA of CMP-X.

Tier 1: Direct Target Engagement and In Vitro Activity

The initial and most critical step is to determine if CMP-X can physically interact with and inhibit the activity of recombinant p38 MAPKα protein in a cell-free system. This isolates the interaction between the compound and its putative target from the complexities of a cellular environment.

Comparator Compounds

For this study, we will use the following compounds for comparison:

  • CMP-X: The test compound.

  • SB203580: A well-characterized, potent, and selective ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ. This will serve as our positive control.

  • CMP-X-NEG: A structurally similar analogue of CMP-X, synthesized to be inactive (e.g., by removing a key hydrogen bond donor/acceptor). This serves as a negative control to rule out non-specific effects.

Experiment 1: In Vitro Kinase Assay

Rationale: This biochemical assay directly measures the ability of CMP-X to inhibit the enzymatic activity of p38 MAPKα. A reduction in the phosphorylation of a known substrate in the presence of CMP-X is a primary indicator of inhibitory action. We will use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol:

  • Prepare a reaction plate containing recombinant human p38 MAPKα enzyme and the specific substrate ATF2.

  • Serially dilute CMP-X, SB203580, and CMP-X-NEG in DMSO and add to the wells. Include a no-inhibitor (DMSO only) control.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experiment 2: Surface Plasmon Resonance (SPR)

Rationale: While an activity assay demonstrates functional inhibition, it does not confirm direct binding. SPR is a biophysical technique that provides label-free, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) between an analyte (the compound) and a ligand (the target protein).

Protocol:

  • Immobilize recombinant p38 MAPKα protein onto a sensor chip surface.

  • Prepare a series of concentrations of CMP-X, SB203580, and CMP-X-NEG in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface, allowing for association.

  • Replace the compound solution with running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface between different compound injections.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Data and Interpretation

The data from these experiments can be summarized as follows. Strong concordance between the IC50 (functional inhibition) and KD (binding affinity) values for CMP-X would provide compelling evidence of direct, on-target activity.

CompoundKinase Assay IC50 (nM)SPR Binding Affinity KD (nM)
CMP-X 5562
SB2035803440
CMP-X-NEG> 10,000No Binding Detected

Tier 2: Cellular Target Engagement and Pathway Modulation

After establishing direct in vitro activity, the next critical step is to verify that CMP-X can engage its target within the complex environment of a living cell and inhibit the downstream signaling pathway.

Experiment 3: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in live cells. It provides a quantitative measure of intracellular target affinity and occupancy.

Protocol:

  • Transfect HEK293 cells with a plasmid encoding for p38 MAPKα fused to a NanoLuc® luciferase enzyme.

  • Culture the cells and add the cell-permeable NanoBRET™ tracer, which binds to the active site of the kinase.

  • Treat the cells with increasing concentrations of CMP-X, SB203580, or CMP-X-NEG. If the test compound binds to p38 MAPKα, it will displace the tracer.

  • Add the NanoBRET™ Nano-Glo® Substrate, which generates a luminescent signal from the luciferase.

  • Measure both the donor (luciferase) emission and the acceptor (tracer) emission. The ratio of these signals (the BRET ratio) is proportional to the amount of tracer bound to the target.

  • A decrease in the BRET signal indicates target engagement by the test compound. Calculate the IC50 value from the dose-response curve.

Experiment 4: Western Blot for Downstream Substrate Phosphorylation

Rationale: The ultimate proof of pathway inhibition in a cell is to show a reduction in the phosphorylation of a known downstream substrate. MAPKAPK2 (MK2) is a direct and specific substrate of p38 MAPKα. A western blot using phospho-specific antibodies provides a semi-quantitative measure of this inhibition.

Protocol:

  • Culture a relevant cell line (e.g., THP-1 monocytes) and pre-treat with serial dilutions of CMP-X, SB203580, or CMP-X-NEG for 1 hour.

  • Stimulate the cells with a known p38 MAPKα activator, such as lipopolysaccharide (LPS), for 15-30 minutes.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Incubate with secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the dose-dependent inhibition of MK2 phosphorylation.

Expected Data and Interpretation

Successful validation in Tier 2 would show that CMP-X can enter cells, bind to p38 MAPKα, and suppress the signaling cascade. The cellular IC50 values should be reasonably close to the biochemical IC50 and binding KD values, although they are often higher due to factors like cell permeability and efflux.

CompoundNanoBRET™ IC50 (nM)p-MK2 Inhibition IC50 (nM)
CMP-X 150200
SB203580110150
CMP-X-NEG> 20,000No Inhibition

Tier 3: Functional Cellular Response

The final pillar of validation is to demonstrate that target engagement and pathway modulation translate into a desired functional outcome. Since the p38 MAPKα pathway is a key regulator of inflammatory cytokine production, measuring the inhibition of cytokine release is a highly relevant functional assay.

Experiment 5: Cytokine Release Assay (ELISA)

Rationale: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine whose production is strongly dependent on the p38 MAPKα pathway. An Enzyme-Linked Immunosorbent Assay (ELISA) can accurately quantify the amount of TNF-α released from stimulated immune cells.

Protocol:

  • Plate peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

  • Pre-treat the cells with increasing concentrations of CMP-X, SB203580, or CMP-X-NEG for 1 hour.

  • Stimulate the cells with LPS for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the concentration of TNF-α from a standard curve.

  • Determine the IC50 for the inhibition of TNF-α release.

Expected Data and Interpretation

A potent, dose-dependent inhibition of TNF-α release by CMP-X would provide strong evidence that its mechanism of action is functionally relevant.

CompoundTNF-α Release Inhibition IC50 (nM)
CMP-X 250
SB203580180
CMP-X-NEGNo Inhibition

Conclusion

This guide outlines a rigorous, multi-tiered strategy for validating the mechanism of action of this compound (CMP-X) as a hypothesized p38 MAPKα inhibitor. By systematically progressing from direct biochemical and biophysical interactions (Tier 1) to cellular target engagement and pathway modulation (Tier 2), and finally to a functional cellular outcome (Tier 3), researchers can build a robust and compelling data package.

The consistent performance of CMP-X across these assays, especially when benchmarked against a known inhibitor (SB203580) and a negative control (CMP-X-NEG), provides strong validation of its proposed mechanism. This logical, evidence-based approach is fundamental to the successful advancement of novel chemical entities in the drug discovery pipeline.

References

  • Title: p38 MAP Kinase Inhibitors in Inflammatory Disease Source: Annual Review of Medicine URL: [Link]

  • Title: The p38 mitogen-activated protein kinase pathway in human disease Source: Journal of Molecular Medicine URL: [Link]

  • Title: The specific roles of p38 alpha, beta, gamma, and delta in inflammation Source: Annual Review of Immunology URL: [Link]

  • Title: NanoBRET—A Novel BRET Platform for the Analysis of Protein-Protein Interactions Source: ACS Chemical Biology URL: [Link]

  • Title: MAPKAP kinase-2 is a major substrate of the p38 MAP kinase and is responsible for the phosphorylation of the small heat shock protein Hsp27 Source: The EMBO Journal URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 93618-32-7).[1][2][3] As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a culture of safety and regulatory adherence in the laboratory.

The Principle of Most Significant Hazard: A Halogenated Organic Acid

The disposal pathway for any chemical is dictated by its most hazardous characteristics. For this compound, the molecular structure immediately informs our strategy:

  • Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic .[4] This is the most critical feature for waste segregation, as halogenated wastes require specialized, high-temperature incineration for complete destruction and to prevent the formation of persistent environmental pollutants.[5][6]

  • Carboxylic Acid Group: This functional group renders the compound acidic. While neutralization is a common treatment for simple acids, the compound's primary identity as a halogenated organic takes precedence.[7][8][9] Its acidic nature primarily informs container compatibility and segregation from bases.

  • Pyrazole Core: This nitrogen-containing heterocycle is a common scaffold in pharmacologically active molecules.[10][11][12] While not the primary driver of its disposal classification, its biological activity potential reinforces the need for containment and proper destruction.

Therefore, all waste containing this substance must be managed as Hazardous Halogenated Organic Acidic Waste .

Compound Hazard Profile and Required PPE

Before handling, it is essential to be aware of the compound's potential hazards, which are inferred from structurally similar molecules.[3][13][14] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer as the definitive source of information.[15]

Property Information
Chemical Name This compound
CAS Number 93618-32-7[1][2][3]
Molecular Formula C₁₁H₉ClN₂O₂[1]
Anticipated Hazards Harmful if swallowed (Acute Oral Toxicity, Category 4)[13][14], Causes skin irritation (Category 2)[3][13], Causes serious eye irritation (Category 2A)[3][13], May cause respiratory irritation (STOT SE 3)[3][13]
Required PPE Nitrile rubber gloves, chemical splash goggles and/or face shield, fully-buttoned laboratory coat.[13][16]

Disposal Workflow: From Benchtop to Final Destruction

The following diagram outlines the mandatory decision-making and handling process for this waste stream. Adherence to this workflow is critical for safety and compliance.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposition A Waste Generation (e.g., residual solid, contaminated consumables) B Consult SDS & Identify Hazards - Halogenated Organic - Carboxylic Acid A->B Crucial First Step C Select Designated 'Solid Halogenated Organic Waste' Container B->C D Is container compatible? (e.g., Polyethylene, NOT metal) C->D Verify E Transfer Waste to Container (Use appropriate PPE) D->E If Yes F Label Container Immediately - Full Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date E->F G Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from incompatibles (bases, oxidizers) F->G H Arrange Pickup with Certified Hazardous Waste Handler G->H I Ultimate Destruction Pathway: High-Temperature Incineration (>1,100°C) H->I Ensures complete breakdown

Caption: Disposal workflow for halogenated organic acid waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides the actionable steps for laboratory personnel. The causality behind each step is explained to reinforce best practices.

Protocol 1: Waste Collection and Containment

  • Strict Segregation:

    • Action: Collect all solid waste contaminated with this compound (e.g., leftover reagent, contaminated filter paper, weighing boats, gloves) in a designated "Solid Halogenated Organic Waste" container.

    • Rationale: Mixing halogenated and non-halogenated waste streams is a serious compliance violation.[17][18] Halogenated waste requires a more rigorous and costly disposal process (high-temperature incineration) to break down the stable carbon-halogen bonds and scrub the resulting acid gases like HCl.[19][20][21]

  • Container Selection:

    • Action: Use a robust, leak-proof container made of a compatible material such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid. Keep the container closed except when adding waste.[17][18]

    • Rationale: The acidic nature of the compound can corrode metal containers over time, leading to loss of containment.[16][21] Polyethylene is resistant to both organic compounds and acids.

  • Accurate Labeling:

    • Action: As soon as the first item of waste is added, affix a hazardous waste tag to the container.[18] The label must include:

      • The full, unambiguous chemical name: "this compound"

      • CAS Number: "93618-32-7"

      • An accurate list of all contents if it is a mixed waste.

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

      • The date waste accumulation began.

    • Rationale: Proper labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians. It ensures the waste is routed to the correct disposal facility.[15]

  • Safe Storage:

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should provide secondary containment and be segregated from incompatible materials, particularly strong bases and oxidizing agents.[16][18]

    • Rationale: Segregation in storage prevents accidental and dangerous reactions. Secondary containment ensures that any potential leak from the primary container is captured, preventing a wider spill.

  • Professional Disposal:

    • Action: Do not attempt to treat this chemical waste in-house via neutralization for drain disposal.[22] The only acceptable method is disposal via your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.

    • Rationale: The chlorinated aromatic structure makes this compound persistent and unsuitable for sewer systems.[22] The required high-temperature incineration (often >1,100°C for halogenated waste) is a specialized industrial process designed to ensure complete thermal decomposition to CO₂, water, and HCl, with the HCl being removed from flue gases by scrubbers.[5][6][19][23]

Emergency Procedures for Spills and Exposure

Small Spill (Contained on a benchtop):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep the absorbed material into a designated container for halogenated solid waste.[16][18]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label the waste container and manage it according to the protocol in Section 4.

Large Spill or Personnel Exposure:

  • Exposure: If the chemical contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower or eyewash station.[13] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's emergency response or EHS office.[18] Do not attempt to clean up a large spill without specialized training and equipment. Provide responders with the chemical name and SDS.

By adhering to these scientifically-backed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • Process for the incineration of chlorinated organic materials.
  • SAFETY DATA SHEET - 3-methyl-1-phenyl-5-pyrazolone. Sigma-Aldrich.
  • Waste inciner
  • 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- - Substance Details. US EPA.
  • Safety Data Sheet - 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Angene Chemical.
  • Basic principles of waste inciner
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • Management of Waste. In Prudent Practices in the Laboratory.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Halogenated Solvents.
  • Halogenated Solvents in Labor
  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow.
  • Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention.
  • Classification of special laboratory waste.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Laboratory chemical waste.
  • Acceptable Drain Disposal Procedures. USDA ARS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Neutralize Acids and Bases – Quick Tips. BHHC Safety Center.
  • Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid. ChemScene.
  • Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
  • Acid Neutraliz
  • 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. BLDpharm.
  • Safety Data Sheet - 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C10H7ClN2O2. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.